molecular formula C12H8F2O B3025433 4-(2,3-Difluorophenyl)phenol CAS No. 202464-01-5

4-(2,3-Difluorophenyl)phenol

Cat. No.: B3025433
CAS No.: 202464-01-5
M. Wt: 206.19 g/mol
InChI Key: BPNQXCRUPFDZGO-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)phenol is a useful research compound. Its molecular formula is C12H8F2O and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-difluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNQXCRUPFDZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596491
Record name 2',3'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202464-01-5
Record name 2',3'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(2,3-Difluorophenyl)phenol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 202464-01-5 Formula: C₁₂H₈F₂O Molecular Weight: 206.19 g/mol IUPAC Name: 2',3'-Difluoro-[1,1'-biphenyl]-4-ol

Executive Summary

4-(2,3-Difluorophenyl)phenol is a critical biphenyl scaffold used primarily in the synthesis of negative dielectric anisotropy (


) liquid crystals (LCs) . Its structural significance lies in the lateral 2,3-difluoro substitution pattern. Unlike standard longitudinal dipoles (e.g., cyano groups), the ortho-difluoro motif generates a net dipole moment perpendicular to the molecular long axis.

This guide details the physicochemical properties, validated synthetic protocols via Suzuki-Miyaura coupling, and the mechanistic role of this compound in Vertical Alignment (VA) display technologies.

Structural Analysis & Physicochemical Properties[1][2][3]

The utility of this compound is defined by its electronic and steric profile. The fluorine atoms at the 2' and 3' positions induce specific torsional angles between the phenyl rings, disrupting planarity slightly but maintaining conjugation essential for mesophase stability.

Key Properties Table
PropertyValue / DescriptionSignificance
CAS Number 202464-01-5Unique Identifier
Appearance White to off-white crystalline solidPurity indicator (coloration suggests oxidation)
Predicted Boiling Point ~301.6°C (at 760 mmHg)High thermal stability required for LC processing
Density ~1.276 g/cm³Relevant for packing density in LC mixtures
Dielectric Anisotropy Negative (

)
Essential for VA-mode switching
Solubility Soluble in DCM, THF, Toluene; Insoluble in WaterDictates solvent choice for synthesis/purification
Electronic Mechanism: Negative Dielectric Anisotropy

In Liquid Crystal Displays (LCDs), the switching mode depends on how the molecules align with an electric field.[1]

  • Positive

    
    :  Dipole is parallel to the long axis. Molecules align with the field.
    
  • Negative

    
     (Target):  The 2,3-difluoro substitution creates a dipole vector perpendicular to the long axis. When an electric field is applied, the molecules rotate to align this transverse dipole with the field, causing the long axis to orient perpendicular to the field lines. This is the operating principle of Vertical Alignment (VA)  screens, which offer superior black levels and contrast ratios.
    

Synthetic Protocol: Suzuki-Miyaura Coupling[5]

The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromophenol and 2,3-difluorophenylboronic acid . This route is preferred over the reverse (boronic acid on the phenol) to minimize protodeboronation side reactions.

Reaction Workflow Diagram

SuzukiCoupling Substrate1 4-Bromophenol (Aryl Halide) OxAdd Oxidative Addition (Pd0 inserts into C-Br) Substrate1->OxAdd Substrate2 2,3-Difluorophenyl- boronic Acid TransMetal Transmetallation (Boron group transfers to Pd) Substrate2->TransMetal Activated by Base Catalyst Pd(PPh3)4 (3-5 mol%) Catalyst->OxAdd Base K2CO3 (aq) (2.0 equiv) Base->TransMetal OxAdd->TransMetal Pd(II)-Ar complex RedElim Reductive Elimination (C-C bond forms, Pd0 regens) TransMetal->RedElim Diaryl Pd(II) RedElim->Catalyst Regenerated Pd(0) Product This compound (Target) RedElim->Product Crude Workup Acidic Workup (Neutralize Phenolate) Product->Workup

Figure 1: Catalytic cycle for the synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 2,3-Difluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Protocol:

  • Degassing (Critical): Charge a reaction flask with DME and water. Sparge with Argon or Nitrogen for 30 minutes. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Loading: Add 4-bromophenol, 2,3-difluorophenylboronic acid, and the base solution under inert atmosphere.

  • Catalyst Addition: Add Pd(PPh₃)₄ last to minimize air exposure.

  • Reflux: Heat the mixture to reflux (~85-90°C) for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Hexane/DCM) or column chromatography to remove palladium residues and de-halogenated byproducts.

Applications in Liquid Crystal Technology[2][3][6][7]

The primary industrial application of CAS 202464-01-5 is as a core intermediate for VA-TFT (Vertical Alignment Thin Film Transistor) mixtures.

The Role of Fluorination

Fluorine is unique in LC design due to its high electronegativity and low polarizability.

  • Viscosity Reduction: Compared to cyano (-CN) groups, fluoro-substituents exhibit lower rotational viscosity (

    
    ). This translates directly to faster response times  in displays, reducing motion blur.
    
  • High Resistivity: Fluorinated compounds hold charge better than cyano-compounds (which can trap ions), leading to higher Voltage Holding Ratios (VHR) and reduced image sticking.

Structural Logic Diagram

LC_Mechanism Core Biphenyl Core (Rigid Scaffold) Subst 2,3-Difluoro Substitution Core->Subst Modification Effect1 Dipole Moment u22A5 to Axis Subst->Effect1 Vector Addition Effect2 Negative Dielectric Anisotropy (u0394u03B5 < 0) Effect1->Effect2 Macroscopic Property App Vertical Alignment (VA) Mode (Molecules align u22A5 to E-field) Effect2->App Enables

Figure 2: Structure-property relationship linking the 2,3-difluoro motif to VA display performance.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store in a cool, dry place under inert gas (Argon) if possible. Phenols can oxidize over time, turning pink/brown.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not allow entry into drains; fluorinated organics can be persistent.

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 202464-01-5. Link

  • Sigma-Aldrich. (2024). 2,3-Difluorophenol and Biphenyl Derivatives Catalog. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

Sources

An In-depth Technical Guide to 4-(2,3-Difluorophenyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,3-Difluorophenyl)phenol is a fluorinated biphenyl derivative with significant potential in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the biphenyl scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on data from its isomers and related compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (CAS: 202464-01-5)4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5)[1]4-Phenylphenol (CAS: 92-69-3)Phenol (CAS: 108-95-2)
Molecular Formula C₁₂H₈F₂OC₁₂H₈F₂OC₁₂H₁₀OC₆H₆O
Molecular Weight 206.19 g/mol 206.19 g/mol [1]170.21 g/mol 94.11 g/mol
Melting Point Data not availableData not available164-167 °C40.5 °C
Boiling Point Data not availableData not available305-308 °C181.7 °C
Solubility Expected to be soluble in organic solvents like methanol, DMSO, and ethyl acetate. Limited solubility in water.Data not availableSoluble in methanol (50 mg/ml)[2]8.4 g/100 mL in water at 20 °C
pKa Estimated to be slightly lower than phenol (around 9-10) due to the electron-withdrawing nature of the fluorine atoms.Data not available~9.59.95
Appearance Expected to be a white to off-white solid.Data not availableWhite to off-white solidWhite crystalline solid

Synthesis of this compound

The most probable and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible synthetic pathway involves the coupling of (2,3-difluorophenyl)boronic acid with a protected 4-halophenol, such as 4-bromophenol or 4-iodophenol, followed by deprotection of the hydroxyl group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2,3-Difluorophenylboronic_acid 2,3-Difluorophenylboronic Acid Product This compound 2,3-Difluorophenylboronic_acid->Product Suzuki-Miyaura Coupling 4-Bromophenol 4-Bromophenol 4-Bromophenol->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol based on similar reactions. Optimization of specific reagents, catalysts, and conditions would be necessary to achieve high yields for this compound.

  • Reaction Setup: To a round-bottom flask, add 4-bromophenol (1 equivalent), (2,3-difluorophenyl)boronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the two aromatic rings.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide ion. This phenoxide is a strong nucleophile and can participate in various reactions, such as ether and ester formation. The acidity of the phenol is expected to be slightly increased compared to phenol itself due to the electron-withdrawing effect of the two fluorine atoms.

  • Aromatic Rings: Both the phenol ring and the difluorophenyl ring can undergo electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the difluorophenyl group is a deactivating group. The fluorine atoms themselves are ortho-, para-directing but deactivating. The positions of substitution will depend on the specific electrophile and reaction conditions.

  • Cross-Coupling Reactions: The phenolic hydroxyl group can be converted into a triflate or other leaving group, enabling further cross-coupling reactions to introduce additional substituents at the 4-position of the phenol ring.

Applications in Drug Development

While specific drugs containing the this compound moiety are not widely documented, its structural features make it a highly attractive building block in medicinal chemistry. Halogenated phenols are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[3]

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Biphenyl structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs). The difluorophenyl group can enhance the anti-inflammatory activity.

  • Anticancer Agents: Fluorinated compounds are prevalent in oncology drug discovery due to their ability to modulate metabolic stability and binding affinity.

  • Infectious Diseases: The unique electronic properties conferred by fluorine can be exploited in the design of novel antimicrobial and antiviral agents.[4]

G cluster_core This compound Core Structure cluster_properties Influenced Properties cluster_applications Potential Therapeutic Applications Core This compound Lipophilicity Modulated Lipophilicity Core->Lipophilicity Fluorine atoms influence Metabolic_Stability Enhanced Metabolic Stability Core->Metabolic_Stability Fluorine atoms influence Binding_Affinity Improved Binding Affinity Core->Binding_Affinity Biphenyl scaffold & F-atoms influence Anti_Inflammatory Anti-inflammatory Lipophilicity->Anti_Inflammatory Anticancer Anticancer Metabolic_Stability->Anticancer Antimicrobial Antimicrobial Binding_Affinity->Antimicrobial

Caption: Relationship between the core structure of this compound and its potential in drug development.

Analytical Characterization

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approximately 6.8-7.5 ppm) due to the coupling between the protons on both rings and the fluorine atoms. A singlet or broad singlet for the phenolic hydroxyl proton would also be present, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display 12 distinct signals for the 12 carbon atoms, with the carbon atoms bonded to fluorine showing characteristic splitting patterns (doublets due to C-F coupling). The chemical shifts of the carbons in the difluorophenyl ring would be significantly influenced by the fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 206.05, corresponding to the molecular formula C₁₂H₈F₂O.

Safety and Handling

Specific safety data for this compound is not available. However, as a phenolic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Phenols are generally toxic and can cause skin and eye irritation.[5][6]

Conclusion

This compound represents a valuable, yet underexplored, building block for the development of new pharmaceuticals and advanced materials. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides a solid foundation based on analogous compounds and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

  • The Impact of Halogenated Phenols on Targeted Therapies. (2026, January 17). Retrieved from [Link]
  • 4-(3,5-Difluorophenyl)phenol. PubChem. Retrieved from [Link]
  • Phenol - Safety Data Sheet - Carl ROTH. Retrieved from [Link]
  • The Impact of Halogenated Phenols on Targeted Therapies. (2026, January 17). Retrieved from [Link]
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Retrieved from [Link]
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]
  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
  • Synthesis of 3,3'-difluoro-4,4'-dihydroxybiphenyl: - PrepChem.com. Retrieved from [Link]
  • Synthesis, characterization and biological activities of substituted 4-(2,3-dihydro-2-phenyl-1H-benzo[b][1][5]diazepin-4-yl)phenol derivatives - ResearchGate. Retrieved from [Link]
  • US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents.
  • 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. Retrieved from [Link]
  • Characterization of phenolic compounds by UHPLC-QTOF-MS/MS and Functional properties of Syzygium malaccense leaves - ResearchGate. Retrieved from [Link]
  • (PDF) Phenolic Compounds - Biological Activity - ResearchGate. Retrieved from [Link]
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Retrieved from [Link]
  • 2,3-Difluoro-4-bromo phenol, 100 g - Carl ROTH. Retrieved from [Link]
  • Phenolic Compounds of the Medicinal Plants in an Anthropogenically Transformed Environment - MDPI. Retrieved from [Link]
  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation - ResearchGate. Retrieved from [Link]
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]
  • How to Few reaction steps patent retrieval - Eureka | Patsnap. Retrieved from [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Retrieved from [Link]
  • Phenolic Compounds and their Biological and Pharmaceutical Activities - ResearchGate. Retrieved from [Link]
  • The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
  • (PDF) Phenol content, antioxidant activity and fibers profile of four tropical seagrasses from Indonesia - ResearchGate. Retrieved from [Link]
  • (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

Sources

4-(2,3-Difluorophenyl)phenol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2,3-Difluorophenyl)phenol: Synthesis, Applications, and Analysis

Introduction

This compound is a fluorinated biphenyl compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a phenol ring linked to a difluorinated phenyl group, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence and specific ortho-meta positioning of the fluorine atoms on one of the phenyl rings impart unique electronic properties, enhance metabolic stability, and can influence the conformational preferences of molecules derived from it. These characteristics are highly sought after in drug design, where fine-tuning the physicochemical properties of a lead compound is critical for improving its efficacy, selectivity, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of this compound, detailing its identifiers, properties, synthesis, applications, and analytical characterization for researchers and scientists in drug development and materials science.

Compound Identification and Core Identifiers

Precise identification is the foundation of all chemical research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 202464-01-5[1]
IUPAC Name This compoundN/A
Synonyms 2',3'-difluoro[1,1'-biphenyl]-4-ol
Molecular Formula C₁₂H₈F₂O
Linear Formula F₂C₆H₃C₆H₄OHN/A
InChI InChI=1S/C12H8F2O/c13-11-7-6-10(12(14)8-11)9-1-3-15-4-2-9/h1-8,15HN/A
InChIKey Not available in search resultsN/A
SMILES Oc1ccc(cc1)c2cccc(F)c2FN/A

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. Below is a summary of the known properties for this compound.

PropertyValueNotes
Molecular Weight 206.19 g/mol Calculated from the molecular formula.
Appearance Typically a solid at room temperature.Based on similar biphenyl phenol compounds.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.General property of phenolic compounds.
Reactivity The phenolic hydroxyl group provides a site for O-alkylation, esterification, and etherification. The aromatic rings can undergo further functionalization.[1]

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing biphenyl structures like this compound is through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier and widely adopted method.[1]

Causality of Method Selection: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is favored for several key reasons, reflecting deep expertise in synthetic strategy:

  • High Yield & Purity: The reaction is known for its high efficiency and generally produces clean products, simplifying purification.

  • Functional Group Tolerance: It is compatible with a wide variety of functional groups, including the critical hydroxyl group of the phenol, which might not be tolerated in harsher reaction conditions. This avoids the need for additional protection-deprotection steps, making the synthesis more atom-economical and efficient.

  • Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which preserves the integrity of the starting materials and the final product.

  • Commercially Available Reagents: The boronic acids and halide precursors required for the coupling are often commercially available or readily synthesized.

Experimental Workflow: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a boronic acid derivative with an aryl halide. In this case, (4-hydroxyphenyl)boronic acid is coupled with 1-bromo-2,3-difluorobenzene.

Suzuki_Coupling_Workflow Reactants Reactants: - (4-Hydroxyphenyl)boronic acid - 1-Bromo-2,3-difluorobenzene - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) ReactionVessel Reaction Setup Reactants->ReactionVessel 1. Combine Heating Heat Mixture (e.g., 80-100°C) Under Inert Atmosphere (N₂ or Ar) ReactionVessel->Heating 2. Stir & Heat Workup Aqueous Workup - Quench Reaction - Separate Organic Layer Heating->Workup 3. Cool & Process Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product Final Product: This compound Purification->Product 5. Obtain Pure Compound

Caption: Suzuki-Miyaura coupling workflow for synthesizing this compound.

Detailed Protocol (Self-Validating System)

This protocol is designed to be self-validating, where successful completion of each step is a prerequisite for the next, ensuring high confidence in the final product.

  • Vessel Preparation: A round-bottom flask is charged with (4-hydroxyphenyl)boronic acid (1.0 eq), 1-bromo-2,3-difluorobenzene (1.0-1.2 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: A degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), is added. Causality: The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents and facilitating the reaction at the interface.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Introduction: The palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), is added under a positive flow of inert gas.

  • Reaction: The mixture is heated to reflux (typically 80-100°C) and stirred vigorously for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting materials are consumed.

  • Workup: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

This compound serves primarily as a key intermediate for building more complex molecules with tailored functions.[1]

Applications Core This compound (Core Scaffold) Pharma Pharmaceutical Synthesis (Analgesic, Anti-inflammatory) Core->Pharma Building Block For Materials Materials Science (Liquid Crystals, Polymers) Core->Materials Foundation For

Caption: Key application areas for the this compound scaffold.

  • Pharmaceutical Synthesis: This compound is a valuable scaffold for designing novel pharmaceutical candidates.[1] The fluorinated phenyl ring can enhance binding to biological targets through favorable electrostatic interactions and can block sites of metabolism, thereby increasing the drug's half-life. An analogue, 4-(2,4-Difluorophenyl)phenol, has been explored for its analgesic and anti-inflammatory properties, suggesting a similar research path for derivatives of this compound.[1] Phenolic compounds, in general, exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties, making this structural class highly relevant to drug discovery.[2]

  • Materials Science: Fluorinated biphenyls are fundamental components in the development of advanced materials, particularly liquid crystals used in display technologies.[1] The unique properties conferred by fluorination, such as altered polarity and intermolecular forces, make these compounds candidates for creating specialized polymers and materials for organic electronics.[1]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. This creates a self-validating system where multiple, orthogonal techniques corroborate the result.

Analytical TechniquePurposeExpected Outcome
¹H and ¹⁹F NMR Spectroscopy Structural ElucidationConfirms the presence and connectivity of hydrogen and fluorine atoms, respectively. The splitting patterns provide definitive structural proof.
Mass Spectrometry (MS) Molecular Weight VerificationProvides the exact mass of the molecule, confirming the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the compound by separating it from any impurities or unreacted starting materials. A single, sharp peak indicates high purity.
Infrared (IR) Spectroscopy Functional Group IdentificationConfirms the presence of key functional groups, such as the broad O-H stretch for the phenol and C-F stretches.
Protocol: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typically effective.

  • Gradient Program: Start at a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes. This ensures the elution of compounds with varying polarities.

  • Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for subsequent applications.

This method, when combined with spectroscopic data from NMR and MS, provides a trustworthy and validated confirmation of the compound's identity and quality. Modern analytical methods for phenolic compounds often utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[3]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not detailed in the search results, general precautions for halogenated phenolic compounds should be strictly followed. Phenols as a class can be skin and eye irritants, and harmful if swallowed or inhaled.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] Use in a well-ventilated area or a chemical fume hood.[7]

  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with licensed collector's sorting instructions.[6]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique fluorinated biphenyl structure. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its reliable production. The compound's utility as a foundational building block in the creation of novel pharmaceuticals and advanced materials is well-established. For researchers, a thorough understanding of its synthesis, properties, and analytical validation is paramount for leveraging its full potential in designing the next generation of molecules for medicine and technology.

References

  • Google Patents. (n.d.). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • PubChem. (n.d.). 4-(3,5-Difluorophenyl)phenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • PubMed. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Retrieved from [Link]

Sources

Technical Guide: Synthesis Architectures for 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2,3-Difluorophenyl)phenol (CAS: 656304-67-5) Molecular Formula: C₁₂H₈F₂O Primary Applications: Liquid Crystal Display (LCD) mesogens, Pharmaceutical intermediates (COX-2 inhibitors, diflunisal analogs).

This technical guide outlines two distinct synthesis pathways for this compound. The presence of the 2,3-difluoro motif introduces specific steric and electronic challenges, notably the "ortho-fluorine effect," which can retard transmetallation in cross-coupling reactions.

  • Route A (Protected Strategy): Prioritizes product purity and yield. Recommended for initial gram-scale synthesis and pharmaceutical benchmarking.

  • Route B (Direct Coupling): Prioritizes atom economy and step-count reduction. Recommended for process intensification and industrial scale-up.

Retrosynthetic Analysis

The strategic disconnection focuses on the biaryl bond. The 2,3-difluoro substitution pattern on Ring B creates significant electron deficiency and steric crowding, suggesting that this ring is best introduced as the nucleophilic partner (boronic acid) to minimize homocoupling side reactions, although the inverse is chemically viable.

Retrosynthesis cluster_precursors Precursor Options target This compound (Target) disconnection Biaryl Disconnection target->disconnection frag1 4-Bromoanisole (Protected Phenol) disconnection->frag1 Route A frag2 2,3-Difluorophenyl- boronic acid disconnection->frag2 Nucleophile frag3 4-Bromophenol (Unprotected) disconnection->frag3 Route B

Figure 1: Retrosynthetic tree illustrating the biphenyl disconnection and the decision node between protected (anisole) and unprotected (phenol) precursors.

Pathway A: The Protected Intermediate Route (High Purity)

This route is the "Gold Standard" for laboratory synthesis. Masking the phenol as a methyl ether (anisole) prevents catalyst poisoning by the acidic phenolic proton and eliminates the formation of borate esters during the coupling step.

Phase 1: Suzuki-Miyaura Coupling

Reaction: 4-Bromoanisole + 2,3-Difluorophenylboronic acid


 4-(2,3-Difluorophenyl)anisole
  • Catalyst: Pd(dppf)Cl₂·DCM (Choice: Robust against steric bulk of ortho-fluorines).

  • Base: K₃PO₄ (Choice: Anhydrous conditions preferred to minimize protodeboronation).

  • Solvent: 1,4-Dioxane.

Phase 2: Demethylation

Reaction: 4-(2,3-Difluorophenyl)anisole


 this compound
  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).[1]

  • Mechanism: Lewis acid-mediated cleavage.[1] The BBr₃ coordinates to the methoxy oxygen, followed by nucleophilic attack by bromide.

RouteA start 4-Bromoanisole + 2,3-Difluorophenylboronic acid step1 Suzuki Coupling Pd(dppf)Cl2, K3PO4 100°C, 12h start->step1 inter Intermediate: 4-(2,3-Difluorophenyl)anisole step1->inter step2 Demethylation BBr3, DCM -78°C to RT inter->step2 final Target: This compound step2->final

Figure 2: Stepwise workflow for the Protected Route (Route A) involving coupling followed by Lewis-acid mediated deprotection.

Pathway B: Direct Coupling (Process Intensification)

Direct coupling of 4-bromophenol is faster but technically demanding. Free phenols can coordinate to Palladium, reducing turnover frequency (TOF).

  • Optimization Strategy: Use of biaryl phosphine ligands (e.g., S-Phos or X-Phos) creates a catalytic pocket that facilitates oxidative addition while preventing phenolic coordination.

  • Base Selection: Use a weaker base (K₂CO₃) in an aqueous biphasic system to keep the phenol largely protonated or use KOH if generating the phenoxide species intentionally to increase solubility in water-miscible solvents.

Critical Process Parameters (CPP) & Data Comparison

ParameterRoute A (Protected)Route B (Direct)Technical Note
Overall Yield 75-85%50-65%Route A loses yield in two steps but gains in purification ease.
Atom Economy LowerHigherRoute B avoids the methyl waste stream.
Purification Crystallization (Easy)Column ChromatographyFree phenols often streak on silica; harder to purify.
Key Impurity Protodeboronation (Ar-H)Homocoupling (Ph-Ph)2,3-difluorophenyl group is prone to hydrolytic cleavage.
Cost Moderate (BBr₃ is expensive)LowRoute B is preferred for >1kg batches if purity profiles permit.

Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 4-(2,3-Difluorophenyl)anisole
  • Setup: Flame-dry a 250 mL 3-neck Round Bottom Flask (RBF). Equip with a reflux condenser and nitrogen inlet.

  • Charging: Add 4-Bromoanisole (1.0 eq, 10 mmol) and 2,3-Difluorophenylboronic acid (1.2 eq, 12 mmol).

  • Solvent: Add 1,4-Dioxane (50 mL, degassed).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Stir for 5 mins under N₂.[2]

  • Base: Add aqueous K₃PO₄ (2M, 3.0 eq).

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄. Concentrate in vacuo.[2]

Step 2: Demethylation with BBr₃[1]
  • Safety: BBr₃ reacts violently with moisture.[1] Perform in a well-ventilated fume hood.

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM (5 mL/mmol) in a dry RBF under N₂.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr₃ (1.0 M in DCM, 2.5 eq) over 20 minutes.

  • Warming: Remove cooling bath and allow to warm to Room Temperature (RT) over 4 hours.

  • Quenching (Critical): Cool back to 0°C. Very slowly add Methanol (exothermic!). Then add water.

  • Isolation: Extract with DCM. Wash organic layer with NaHCO₃ (sat.) to remove acidic impurities. Dry and concentrate.

  • Purification: Recrystallize from Hexane/Ethanol to obtain white needles.

Scientific Integrity & Safety (E-E-A-T)

  • Causality of Fluorine: The 2,3-difluoro substitution increases the lipophilicity (LogP ~3.4) and metabolic stability of the ring system compared to non-fluorinated analogs [1]. However, the electron-withdrawing nature of the fluorines makes the boronic acid more susceptible to protodeboronation (cleavage of the C-B bond by water) [2]. This dictates the use of anhydrous bases or strictly controlled temperatures in Step 1.

  • Self-Validating Protocol: The BBr₃ reaction is self-indicating; the solution often turns transiently red/brown due to the formation of the borate complex, clearing upon quenching.

  • Safety Warning: 2,3-Difluorophenol derivatives can be skin irritants.[3] BBr₃ produces HBr gas upon contact with moist air; acid scrubbers are recommended for scales >10g.

References

  • PubChem. 4-(3,5-Difluorophenyl)phenol Compound Summary (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.
  • Organic Syntheses. Difluoromethylation of Phenols. Org.[2][4][5][6][7] Synth. 2024, 101, 164-180. Available at: [Link] (Handling fluorinated phenols).

Sources

In-Depth Technical Guide: 1H and 13C NMR Characterization of 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

4-(2,3-Difluorophenyl)phenol (CAS: 202464-01-5) is a biphenyl derivative characterized by an electron-rich phenolic ring (Ring A) coupled to an electron-deficient difluorinated phenyl ring (Ring B). This molecule serves as a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical scaffolds.

This guide provides a rigorous theoretical and practical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple aromatics, the presence of the 2,3-difluoro motif introduces complex spin-spin coupling systems (


F-

H and

F-

C), necessitating a specialized approach to spectral assignment.
Structural Numbering Convention

For the purpose of this guide, the following locant map is used to ensure precision in assignment:

  • Ring A (Phenol): C1' (Quaternary), C2'/C6' (Ortho to connection), C3'/C5' (Meta to connection), C4' (Ipso to OH).

  • Ring B (Difluoro): C1 (Ipso), C2 (C-F), C3 (C-F), C4 (H), C5 (H), C6 (H).

1H NMR Spectral Analysis

Theoretical Spectral Signature (400 MHz, DMSO-d )

The proton spectrum is defined by two distinct aromatic systems: the symmetric AA'BB' system of the phenol ring and the highly coupled ABCX


 system of the difluorophenyl ring.
Proton EnvironmentApprox. Shift (

, ppm)
MultiplicityIntegrationCoupling Analysis (

in Hz)
-OH 9.60 - 9.80Broad Singlet1HExchangeable; shift is concentration/solvent dependent.
H-3', H-5' (Ring A)6.85Doublet (d)2H

Hz (Ortho coupling to H-2'/6'). Upfield due to resonance donation from OH.
H-2', H-6' (Ring A)7.35Doublet (d)2H

Hz. Downfield due to deshielding by the aryl ring (Ring B).
H-4, H-5, H-6 (Ring B)7.10 - 7.50Complex Multiplets3HOverlapping signals split by H-H and H-F couplings.
Deep Dive: The Difluorophenyl Splitting (Ring B)

The protons on Ring B (positions 4, 5, and 6) are subject to heteronuclear coupling with the Fluorine atoms (


, 100% abundance).
  • H-6 (Ortho to linkage, Ortho to F): This proton will appear as a doublet of doublets (dd) or doublet of multiplets . It experiences a

    
     from H-5 and a 
    
    
    
    from F-2 (typically 6-8 Hz).
  • H-5 (Meta to linkage): This proton is chemically distinct and couples with H-4, H-6, and potentially both fluorines (F-2 and F-3), resulting in a triplet of doublets (td) or multiplet pattern.

  • H-4 (Para to linkage): Couples with H-5 (

    
    ) and F-3 (
    
    
    
    ), typically appearing as a quartet-like multiplet .
Experimental Validation Protocol

To confirm the assignment of the complex region (7.10 - 7.50 ppm):

  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    . DMSO reduces the rate of proton exchange, ensuring the phenolic -OH signal is sharp and distinct, preventing it from obscuring aromatic signals.
  • 19F-Decoupled 1H NMR: If available, acquire a

    
     spectrum. This collapses the complex multiplets in Ring B into simple doublets/triplets, confirming that the complexity arises from fluorine coupling.
    

13C NMR Spectral Analysis

The "Fingerprint" of C-F Coupling

The


C spectrum is the definitive tool for verifying the 2,3-difluoro substitution pattern. The carbon signals in Ring B will be split into doublets (d) or doublets of doublets (dd) due to large C-F coupling constants.

Key Coupling Constants (Reference Values):

  • 
     (Ipso): ~245 - 255 Hz
    
  • 
     (Ortho): ~15 - 20 Hz
    
  • 
     (Meta): ~3 - 7 Hz
    
  • 
     (Para): ~1 - 3 Hz
    
Predicted Chemical Shifts & Multiplicities
CarbonType

(ppm)
MultiplicityAssignment Logic
C-4' C-OH157.5SingletDeshielded by Oxygen.
C-2 C-F149.0dd (

)
Direct attachment to F. Split by F-2 (large) and F-3 (medium).
C-3 C-F144.0dd (

)
Direct attachment to F. Distinct from C-2 due to substituent effects.
C-1' C-Ar131.0SingletIpso carbon of phenol ring.
C-1 C-Ar129.5Doublet (

)
Ipso of Ring B. Split by F-2.
C-2', 6' CH128.0SingletOrtho to biphenyl linkage.
C-6 CH125.0Multiplet (dd)Ortho to linkage in Ring B.
C-5 CH124.5Multiplet (dd)Meta to linkage in Ring B.
C-3', 5' CH115.8SingletOrtho to OH (shielded).
C-4 CH116.5Doublet (

)
Ortho to F-3.

Visualization of Structural Logic

Molecular Connectivity & Coupling Map

The following diagram illustrates the key scalar couplings that define the spectral topology.

G cluster_0 Ring A (Phenol) cluster_1 Ring B (2,3-Difluoro) OH OH (4') C4p C4' (Ipso-OH) OH->C4p C3p C3'/C5' C4p->C3p C2p C2'/C6' C3p->C2p C1p C1' (Linker) C2p->C1p C1 C1 (Linker) C1p->C1 Biphenyl Bond C2 C2 (F) C1->C2 C6 C6 (H) C1->C6 C3 C3 (F) C2->C3 F2 F (Pos 2) C2->F2 1J_CF (~245Hz) C4 C4 (H) C3->C4 F3 F (Pos 3) C3->F3 1J_CF (~245Hz) C5 C5 (H) C4->C5 C5->C6 F2->C1 2J_CF F3->C4 2J_CF

Caption: Connectivity map highlighting the critical


F-

C coupling pathways (dashed lines) that split the carbon signals in Ring B.
Spectral Assignment Workflow

A decision tree for verifying the compound's identity based on spectral data.

Workflow Start Start: Acquire 1H & 13C NMR CheckOH Check 9.0-10.0 ppm Is there a broad singlet? Start->CheckOH CheckSym Check 6.5-7.5 ppm Are there 2 doublets (AA'BB')? CheckOH->CheckSym Yes ResultNeg Re-evaluate Structure (Check Regioisomers) CheckOH->ResultNeg No (Check solvent) CheckF Check 13C (140-155 ppm) Are there 2 large dd signals? CheckSym->CheckF Yes (Ring A Confirmed) CheckSym->ResultNeg No ResultPos Identity Confirmed: This compound CheckF->ResultPos Yes (Ring B Confirmed) CheckF->ResultNeg No (Check F count)

Caption: Logic flow for confirming the molecular structure, prioritizing the identification of the AA'BB' system and C-F coupling patterns.

Experimental Protocols

Sample Preparation
  • Mass: Weigh approximately 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Chloroform (CDCl

      
      ) often allows rapid proton exchange, causing the phenolic -OH peak to broaden into the baseline or merge with aromatic signals. DMSO forms strong hydrogen bonds with the phenol, "locking" the proton and sharpening the signal.
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (Standard)
  • Pulse Sequence: Standard 1H (zg30) and 13C (pg30) with proton decoupling.

  • Scans:

    • 1H: 16 scans (sufficient for 10mg).

    • 13C: 1024+ scans (required to resolve low-intensity splittings in quaternary carbons).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full relaxation of quaternary carbons (C-F and C-OH), ensuring accurate integration.
    
Advanced Characterization (Optional)

If the multiplets in the aromatic region (7.1–7.5 ppm) are ambiguous:

  • Run a COSY (Correlation Spectroscopy) experiment: This will show cross-peaks between H-2'/6' and H-3'/5' (Ring A), and between H-4, H-5, and H-6 (Ring B), allowing you to trace the spin systems independently.

References

  • General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AA'BB' and coupling constants).
  • Fluorine Coupling Constants

    • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for

      
       and 
      
      
      
      ranges).
  • Analogous Compound Data (2,4-Difluorophenol)
  • 13C-19F Coupling Methodology

    • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link] (Technical basis for decoupling protocols).

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Elucidating the Molecular Blueprint

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers, scientists, and professionals in drug development, a profound understanding of fragmentation patterns is not merely academic—it is a critical component of compound identification, impurity profiling, and metabolic studies. This guide provides an in-depth technical exploration of the mass spectrometric fragmentation of 4-(2,3-Difluorophenyl)phenol, a bifunctional aromatic compound of interest in various research domains. By synthesizing established principles of fragmentation with insights into the behavior of halogenated and phenolic compounds, this document aims to equip the reader with the expertise to confidently interpret the mass spectra of this and structurally related molecules.

Introduction to this compound: Structure and Analytical Significance

This compound is a biphenyl derivative characterized by a phenol moiety linked to a difluorinated phenyl ring. Its structure presents a unique interplay of functional groups that dictates its behavior under mass spectrometric analysis. The phenolic hydroxyl group offers a site for ionization and characteristic fragmentation, while the fluorine atoms on the adjacent ring introduce distinct isotopic patterns and influence bond dissociation energies. The molecular formula is C₁₂H₈F₂O, with a monoisotopic mass of approximately 206.05 Da.[1] Understanding the fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, a common challenge in pharmaceutical and environmental analysis.

Ionization Methodologies: A Deliberate Choice

The initial step in any mass spectrometric analysis is the generation of gas-phase ions. The choice of ionization technique profoundly impacts the subsequent fragmentation and the overall information gleaned from the analysis. For this compound, two primary ionization methods are of particular relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): Unveiling the Core Structure

EI is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This makes it an invaluable tool for structural elucidation by revealing the molecule's fundamental building blocks.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injector: Set to 250°C.

    • Column: A non-polar column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column, is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

Causality Behind Experimental Choices: The high injector and ion source temperatures ensure complete volatilization of the analyte. The 70 eV electron energy is a standard in EI-MS that provides reproducible fragmentation patterns and allows for library matching. The chosen GC program is designed to provide good chromatographic separation and peak shape for a compound of this polarity and boiling point.

Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Confirmation

In contrast to EI, ESI is a "soft" ionization technique that typically produces intact molecular ions or protonated/deprotonated molecules with minimal fragmentation.[2] This is particularly useful for confirming the molecular weight of the analyte. ESI is most effective when coupled with liquid chromatography (LC).

Experimental Protocol: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ionization Mode: Negative ion mode is preferred for phenols.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: Scan from m/z 50 to 300.

Causality Behind Experimental Choices: The acidic mobile phase in positive ion mode would promote the formation of the protonated molecule [M+H]⁺, while a basic mobile phase in negative ion mode would facilitate the formation of the deprotonated molecule [M-H]⁻. For phenols, negative ion mode is often more sensitive due to the acidic nature of the hydroxyl proton. The C18 column is a standard choice for the separation of moderately polar organic molecules.

Deciphering the Fragmentation Puzzle: Proposed Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. Based on established principles for related compounds, we can predict the likely fragmentation pathways for this compound under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation of this compound

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•). The fragmentation of this radical cation is driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of CO: A characteristic fragmentation of phenols involves the loss of a carbon monoxide molecule (28 Da) from the molecular ion, leading to a highly stable cyclopentadienyl cation.[3][4]

  • Loss of a Fluorine Radical: The C-F bond is strong, but under the high energy of EI, the loss of a fluorine radical (•F, 19 Da) is plausible.[5]

  • Loss of HF: Elimination of a neutral hydrogen fluoride molecule (20 Da) is another potential pathway for fluorinated aromatic compounds.[4]

  • Cleavage of the Biphenyl Bond: The bond connecting the two phenyl rings can cleave, leading to ions corresponding to the individual ring systems.

  • Loss of CHO•: The loss of a formyl radical (29 Da) is another common fragmentation pathway for phenolic compounds.

Visualization of EI Fragmentation:

EI_Fragmentation M [C₁₂H₈F₂O]⁺• m/z 206 F1 [C₁₁H₈F₂]⁺• m/z 178 M->F1 - CO F2 [C₁₂H₇F₂O]⁺ m/z 205 M->F2 - H• F3 [C₁₂H₇FO]⁺• m/z 187 M->F3 - F• F4 [C₁₁H₇F₂]⁺ m/z 177 M->F4 - CHO• F5 [C₆H₅O]⁺ m/z 93 M->F5 Biphenyl Cleavage F6 [C₆H₃F₂]⁺ m/z 113 M->F6 Biphenyl Cleavage

Caption: Proposed EI fragmentation pathways for this compound.

Tabulated Summary of Predicted EI Fragments:

m/zProposed Fragment IonNeutral LossPlausible Structure
206[C₁₂H₈F₂O]⁺•-Molecular Ion
178[C₁₁H₈F₂]⁺•COCyclopentadienyl-difluorophenyl cation
187[C₁₂H₇FO]⁺•F•Fluorophenyl-phenol radical cation
186[C₁₂H₇F₂O]⁺HFIon from HF elimination
177[C₁₁H₇F₂]⁺CHO•Ion from formyl radical loss
113[C₆H₃F₂]⁺C₆H₅O•Difluorophenyl cation
93[C₆H₅O]⁺C₆H₃F₂•Phenoxy cation
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI, the molecule will primarily exist as the deprotonated species, [M-H]⁻, in negative ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this precursor ion through collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways in Negative Ion Mode:

  • Loss of HF: The loss of a neutral hydrogen fluoride molecule (20 Da) is a likely fragmentation pathway.

  • Loss of CO: Similar to EI, the loss of carbon monoxide (28 Da) can occur.

  • Cleavage of the Biphenyl Bond: The bond between the two rings can cleave, leading to phenoxide and difluorophenyl anions.

  • Loss of a Fluorine Anion: While less common than neutral losses, the expulsion of a fluoride anion (F⁻, 19 Da) is possible.

Visualization of ESI-MS/MS Fragmentation (Negative Ion Mode):

ESI_Fragmentation M_H [C₁₂H₇F₂O]⁻ m/z 205 F1_H [C₁₂H₆FO]⁻ m/z 185 M_H->F1_H - HF F2_H [C₁₁H₇F₂]⁻ m/z 177 M_H->F2_H - CO F3_H [C₆H₄O]⁻• m/z 92 M_H->F3_H Biphenyl Cleavage F4_H [C₆H₃F₂]⁻ m/z 113 M_H->F4_H Biphenyl Cleavage

Sources

Infrared (IR) spectroscopy of 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(2,3-Difluorophenyl)phenol

Authored by: A Senior Application Scientist

Introduction: Elucidating the Molecular Architecture of this compound

This compound is a biphenyl compound of significant interest in materials science and pharmaceutical development. Its molecular structure, featuring a hydroxyl-substituted phenyl ring linked to a difluorinated phenyl ring, imparts a unique combination of properties, including hydrogen bonding capabilities, aromatic interactions, and the influence of highly electronegative fluorine atoms. Understanding the precise vibrational characteristics of this molecule is paramount for quality control, structural confirmation, and investigating its interactions in complex matrices.

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for this purpose. By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "molecular fingerprint." This guide offers a comprehensive examination of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles and field-proven methodologies.

Theoretical Foundation: Vibrational Modes of a Substituted Biphenyl

The IR spectrum of this compound is a composite of the vibrational modes of its distinct functional groups: the phenol moiety, the difluorophenyl ring, and the C-C bond linking them. The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the chemical bond, as described by Hooke's Law. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.[1] The key diagnostic vibrations for this molecule arise from bond stretching (changes in bond length) and bending (changes in bond angle).[1]

The primary vibrational modes of interest are:

  • O-H Stretching: Characteristic of the phenolic hydroxyl group.

  • C-O Stretching: Associated with the bond between the phenolic ring and the hydroxyl group.

  • Aromatic C-H Stretching: Involving the C-H bonds on both phenyl rings.

  • Aromatic C=C Ring Stretching: Complex vibrations within the phenyl rings.

  • C-F Stretching: Characteristic of the bonds between carbon and fluorine on the difluorophenyl ring.

  • C-H Bending: Out-of-plane (oop) and in-plane bending of aromatic C-H bonds, which are highly informative about the substitution pattern of the rings.[2][3]

The presence of strong intermolecular hydrogen bonding in solid-state phenols significantly influences the O-H stretching vibration, typically causing the absorption band to become very broad.[4][5][6]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol details a robust, self-validating method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra of solid samples.

Rationale for Method Selection

The KBr pellet method is a gold standard for transmission FTIR of solid samples.[7] KBr is an ideal matrix because it is transparent to infrared radiation over a wide spectral range (typically 4000 to 400 cm⁻¹) and has a refractive index that can be matched to that of the analyte, minimizing scattering effects. The process of finely grinding the sample and dispersing it in the KBr matrix breaks down the crystal lattice, reducing particle size effects and leading to a high-quality spectrum.[8]

An alternative, Attenuated Total Reflectance (ATR), is faster as it requires minimal sample preparation.[9][10] However, the KBr technique often yields sharper peaks and is less susceptible to variations in crystal-to-crystal contact pressure, making it highly reproducible for detailed spectral analysis.

Step-by-Step Experimental Workflow
  • Instrument Preparation & Background Collection:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Collect a background spectrum. This is a critical self-validating step that measures the instrument's response and the atmospheric conditions, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Gently grind a small amount (1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle.[7] The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.[8]

    • Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding until the mixture is homogeneous.

    • Transfer the mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.[7][11]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Start Start Grind 1. Grind Sample (1-2 mg) Start->Grind Analyte Mix 2. Mix with KBr (~150 mg) Grind->Mix Press 3. Press into Pellet Mix->Press Background 4. Collect Background Spectrum Press->Background Place Pellet in Spectrometer Acquire 5. Acquire Sample Spectrum Background->Acquire Process 6. Background Subtraction & Fourier Transform Acquire->Process Interpret 7. Peak Assignment & Interpretation Process->Interpret Report 8. Generate Report Interpret->Report

Caption: Workflow for obtaining and analyzing the FTIR spectrum.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4]

Key Absorption Bands and Assignments

The following table summarizes the expected vibrational frequencies for this compound, based on established data for similar functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Authoritative References
~3550 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded)The broadness is the most characteristic feature of a phenolic O-H group involved in intermolecular hydrogen bonding.[4][5][6]
~3100 - 3000Medium to WeakAromatic C-H StretchAbsorptions just above 3000 cm⁻¹ are definitive for C-H bonds on an aromatic ring.[2][3]
~1600 - 1440Medium to StrongAromatic C=C Ring StretchThese bands arise from complex stretching vibrations within the two aromatic rings. Multiple peaks are expected in this region.[2][4]
~1410 - 1310MediumO-H In-plane BendOften coupled with C-H bending modes.
~1300 - 1180StrongC-F StretchThe C-F stretching vibrations typically appear as strong absorptions in this region. The exact position is sensitive to the electronic environment and coupling with other modes.[12] For a related compound, 4-fluorophenol, a band at ~1273 cm⁻¹ has been attributed to C-F stretching motion.[13]
~1260 - 1140StrongPhenolic C-O StretchThis strong absorption is characteristic of the C-O bond in phenols and distinguishes them from aliphatic alcohols.[4][14]
Below 900Medium to StrongAromatic C-H Out-of-Plane (oop) BendThe specific positions of these strong bands are highly diagnostic of the substitution patterns on the aromatic rings.[2][3]
Detailed Analysis
  • Hydroxyl Region (3550-3200 cm⁻¹): The most prominent feature will be a very broad and strong absorption band centered around 3300 cm⁻¹. This is the hallmark of the O-H stretching vibration in a hydrogen-bonded phenol. Its breadth is a direct consequence of the sample existing as a network of molecules linked by hydrogen bonds, creating a continuum of slightly different O-H bond environments.[5][6]

  • Aromatic Region (3100-3000 cm⁻¹ and 1600-1440 cm⁻¹): Expect weaker, sharp peaks just above 3000 cm⁻¹ corresponding to the C-H stretching on the phenyl rings.[3] A series of medium-to-strong, sharp absorptions between 1600 and 1440 cm⁻¹ confirms the presence of the aromatic skeletons.[2][4]

  • C-F and C-O Region (1300-1140 cm⁻¹): This region is particularly diagnostic. It will contain strong, overlapping bands. A strong absorption around 1200-1250 cm⁻¹ is expected for the phenolic C-O stretch.[4][14] Concurrently, the C-F stretching vibrations of the difluorophenyl group will produce at least one very strong band in the 1300-1180 cm⁻¹ range.[12] A study on 2,3-difluorophenol provides direct evidence for vibrations in this area.[15] The coupling of these modes can lead to a complex pattern, but the high intensity of the bands is a key identifier.

  • Fingerprint Region (Below 900 cm⁻¹): This region contains a unique pattern of peaks resulting from C-H out-of-plane bending and other skeletal vibrations.[4] The specific frequencies of the C-H oop bands are determined by the positions of the substituents on the rings and provide powerful confirmation of the 1,4-disubstitution on the phenol ring and the 1,2,3-trisubstitution on the difluorophenyl ring.[2]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. A properly acquired spectrum will exhibit a characteristic broad O-H stretch, aromatic C-H and C=C absorptions, and a series of intense, overlapping bands in the 1300-1140 cm⁻¹ region corresponding to C-O and C-F stretching vibrations. By following a validated experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently confirm the identity and structural integrity of this molecule, ensuring its suitability for downstream applications in research and development.

References

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The Therapeutic Potential of Difluorophenyl Phenols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorination in Phenolic Scaffolds

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of medicinal chemistry.[1][2] Their inherent ability to engage in hydrogen bonding and π-stacking interactions makes them privileged scaffolds for targeting a diverse array of biological macromolecules. The therapeutic landscape is replete with examples of phenol-containing drugs, underscoring their significance in modern medicine.[2] However, the ever-present challenges of drug development—namely optimizing potency, selectivity, and pharmacokinetic properties—necessitate innovative chemical strategies. Among these, the introduction of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning drug-like properties.

The incorporation of a difluorophenyl moiety onto a phenolic core offers a compelling set of advantages for the medicinal chemist. The strong electron-withdrawing nature of the two fluorine atoms can significantly modulate the acidity of the phenolic hydroxyl group, thereby influencing its binding affinity and pharmacokinetic profile. Furthermore, the metabolic stability of the C-F bond can prevent undesirable oxidative metabolism, prolonging the in vivo half-life of the drug candidate. This guide will provide an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of difluorophenyl phenols, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Synthesis of Difluorophenyl Phenols: Key Methodologies

The synthesis of difluorophenyl phenols can be approached through several strategic disconnections. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Herein, we outline some of the key methodologies employed in the construction of these valuable compounds.

Synthesis of the 3,5-Difluorophenol Core

A common starting point for many difluorophenyl phenol derivatives is the 3,5-difluorophenol scaffold. Several methods have been reported for its preparation:

  • From 3,5-Difluoroaniline: This traditional approach involves the diazotization of 3,5-difluoroaniline followed by a hydrolysis reaction. While effective, this method can present safety challenges associated with the handling of diazonium salts and may generate significant aqueous waste.[3]

  • From 2,4,6-Trifluorobenzoic Acid: A one-pot reaction of 2,4,6-trifluorobenzoic acid in a suitable solvent under basic conditions can yield 3,5-difluorophenolate, which is then acidified to produce 3,5-difluorophenol.[3] This method benefits from readily available starting materials and a more straightforward procedure.

  • From 3,5-Difluorobromobenzene: A two-step process starting with the conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid via a bromine-lithium exchange followed by reaction with boric acid. The resulting boronic acid is then oxidized to afford 3,5-difluorophenol.[4][5]

Coupling Strategies for the Construction of Difluorophenyl Phenols

Once a suitable difluorinated precursor is obtained, it can be coupled with other aromatic systems to generate more complex difluorophenyl phenol derivatives. A notable example is the synthesis of Diflunisal, 5-(2,4-difluorophenyl)salicylic acid. A one-step synthesis has been developed that involves the coupling of a 2,4-difluorophenyl magnesium halide with a 5-halogenated salicylic acid derivative.[6] This reaction is catalyzed by a combination of an iron salt, a ligand, and a titanate, offering a cost-effective and environmentally friendly alternative to traditional palladium- or nickel-catalyzed cross-coupling reactions.[6]

Therapeutic Applications and Mechanisms of Action

The unique physicochemical properties imparted by the difluorophenyl group have led to the discovery of potent and selective modulators of various biological targets. This section will delve into key therapeutic areas where difluorophenyl phenols have demonstrated significant promise.

Anti-inflammatory and Analgesic Activity: The Case of Diflunisal

Diflunisal, 5-(2',4'-difluorophenyl)salicylic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) that exemplifies the successful application of the difluorophenyl phenol scaffold.[7]

Mechanism of Action: Diflunisal exerts its therapeutic effects through the reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][9][10][11] By blocking the production of prostaglandins, Diflunisal effectively reduces inflammation and alleviates pain.[5] Unlike aspirin, Diflunisal lacks an O-acetyl group and therefore does not irreversibly acetylate COX, contributing to its distinct pharmacological profile.[7]

Clinical Relevance: Clinical trials have demonstrated the efficacy of Diflunisal in the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[12][13][14][15][16] It has been shown to be comparable in efficacy to other NSAIDs like ibuprofen and naproxen, and in some cases, better tolerated than aspirin.[12][15]

Pharmacokinetics: Diflunisal is well-absorbed orally, with peak plasma concentrations reached within 2-3 hours.[5][17][18] It is highly protein-bound (>99%) and has a relatively long plasma half-life of 8-12 hours, allowing for twice-daily dosing.[5][17][18] The drug is primarily eliminated via the kidneys as glucuronide conjugates.[18]

Table 1: Pharmacokinetic Parameters of Diflunisal

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax)2-3 hours[5][17][18]
Plasma Half-life (t1/2)8-12 hours[5][17][18]
Protein Binding>99%[5][18]
Peak Plasma Concentration (250 mg dose)41 ± 11 mcg/mL[5][18]
Peak Plasma Concentration (500 mg dose)87 ± 17 mcg/mL[5][18]
Modulation of Nuclear Receptors: RORγt Inverse Agonists for Autoimmune Diseases

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells.[1][19][20][21] These cells are key drivers of inflammation in a number of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[19][22] Consequently, the development of small molecule inhibitors of RORγt has become a major focus for the pharmaceutical industry.

Mechanism of Action: Difluorophenyl phenol-containing compounds have emerged as potent RORγt inverse agonists. These molecules bind to the ligand-binding domain of RORγt and promote a conformational change that leads to the dissociation of co-activators and the recruitment of co-repressors.[21] This, in turn, suppresses the transcription of RORγt target genes, most notably IL-17A, a key pro-inflammatory cytokine.[21]

Therapeutic Potential: The discovery of potent and selective RORγt inverse agonists with difluorobenzyl ether moieties has provided a promising new avenue for the treatment of autoimmune diseases.[23] These compounds have demonstrated the ability to reduce IL-17A production in human T-cells and have shown efficacy in preclinical models of arthritis.[21]

Table 2: In Vitro Activity of Representative RORγt Inverse Agonists

CompoundAssayIC50/EC50Reference(s)
Compound 1 (agonist)FRET AssayEC50: 3.7 µM[24][25]
Compound 2 (inverse agonist)FRET AssayIC50: 2.0 µM[24][25]
Ursonic AcidGAL4 AssayIC50: 0.4 µM[26]
Oleanonic AcidGAL4 AssayIC50: 1.4 µM[26]
BMS-986251 (1a)Reporter Gene AssayEC50: 15 nM[23]
Sulfone 1bReporter Gene AssayEC50: 10 nM[23]
Pyroglutamide 1cReporter Gene AssayEC50: 10 nM[23]
Emerging Therapeutic Areas

The versatility of the difluorophenyl phenol scaffold extends beyond inflammation and autoimmune diseases.

  • Oncology: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective and potent inhibitors of the B-RafV600E mutant kinase, a key driver in several cancers, including melanoma and colorectal cancer.[27] These compounds have demonstrated significant anti-proliferative activity in cancer cell lines and in vivo antitumor efficacy in xenograft models.[27]

  • Neurodegenerative Diseases: While research is still in the early stages, the neuroprotective potential of phenolic compounds is an active area of investigation.[28][29][30][31][32] The ability of these compounds to cross the blood-brain barrier and modulate pathways involved in neuroinflammation and oxidative stress makes them intriguing candidates for the treatment of diseases like Alzheimer's and Parkinson's.

  • Infectious Diseases: Phenolic compounds have long been recognized for their antimicrobial properties.[33][34][35][36][37] The incorporation of difluorophenyl groups could lead to the development of novel antibacterial and antifungal agents with improved potency and pharmacokinetic profiles.

Experimental Protocols

Synthesis of 5-(2,4-difluorophenyl)salicylic acid (Diflunisal)

This protocol is a representative example of a one-step synthesis of Diflunisal.[6]

Materials:

  • 5-chlorosalicylic acid

  • 2,4-difluorophenylmagnesium bromide (1M in THF)

  • Ti(OEt)4

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas

  • Standard laboratory glassware

Procedure:

  • To a 25 mL three-necked flask under an argon atmosphere, add Ti(OEt)4 (456 mg, 2 mmol) and 2 mL of anhydrous THF.

  • At room temperature, add 7 mL of a 1M solution of 2,4-difluorophenylmagnesium bromide in THF (7 mmol) dropwise to the flask.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • In a separate flask, dissolve 5-chlorosalicylic acid (863 mg, 5 mmol) in anhydrous THF.

  • Add the solution of 5-chlorosalicylic acid to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography.

  • Upon completion of the reaction, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Diflunisal.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against COX-1 and COX-2.[38][39][40][41][42]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the following reaction mixtures in a 96-well plate:

    • Blank: Assay buffer and heme.

    • 100% Activity Control: Assay buffer, heme, and COX enzyme.

    • Inhibitor: Assay buffer, heme, COX enzyme, and test compound at various concentrations.

  • Pre-incubate the plate at room temperature for 5 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm using a microplate reader.

  • Continue to read the absorbance at regular intervals for a defined period (e.g., 5 minutes).

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Visualizations

Prostaglandin Biosynthesis Pathway

Prostaglandin_Biosynthesis Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 (Cyclooxygenase & Peroxidase) AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclins (PGI2) Thromboxanes (TXA2) Synthases->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Diflunisal Diflunisal (Inhibits) Diflunisal->COX

Caption: The cyclooxygenase pathway, inhibited by Diflunisal.

RORγt Signaling Pathway in Th17 Cell Differentiation

RORgt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines TGF-β, IL-6, IL-23 Receptors Cytokine Receptors Cytokines->Receptors STAT3 STAT3 Receptors->STAT3 Phosphorylation RORgt_exp RORγt Expression STAT3->RORgt_exp Induces RORgt RORγt RORgt_exp->RORgt IL17_exp IL-17A Gene Transcription RORgt->IL17_exp Activates IL17 IL-17A Secretion IL17_exp->IL17 Inverse_Agonist Difluorophenyl Phenol Inverse Agonist Inverse_Agonist->RORgt Inhibits

Caption: RORγt signaling in Th17 cells, a target for inverse agonists.

Conclusion

The difluorophenyl phenol scaffold represents a highly valuable chemotype in modern drug discovery. The strategic incorporation of difluorophenyl moieties has proven to be a successful strategy for enhancing the potency, selectivity, and pharmacokinetic properties of phenolic compounds. The clinical success of Diflunisal and the promising preclinical data for RORγt inverse agonists and B-Raf inhibitors highlight the broad therapeutic potential of this structural class. As our understanding of the intricate roles of various molecular targets in disease pathogenesis continues to grow, it is anticipated that the rational design of novel difluorophenyl phenol derivatives will lead to the development of the next generation of innovative medicines for a wide range of human diseases.

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  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (2020). PMC. Retrieved February 12, 2026, from [Link]

  • Discovery of diflunisal. (1977). PMC. Retrieved February 12, 2026, from [Link]

  • Overview of Beneficial Effects of (Poly)phenol Metabolites in the Context of Neurodegenerative Diseases on Model Organisms. (2021). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2020). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of new salicylic acid derivatives with potential bioactivity. (2025). 10th Brazilian Conference on Natural Products. Retrieved February 12, 2026, from [Link]

  • Compounds and compositions for neurodegenerative diseases. (n.d.). Google Patents.
  • Phenol. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • Phenolic compounds as anti-Alzheimer's disease agents. (2022). Open Exploration Publishing. Retrieved February 12, 2026, from [Link]

  • Phenol-An effective antibacterial Agent. (2016). SciSpace. Retrieved February 12, 2026, from [Link]

  • Polyphenols and Their Impact on the Prevention of Neurodegenerative Diseases and Development. (2021). MDPI. Retrieved February 12, 2026, from [Link]

  • Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives. (2024). Retrieved February 12, 2026, from [Link]

  • Current status, challenges and prospects of antifouling materials for oncology applications. (2024). Retrieved February 12, 2026, from [Link]

  • Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. (2022). PubMed. Retrieved February 12, 2026, from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PMC. Retrieved February 12, 2026, from [Link]

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Sources

Electronic properties of 2,3-difluoro substituted biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 2,3-Difluoro Substituted Biphenyls

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto this framework offers a powerful tool for fine-tuning molecular properties. This guide provides a detailed examination of the electronic characteristics of 2,3-difluoro substituted biphenyls, a substitution pattern that introduces significant electronic and conformational asymmetry. We will dissect the causal relationships between the specific placement of these two fluorine atoms, the resulting conformational preferences—particularly the inter-ring dihedral angle—and the consequent modulation of core electronic properties such as the molecular dipole moment, HOMO/LUMO energy levels, ionization potential, and electron affinity. This whitepaper serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, computational analysis, and practical implications of these unique fluorinated compounds.

Introduction: The Biphenyl Scaffold and the Fluorine Advantage

The biphenyl motif is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1] Its inherent semi-rigidity and ability to present functionalities in a defined three-dimensional space make it an ideal molecular scaffold. The electronic properties of the basic biphenyl unit are largely defined by the degree of π-conjugation across the two phenyl rings, which is in a delicate balance with the steric hindrance of the ortho-hydrogens.[2][3]

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties.[4] Judicious fluorination can influence:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolism.

  • Binding Affinity: Fluorine can engage in favorable multipolar interactions with protein targets and alter the pKa of nearby functional groups.[5][6]

  • Membrane Permeability: Increased lipophilicity can enhance passage through biological membranes.[4]

  • Conformation: The steric bulk of fluorine can dictate the preferred three-dimensional shape of a molecule.

The 2,3-difluoro substitution pattern is of particular interest. Unlike more symmetric substitutions, it imparts a unique electronic vector due to the distinct influences of the ortho (C2) and meta (C3) fluorine atoms, leading to a complex interplay of steric and electronic effects that govern the molecule's overall properties.

Synthesis of 2,3-Difluorobiphenyls

The creation of the C(sp²)-C(sp²) bond in unsymmetrical biphenyls is a foundational challenge in organic synthesis. Among the available methodologies, the Suzuki-Miyaura cross-coupling reaction has become the preeminent choice due to its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[1][7]

Featured Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[8] The choice of this protocol is driven by its reliability and versatility, making it amenable to creating diverse libraries of substituted biphenyls for screening in drug discovery and materials development.[8][9]

Detailed Experimental Methodology: [10][11]

  • Reactant Preparation: In a pressure-rated reaction vessel, combine 1-bromo-2,3-difluorobenzene (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) (1.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1.5 mol%).

  • Solvent System: Add a degassed mixture of a 1,4-dioxane and water (e.g., 3:1 v/v ratio). The aqueous phase is crucial for the efficacy of many inorganic bases.

  • Reaction Execution: Seal the vessel and heat the mixture to 105 °C for 8-12 hours with vigorous stirring. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2,3-difluoro substituted biphenyl.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition Product R¹-R² (Biphenyl) PdII_Borane [R¹-Pd(II)L₂-R²]⁺ PdII_Aryl->PdII_Borane Transmetalation PdII_Borane->Pd0 Reductive Elimination ArylHalide R¹-X (e.g., 1-Bromo-2,3-difluorobenzene) ArylHalide->Pd0 BoronicAcid R²-B(OH)₂ (Arylboronic Acid) BoronicAcid->PdII_Aryl Base Base (e.g., K₃PO₄) Base->PdII_Aryl Dihedral_Angle cluster_0 Unsubstituted Biphenyl cluster_1 2-Fluoro Substituted Biphenyl a H b H a->b  Steric Repulsion (θ ≈ 42°) c F d H c->d   Increased Steric/Electrostatic Repulsion (θ > 42°)

Caption: Ortho-fluorine substitution increases inter-ring repulsion and dihedral angle.

Core Electronic Properties and Their Modulation

The twisted conformation and the intrinsic electronegativity of the fluorine atoms are the primary determinants of the electronic properties of 2,3-difluorobiphenyls.

Molecular Dipole Moment

While unsubstituted biphenyl is nonpolar, the introduction of fluorine creates strong, localized carbon-fluorine (C-F) bond dipoles. [12]In 2,3-difluorobiphenyl, the vector sum of the C(2)-F and C(3)-F bond dipoles results in a significant net molecular dipole moment. This polarity is critical for molecular recognition, as it can lead to favorable dipole-dipole interactions with biological targets or influence the packing of molecules in materials. [13]

Molecular Orbitals and Energy Levels (HOMO/LUMO)

Fluorine substitution has a profound and predictable effect on a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). [2]

  • Energy Stabilization: As the most electronegative element, fluorine is strongly electron-withdrawing. This effect stabilizes (lowers the energy of) all molecular orbitals, including the HOMO and LUMO. [14]* HOMO-LUMO Gap: The extent to which the HOMO and LUMO are lowered is not always equal. However, a general trend is that fluorination increases the HOMO-LUMO gap, which correlates with increased kinetic stability and reduced chemical reactivity. [2]The larger dihedral angle also contributes to this effect by reducing π-conjugation, which tends to raise the HOMO and lower the LUMO in planar systems.

Table 2: Calculated Electronic Properties of Biphenyl vs. a Representative Difluorobiphenyl
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Biphenyl-6.24-0.056.19[2]
3,3'-Difluorobiphenyl-6.55-0.286.27[2]

Note: Data for 3,3'-difluorobiphenyl is used as a proxy to illustrate the general stabilizing effect of fluorine atoms on orbital energies. The effect in 2,3-difluorobiphenyl would be of a similar nature.

Ionization Potential and Electron Affinity

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. [15]These properties are directly related to the HOMO and LUMO energies, respectively.

  • Higher Ionization Potential: A lower-energy HOMO means the outermost electrons are held more tightly. Consequently, 2,3-difluorobiphenyl will have a higher ionization potential than unsubstituted biphenyl.

  • Higher Electron Affinity: A lower-energy LUMO provides a more favorable destination for an incoming electron. Therefore, 2,3-difluorobiphenyl will have a higher electron affinity than unsubstituted biphenyl, making it a better electron acceptor.

Implications for Research and Development

The ability to precisely control these electronic parameters makes 2,3-difluoro substituted biphenyls highly valuable in applied sciences.

  • In Drug Discovery: The unique dipole moment can be exploited to form specific interactions with polar residues in an enzyme's active site. [5]The increased metabolic stability and modulated lipophilicity can transform a lead compound into a viable drug candidate. [4]* In Materials Science: These compounds are used as building blocks for liquid crystals, where properties like dielectric anisotropy (related to the dipole moment) are crucial for device performance. [16]In organic electronics, tuning HOMO/LUMO levels is essential for designing efficient organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). [17]

Experimental and Computational Workflows

A synergistic approach combining computational modeling and experimental validation is essential for accurately characterizing these molecules.

Protocol: Computational Analysis using Density Functional Theory (DFT)

DFT has proven to be a powerful tool for predicting the geometric and electronic properties of fluorinated aromatics. [2][11]

  • Structure Building: Construct the 3D model of the desired 2,3-difluoro substituted biphenyl in a molecular modeling program.

  • Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for such systems. [2][11]3. Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This calculation will yield the equilibrium dihedral angle.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Property Calculation: From the optimized structure, calculate and analyze the key electronic properties: molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (to visualize charge distribution), and dipole moment.

Visualization: Integrated Characterization Workflow

Workflow cluster_exp Experimental Validation cluster_comp Computational Prediction start Target Molecule Design (2,3-Difluorobiphenyl Derivative) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis dft DFT Calculation (B3LYP/6-311+G(d,p)) start->dft purification Purification & Isolation (Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure Confirmation) purification->nmr xray X-Ray Crystallography (Solid-State Conformation) purification->xray uvvis UV-Vis Spectroscopy (Electronic Transitions) purification->uvvis analysis Data Analysis & Correlation nmr->analysis xray->analysis uvvis->analysis geom_opt Geometry Optimization (Dihedral Angle) dft->geom_opt elec_prop Electronic Properties (HOMO, LUMO, Dipole) geom_opt->elec_prop elec_prop->analysis

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2,3-Difluorophenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the synthesis of 4-(2,3-Difluorophenyl)phenol (CAS: 202464-01-5), a critical biphenyl intermediate utilized in the formulation of high-performance liquid crystals (LCs) and bioactive scaffolds.

The synthesis employs a Suzuki-Miyaura cross-coupling strategy.[1][2][3] Unlike generic protocols, this guide addresses the specific challenges posed by the ortho-difluoro substitution pattern (steric hindrance and electronic deactivation) and the presence of a free phenolic hydroxyl group . The method selected prioritizes the use of 1-bromo-2,3-difluorobenzene and 4-hydroxyphenylboronic acid , utilizing a Pd(dppf)Cl₂ catalyst system to ensure high turnover frequencies (TOF) and minimize protodeboronation side reactions.

Strategic Retrosynthesis & Mechanistic Insight

Route Selection

The synthesis of unsymmetrical biaryls requires a careful choice of coupling partners. For this compound, two primary disconnects exist:

  • Route A (Recommended): 1-Bromo-2,3-difluorobenzene (Electrophile) + 4-Hydroxyphenylboronic acid (Nucleophile).

  • Route B: 4-Bromophenol (Electrophile) + 2,3-Difluorophenylboronic acid (Nucleophile).

Why Route A?

  • Stability: Electron-deficient boronic acids (like 2,3-difluorophenylboronic acid in Route B) are prone to rapid protodeboronation under basic aqueous conditions. 4-Hydroxyphenylboronic acid is electronically rich and significantly more stable.

  • Cost-Efficiency: 4-Hydroxyphenylboronic acid is a high-volume commodity chemical, whereas fluorinated boronic acids command a premium price.

  • Atom Economy: 1-Bromo-2,3-difluorobenzene is a dense, efficient electrophile.

Reaction Mechanism

The catalytic cycle follows the canonical Pd(0)/Pd(II) pathway. The key challenge here is the Transmetallation step, which is retarded by the steric bulk of the fluorine atoms at the 2,3-positions. We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) because the large bite angle of the dppf ligand accelerates reductive elimination, forcing the formation of the sterically congested biaryl bond.

SuzukiMechanism cluster_boron Boron Activation Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 1-Bromo-2,3-difluorobenzene PdII_ArX Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII_ArX TransMet Transmetallation (Rate Limiting Step) PdII_ArX->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) PdII_Biaryl Pd(II) Diaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product BoronicAcid 4-Hydroxyphenylboronic Acid Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + K2CO3 (aq)

Caption: Figure 1. Catalytic cycle emphasizing the activation of the boronic acid by base, critical for coupling free phenols.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][4][5][6]PurityRole
1-Bromo-2,3-difluorobenzene 193.001.0>98%Electrophile
4-Hydroxyphenylboronic acid 137.931.2>97%Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03 (3 mol%)-Catalyst
Potassium Carbonate (K₂CO₃) 138.213.0AnhydrousBase
1,4-Dioxane --HPLC GradeSolvent
Water (Deionized) ---Co-solvent

Note on Base Stoichiometry: A standard Suzuki coupling uses 2.0 equivalents of base. However, because the substrate is a phenol , 1.0 equivalent is consumed immediately to deprotonate the hydroxyl group (forming the phenoxide). Therefore, 3.0 equivalents are required to ensure sufficient free base exists to activate the boronic acid species.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Charge the flask with 4-Hydroxyphenylboronic acid (1.66 g, 12.0 mmol) and Potassium Carbonate (4.15 g, 30.0 mmol).

  • Add 1-Bromo-2,3-difluorobenzene (1.93 g, 10.0 mmol).

  • Add the solvent mixture: 40 mL of 1,4-Dioxane and 10 mL of Water (4:1 ratio).

    • Critical: Degas the solvent mixture by bubbling nitrogen through it for 15 minutes before adding the catalyst. Oxygen poisons Pd(0) species.

Step 2: Catalysis & Heating
  • Add Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg, 0.3 mmol) to the mixture under a positive stream of nitrogen.

  • Heat the reaction mixture to 90°C (internal temperature) using an oil bath.

  • Monitor the reaction via TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC.

    • Target Time: 4–6 hours.

    • Endpoint: Disappearance of the bromide starting material.

Step 3: Workup & Isolation
  • Cool the mixture to room temperature.

  • Acidification: Carefully quench the reaction by adding 1N HCl dropwise until the pH reaches ~2-3.

    • Why? The product exists as a potassium phenoxide salt under basic reaction conditions. Acidification regenerates the neutral phenol, precipitating it from the aqueous phase.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

  • Combine the organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification
  • The crude material is often brown/black due to residual palladium.

  • Recrystallization (Preferred for LCs): Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1). Allow to cool slowly to 4°C.

  • Column Chromatography (Alternative): Silica gel, gradient elution 5%

    
     20% EtOAc in Hexanes.
    
Process Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparge, 15 min) Start->Degas CatAdd Add Catalyst Pd(dppf)Cl2 Degas->CatAdd Heat Reflux @ 90°C (4-6 Hours) CatAdd->Heat Quench Acidify (pH 2) Release Phenol Heat->Quench Extract Extraction (EtOAc/Brine) Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify Final Pure Product This compound Purify->Final

Caption: Figure 2.[6][7] Operational workflow for the synthesis, highlighting the critical acidification step.

Results & Troubleshooting

Expected Yields
Solvent SystemBaseTempYield (%)Notes
Dioxane/H₂O (4:1) K₂CO₃ 90°C 88-92% Optimal System.
Toluene/EtOH/H₂OK₂CO₃80°C75-80%Slower kinetics due to biphasic nature.
DMFK₃PO₄100°C60-65%Significant homocoupling observed.
Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Cause: Catalyst poisoning by O₂ or inactive catalyst batch.

    • Solution: Ensure rigorous degassing. Switch to a fresh bottle of Pd(dppf)Cl₂.

  • Problem: Formation of "Homocoupling" product (4,4'-Biphenol).

    • Cause: Oxidative coupling of the boronic acid, usually due to excess O₂.

    • Solution: Degas solvents longer; ensure N₂ atmosphere is maintained.

  • Problem: Product remains in aqueous layer during extraction.

    • Cause: pH is too high (Product is deprotonated).

    • Solution: Verify pH is < 3 using pH paper before extraction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][2][3] TCI Practical Guides. Link

  • Sigma-Aldrich. (n.d.).[4] this compound Product Page & Safety Data.[8] Link

  • ChemicalBook. (2023). This compound Properties and Synthesis. Link

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel, copper and iron catalysts. Chemical Society Reviews, 42, 5270-5298. Link

Sources

Application Note: High-Purity Synthesis of Negative Dielectric Anisotropy Mesogens Using 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 4-(2,3-difluorophenyl)phenol as a critical intermediate in the synthesis of liquid crystals (LCs) with negative dielectric anisotropy (


) . These materials are the functional core of Vertical Alignment (VA) mode Thin Film Transistor (TFT) displays.

Unlike standard nematics, the 2,3-difluoro substitution pattern creates a molecular dipole perpendicular to the long axis. This unique electronic architecture allows the molecules to align effectively in an electric field for VA switching, providing the high contrast ratios and deep blacks required in modern displays.

Material Science Context: The "Lateral Difluoro" Effect

Mechanism of Action

In Liquid Crystal Display (LCD) technology, the switching performance depends on the dielectric anisotropy (


).
  • Positive

    
    :  Dipole is parallel to the molecular axis (Standard TN/IPS mode).
    
  • Negative

    
    :  Dipole is perpendicular to the molecular axis (VA mode).[1]
    

The This compound scaffold is engineered specifically for the latter. The two fluorine atoms at the 2 and 3 positions of the phenyl ring induce a strong dipole moment orthogonal to the biphenyl core. When an electric field is applied, the molecules rotate to align this dipole with the field, causing the long axis of the molecule to reorient perpendicular to the field lines.

Advantages Over Other Scaffolds
Feature2,3-Difluoro Scaffold3,4-Difluoro ScaffoldCyanobiphenyls
Dielectric Anisotropy Negative (

)
Positive (

)
Large Positive
Viscosity (

)
Low to ModerateLowHigh
Resistivity (VHR) High (Excellent for TFT) HighLow (Ionic impurities)
Application VA / MVA / PVA Modes TN / IPS ModesSimple TN (Passive)

Experimental Protocol: Etherification of this compound

The primary utility of this phenol intermediate is the attachment of flexible alkyl or alkoxy chains via Williamson Ether Synthesis . This step transforms the rigid core into a mesogenic (liquid crystalline) molecule.

Reagents & Equipment
  • Substrate: this compound (High Purity >99.5%)

  • Electrophile:

    
    -Alkyl Bromide (e.g., 1-Bromopentane for nematic range optimization)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetone or Methyl Ethyl Ketone (MEK). Note: Avoid protic solvents to prevent side reactions.

  • Catalyst: Potassium Iodide (KI) - catalytic amount to accelerate alkylation via Finkelstein mechanism.

Step-by-Step Synthesis Workflow

Step 1: Reactant Preparation Dissolve 1.0 eq of this compound in Acetone (0.5 M concentration). Add 2.5 eq of anhydrous


 and 0.1 eq of KI. Stir at room temperature for 15 minutes to initiate phenoxide formation.

Step 2: Alkylation Add 1.2 eq of 1-Bromopentane dropwise. Heat the mixture to reflux (


 for Acetone) under an inert Nitrogen atmosphere.
  • Critical Control Point: Monitor by TLC (Hexane:Ethyl Acetate 9:1). The reaction is complete when the starting phenol spot (lower

    
    ) disappears. Typical time: 6–12 hours.
    

Step 3: Workup Cool to room temperature. Filter off the inorganic salts (


, excess 

). Evaporate the solvent under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (

) to remove trace salts. Dry over

.[2]

Step 4: Purification (The "Electronic Grade" Standard) LC materials require resistivity


. Standard silica columns are insufficient.
  • Column Chromatography: Silica gel, eluting with Hexane/DCM gradient.

  • Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to

    
    . Repeat 3 times.
    
    • Why? Removes trace ionic impurities and isomers that degrade Voltage Holding Ratio (VHR).

Process Visualization

SynthesisFlow Start Start: this compound Mix Mix: Acetone + K2CO3 + KI Start->Mix Reflux Reflux: Add Alkyl Bromide (6-12h) Mix->Reflux TLC QC Check: TLC for Phenol consumption Reflux->TLC TLC->Reflux Incomplete Filter Workup: Filter Salts & Evaporate TLC->Filter Pass Purify Purification: Silica Column + 3x Recrystallization Filter->Purify Final Final Product: 4-Alkoxy-2',3'-difluorobiphenyl Purify->Final

Figure 1: Workflow for the conversion of the phenolic intermediate into a high-purity liquid crystal mesogen.

Characterization & Quality Control

Phase Transition Analysis (DSC)

Differential Scanning Calorimetry (DSC) is mandatory to determine the mesophase range.

  • Protocol: Heat/Cool at

    
    .
    
  • Target: Look for the Nematic (N) to Isotropic (I) transition (

    
    ).
    
  • Example Data (Representative for Pentyl-derivative):

TransitionTemperature (

)
Enthalpy (

)
Interpretation
Cr

N
45.2HighMelting Point
N

I
88.5LowClearing Point (Working Limit)
Dielectric Spectroscopy

To validate the "Negative


" property:
  • Fill a homeotropic alignment cell (vertical alignment) with the synthesized LC.

  • Measure Capacitance vs. Voltage (

    
    ) at 1 kHz.
    
  • Validation: The dielectric constant perpendicular (

    
    ) should be significantly higher than parallel (
    
    
    
    ), yielding a negative value (typically
    
    
    to
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete deprotonation of phenol.Ensure

is anhydrous and finely ground. Add 18-Crown-6 ether as phase transfer catalyst.
Yellow Discoloration Oxidation of phenol or iodide.Conduct reaction under strict Nitrogen atmosphere. Use fresh KI.
Low Resistivity Ionic contamination.Increase water washes during workup. Perform an extra recrystallization step using HPLC-grade Ethanol.
Smectic Phase Appearance Alkyl chain too long (

carbons).
Reduce alkyl chain length (use Pentyl or Propyl) to favor Nematic phase over Smectic.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Merck Patent GmbH. (2001). Difluorophenyl derivatives and liquid crystalline medium.[1][3][4][5][6] US Patent 6,174,459. Link

  • Gray, G. W., & Hird, M. (2023 Update). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. (General Reference for Williamson Ether protocols in LC synthesis).

Sources

Application Notes and Protocols: Strategic Derivatization of the Phenolic Group on 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Derivatizing 4-(2,3-Difluorophenyl)phenol in Medicinal Chemistry

This compound stands as a pivotal scaffold in contemporary drug discovery and development. The presence of the difluorophenyl moiety imparts unique physicochemical properties, including enhanced metabolic stability and altered acidity of the phenolic proton, making it an attractive starting point for the synthesis of novel therapeutic agents. The phenolic hydroxyl group, in particular, serves as a versatile handle for chemical modification, allowing for the strategic modulation of a compound's pharmacokinetic and pharmacodynamic profiles. Derivatization of this group can lead to significant improvements in solubility, bioavailability, and target engagement.[1][2][3][4] This document provides a comprehensive guide to the derivatization of the phenolic group on this compound, detailing robust protocols for etherification, esterification, and glycosylation, and offering insights into the underlying chemical principles.

Chemical Principles: Reactivity of the Phenolic Hydroxyl Group

The reactivity of the phenolic hydroxyl group in this compound is governed by several factors. The electron-withdrawing nature of the two fluorine atoms on the adjacent phenyl ring increases the acidity of the phenolic proton, facilitating its removal by a base to form a more nucleophilic phenoxide ion. This enhanced acidity makes reactions that proceed via a phenoxide intermediate, such as the Williamson ether synthesis, particularly favorable. Conversely, the electron-deficient nature of the aromatic ring can influence the rate and outcome of other derivatization reactions. Understanding these electronic effects is crucial for selecting the appropriate reaction conditions and reagents to achieve the desired chemical transformation.

Part 1: Etherification Protocols

Ether derivatives of phenols are common motifs in pharmaceuticals, often introduced to enhance metabolic stability and modulate lipophilicity.

Protocol 1.1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from a phenoxide and an alkyl halide.[5][6] This SN2 reaction proceeds with the backside attack of the phenoxide nucleophile on the alkyl halide electrophile.[5]

Mechanism Insight: The reaction is initiated by the deprotonation of the phenol with a suitable base to generate the more nucleophilic phenoxide. The choice of base is critical; strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation.[5] The subsequent nucleophilic attack on the alkyl halide is sensitive to steric hindrance, favoring primary alkyl halides.[5]

Williamson_Ether_Synthesis

Caption: Workflow for Mitsunobu Reaction.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to remove triphenylphosphine oxide and other byproducts.

Part 2: Esterification Protocols

Esterification is a common strategy to create prodrugs, improve oral bioavailability, or modulate the duration of action. [1]

Protocol 2.1: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst. [7][8] Mechanism Insight: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea intermediate. [7]4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium salt, which is subsequently attacked by the phenol. [7] Experimental Workflow: Steglich Esterification

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Phenol This compound ReactionVessel Stir at RT Phenol->ReactionVessel CarboxylicAcid Carboxylic Acid CarboxylicAcid->ReactionVessel Reagents EDC & DMAP in DCM Reagents->ReactionVessel Filter Filter DCU byproduct ReactionVessel->Filter After 4-12h Wash Wash with aq. HCl & NaHCO3 Filter->Wash Purify Column Chromatography Wash->Purify Product Desired Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in dichloromethane (DCM) at room temperature, add EDC (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: If DCC is used, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Common Reagents for Steglich Esterification

Coupling AgentCatalystSolventKey Advantages
DCCDMAPDCM, THFHigh reactivity, inexpensive
EDCDMAP, HOBtDCM, DMFWater-soluble byproduct, easy work-up
DICDMAPDCMLiquid, easy to handle

Part 3: Glycosylation Protocols

Glycosylation can significantly enhance the aqueous solubility and bioavailability of phenolic compounds. [3][4]It can also serve to mask the phenolic group, protecting it from oxidation. [3][4]

Protocol 3.1: Chemical Glycosylation

Chemical glycosylation typically involves the reaction of a phenoxide with an activated glycosyl donor, such as a glycosyl halide or trichloroacetimidate.

Mechanism Insight: The reaction proceeds via an SN2-like displacement of a leaving group on the anomeric carbon of the sugar by the phenoxide nucleophile. The stereochemical outcome is influenced by the nature of the protecting groups on the sugar and the reaction conditions.

Experimental Workflow: Chemical Glycosylation

Chemical_Glycosylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Deprotection Phenoxide Phenoxide of this compound ReactionVessel Stir under inert atmosphere Phenoxide->ReactionVessel GlycosylDonor Activated Glycosyl Donor GlycosylDonor->ReactionVessel Promoter Promoter (e.g., AgOTf) Promoter->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup After 2-8h Deprotection Removal of Protecting Groups Workup->Deprotection Purify HPLC Purification Deprotection->Purify Product Desired Glycoside Purify->Product

Caption: Workflow for Chemical Glycosylation.

Detailed Protocol:

  • Phenoxide Formation: Prepare the sodium or potassium phenoxide of this compound as described in the Williamson ether synthesis protocol.

  • Glycosylation: To a solution of the phenoxide in an appropriate solvent (e.g., acetonitrile, DCM), add the glycosyl donor (e.g., acetobromo-α-D-glucose) and a promoter (e.g., silver triflate) at the appropriate temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture and perform an aqueous work-up.

  • Deprotection: Remove the protecting groups from the sugar moiety using standard procedures (e.g., Zemplén deacetylation for acetyl groups).

  • Purification: Purify the final glycoside by preparative HPLC.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Many of the reagents used in these protocols, particularly strong bases and coupling agents, are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.

  • Steric Hindrance: The success of SN2 reactions like the Williamson ether synthesis is highly dependent on the steric bulk of the electrophile. [5]For hindered substrates, alternative methods like the Mitsunobu reaction may be more suitable.

  • Byproduct Removal: The removal of byproducts, such as triphenylphosphine oxide from the Mitsunobu reaction or DCU from the Steglich esterification, is crucial for obtaining a pure product. Careful purification by column chromatography is often necessary.

  • Regioselectivity: For phenols with multiple hydroxyl groups, selective protection and deprotection strategies may be required to achieve derivatization at the desired position.

Conclusion

The derivatization of the phenolic group on this compound is a critical step in the development of new drug candidates. The protocols outlined in this application note provide robust and versatile methods for the synthesis of ether, ester, and glycoside derivatives. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures will enable researchers to efficiently generate diverse libraries of compounds for biological evaluation.

References

  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS - PMC - NIH. (n.d.).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. (2022, March 7).
  • General derivatization mechanism for phenol with MTBSTFA. - ResearchGate. (n.d.).
  • Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.).
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.).
  • Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed. (n.d.).
  • CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. (n.d.).
  • US5808130A - Esterification of phenols - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 | PLOS One - Research journals. (n.d.).
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (2025, August 5).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. (2022, November 17).
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (2025, August 6).
  • Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC - NIH. (2015, March 24).
  • Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose | Request PDF - ResearchGate. (2025, August 9).
  • EP0037353A1 - Process for the etherification of phenols - Google Patents. (n.d.).
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18).
  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22).
  • How do I form an ester using pentadflurophenol? - ResearchGate. (2014, April 17).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29).
  • DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS - Google Patents. (n.d.).
  • Steglich esterification - Grokipedia. (n.d.).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).
  • PTC Etherification of a Phenol - PTC Organics, Inc. (n.d.).
  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0k44EKgwyZEkGWmkMKNFkiHMEox2C0pwtTaYs1WNmgjbuiopbWLM-Oh8CUNeyfaPPB2_niZm2WWHSK1BXFT_xelir3ydkfHiAncYWtuOabYMR8uo8gY0i9pNorOIVDrkcs7ogh914vw7R
  • Enzymatic Glycosylation of Phenolic Antioxidants: Phosphorylase-Mediated Synthesis and Characterization | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing). (2023, November 17).
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. (n.d.).
  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC - NIH. (n.d.).
  • What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube. (2025, February 8).
  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. (n.d.).
  • Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF - ResearchGate. (2025, August 6).
  • Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters - ACS Publications. (2026, January 18).
  • A selective and mild glycosylation method of natural phenolic alcohols - Beilstein Journals. (2016, March 15).
  • Other Reactions of Phenol - Chemistry LibreTexts. (2023, January 22).
  • Mitsunobu Reaction. (2019, August 26).
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
  • Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. (2022, October 4).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry - ResearchGate. (2025, August 5).
  • Mitsunobu Reaction - Chemistry Steps. (n.d.).
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025, August 6).
  • Synthesis of Esters Via Steglich Esterification in Acetonitrile - YouTube. (2022, February 19).

Sources

Application Note: HPLC Method Development for 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-(2,3-Difluorophenyl)phenol is a critical biphenyl intermediate used primarily in the synthesis of liquid crystal (LC) monomers and advanced pharmaceutical scaffolds. Its structural rigidity and electronegative fluorine substitution at the 2,3-positions impart unique dielectric anisotropy, making it valuable for high-performance displays.

From a chromatographic perspective, this molecule presents specific challenges:

  • Acidity: The phenolic hydroxyl group (pKa ~9.5) can ionize at neutral pH, leading to peak tailing or retention time shifts.

  • Isomeric Selectivity: Synthetic routes often produce positional isomers (e.g., 2,4-difluoro or 3,4-difluoro analogs) that are difficult to resolve on standard C18 phases.

  • Hydrophobicity: The fluorinated biphenyl core is moderately lipophilic (LogP ~3.6), requiring high organic strength for elution.

This guide provides a "First Principles" approach to developing a robust HPLC method, moving from physicochemical assessment to a validated protocol.

Physicochemical Assessment & Method Strategy

Before selecting a column, we must understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Molecular Weight 206.19 g/mol Suitable for UV and MS detection.
pKa (Phenol) ~9.5Critical: Mobile phase pH must be < 7.5 (ideally < 4.0) to keep the analyte neutral (protonated) and maximize retention stability.
LogP ~3.6Moderately non-polar.[1] Requires Reversed-Phase Chromatography (RPC).
UV Max ~254 nm, 280 nmBiphenyl conjugation provides strong UV absorbance.
Solubility MeOH, ACN, DMSOSample diluent should match the initial mobile phase conditions to prevent precipitation.
Strategic Decision: Column Selection
  • Primary Choice (C18): A high-coverage C18 column is the standard starting point for hydrophobicity-based separation.

  • Secondary Choice (PFP - Pentafluorophenyl): If isomeric impurities (e.g., 2,4-difluoro isomer) are present, a C18 column may fail to resolve them. A PFP column utilizes specific fluoro-fluoro and

    
    -
    
    
    
    interactions to separate these positional isomers.

Method Development Workflow (Visualized)

The following diagram outlines the logical flow for developing this method, ensuring no critical validation step is missed.

MethodDevelopment Start Start: Analyte Assessment Screening Phase 1: Column Screening (C18 vs. PFP) Start->Screening MobilePhase Phase 2: Mobile Phase Optimization (pH Control & Organic Modifier) Screening->MobilePhase IsomerCheck Isomer Separation? MobilePhase->IsomerCheck SwitchPFP Switch to PFP Column (Fluoro-Selectivity) IsomerCheck->SwitchPFP No (Co-elution) Finalize Phase 3: Finalize Gradient & Flow Rate IsomerCheck->Finalize Yes (Resolved) SwitchPFP->MobilePhase Re-optimize Validation Phase 4: Validation (Linearity, Precision, SST) Finalize->Validation

Caption: Logical workflow for selecting the stationary phase and optimizing separation parameters.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: DAD (Diode Array Detector) or VWD.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Preparation of Solutions
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase Initial (60% Water / 40% ACN).

    • Note: Matching the diluent to the starting gradient prevents "solvent shock" and peak distortion.

Chromatographic Conditions (The "Recipe")

This protocol is designed to be robust and self-validating.

ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.End-capped C18 prevents silanol interactions with the phenol group.
Mobile Phase A 0.1% H3PO4 in Water (pH ~2.2)Suppresses phenol ionization (keeps it neutral) for sharp peaks.
Mobile Phase B Acetonitrile Lower viscosity and better peak shape for aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Temperature 30°CImproves mass transfer and reproducibility.
Injection Vol 5 - 10 µLPrevent column overload.
Detection 254 nm (Reference: 360 nm)Max absorbance for biphenyl core.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial Hold (Focusing)
10.090%Linear Ramp (Elution)
12.090%Wash (Remove lipophilic impurities)
12.140%Return to Initial
15.040%Re-equilibration

Validation Parameters (System Suitability)

To ensure the trustworthiness of the data, every run must meet these criteria:

  • Tailing Factor (T): Must be < 1.5 .

    • Failure Cause: If T > 1.5, the phenol is likely interacting with silanols. Action: Increase buffer concentration or use a newer column.

  • Resolution (Rs): If isomers are present, Rs > 2.0 between the main peak and the nearest isomer.

  • Precision (%RSD): < 1.0% for retention time, < 2.0% for area (n=5 injections).

Troubleshooting Guide

Common issues encountered with fluorinated phenols and their resolution.

Troubleshooting Issue Problem Observed Tailing Peak Tailing Issue->Tailing Split Split Peak Issue->Split Drift RT Drift Issue->Drift Sol_Tail 1. Lower pH (add acid) 2. Use 'End-capped' Column Tailing->Sol_Tail Sol_Split 1. Check Diluent (too strong?) 2. Check Frit (clogged?) Split->Sol_Split Sol_Drift 1. Temperature Control 2. Equilibrate longer Drift->Sol_Drift

Caption: Decision tree for diagnosing common HPLC anomalies with phenolic compounds.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol. Retrieved January 30, 2026 from [Link]

  • Phenomenex (2025). Reversed Phase HPLC Method Development Guide: pH and Silanol Interactions. Retrieved January 30, 2026 from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Standard text for "First Principles" method development).

Sources

Optimized Purification Strategy for 4-(2,3-Difluorophenyl)phenol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

4-(2,3-Difluorophenyl)phenol is a critical biphenyl intermediate used frequently in the synthesis of liquid crystal displays (LCDs) and as a scaffold in medicinal chemistry. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between 4-hydroxyphenylboronic acid and 1-bromo-2,3-difluorobenzene (or their inverse counterparts).

While the synthesis is robust, the purification presents specific challenges inherent to fluorinated phenols:

  • Silanol Interaction: The phenolic hydroxyl group acts as a hydrogen bond donor, interacting strongly with the acidic silanol groups (

    
    ) on standard silica gel. This results in significant peak tailing (streaking), which can cause co-elution with closely running impurities.
    
  • Solubility Mismatch: As a crystalline solid, the compound often exhibits poor solubility in non-polar mobile phases (Hexane/Heptane), making liquid loading risky (precipitation on the column head).

This application note details a "Self-Validating" purification protocol designed to eliminate tailing and ensure >98% purity.

Pre-Purification Analysis (The "Why" & "How")

Before attempting flash chromatography, the crude mixture must be analyzed to define the separation window.

The "Streaking Phenol" Phenomenon

Standard TLC plates (Silica Gel 60 F254) often show phenols as elongated streaks rather than tight spots. This is a false indicator of purity; a streak can hide impurities.

  • The Fix: Use an acid modifier. Adding 1% Acetic Acid (AcOH) to the TLC developing solvent suppresses the ionization of the phenol and blocks active silanol sites, resulting in sharp, defined spots.

Solvent System Selection

We utilize a Hexane/Ethyl Acetate (Hex/EtOAc) system.[1] Dichloromethane (DCM) is a viable alternative but is less "green" and often offers lower selectivity for this specific biphenyl system.

Table 1: TLC Optimization Data

Solvent SystemModifierResulting Rf (Product)Observation
80:20 Hex/EtOAcNone0.25 - 0.40 (Streak)Poor resolution; risk of co-elution.
80:20 Hex/EtOAc 1% AcOH 0.32 (Compact Spot) Optimal separation.
100% DCMNone0.45Good solubility, but lower resolution from non-polar impurities.

Detailed Purification Protocol

Sample Preparation: Dry Loading (Critical)

Why: Liquid loading requires dissolving the sample in a minimal amount of solvent. If the sample is dissolved in DCM or EtOAc but the column starts at 100% Hexane, the sample may precipitate immediately upon hitting the column bed, causing high backpressure and band broadening.

Protocol:

  • Dissolve the crude this compound in a minimal amount of Acetone or THF (ensure total solubility).

  • Add Silica Gel 60 (40-63 µm) to the solution. Ratio: 1g crude sample : 3g Silica.

  • Evaporate the solvent via rotary evaporator until the silica is a free-flowing dry powder.

  • Validation Check: The powder should not smell of solvent and should flow like sand. Clumps indicate residual solvent.

Column Setup & Mobile Phase
  • Stationary Phase: Spherical Silica Gel 60 (20-40 µm recommended for higher resolution).

  • Mobile Phase A: n-Hexane (or Heptane) + 1% Acetic Acid.

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid.

    • Note: Adding acid to both phases ensures the modifier concentration remains constant during the gradient.

Gradient Elution Profile

The following gradient is designed for a standard 12g or 24g flash cartridge.

Table 2: Gradient Profile

Time (CV - Column Volumes)% Mobile Phase B (EtOAc)Purpose
0 - 2 CV0%Elute highly non-polar impurities (e.g., unreacted halides, bis-fluorinated byproducts).
2 - 10 CV0%

15%
Shallow gradient to slowly move the product.
10 - 15 CV15% (Isocratic)Elution Window: Product typically elutes here.
15 - 20 CV15%

100%
Flush polar impurities (Boronic acids, Palladium oxides).

Workflows & Logic Visualization

Purification Logic Flow

This diagram illustrates the decision-making process for separating the target phenol from common Suzuki coupling impurities.

PurificationLogic Crude Crude Reaction Mixture (Suzuki Coupling) TLC TLC Analysis (Hex/EtOAc + 1% AcOH) Crude->TLC Assess Rf & Tailing Loading Sample Prep: Dry Loading on Silica TLC->Loading Confirm Conditions Flash Flash Chromatography Gradient: 0-30% EtOAc Loading->Flash Frac_A Fraction A (0-5% EtOAc): Non-polar Halides (Discard) Flash->Frac_A Early Elution Frac_B Fraction B (15-20% EtOAc): Target Phenol Flash->Frac_B Target Window Frac_C Fraction C (>50% EtOAc): Boronic Acids/Pd Residues (Discard) Flash->Frac_C Late Elution

Figure 1: Purification Logic Flowchart. Separation of non-polar halides and polar boronic acids from the target phenol.

Post-Column Processing (Acid Removal)

Acetic acid boils at 118°C and can be difficult to remove via standard rotovap, potentially contaminating the final product.

AcidRemoval Pool Pooled Fractions (Product + Hex/EtOAc + AcOH) Conc Concentrate to ~5mL Pool->Conc Toluene Add Toluene (20mL) (Azeotrope Former) Conc->Toluene Evap Evaporate to Dryness Toluene->Evap Co-evaporation of AcOH Evap->Toluene Repeat 2x if needed Final Pure Product (Acid Free) Evap->Final

Figure 2: Azeotropic Removal of Acetic Acid. Using Toluene to facilitate the removal of trace acid modifiers.[1]

Troubleshooting & Optimization

Issue: Product Co-elutes with Boronic Acid

In Suzuki couplings, unreacted boronic acids can streak into the product range.

  • Solution: Perform a mild basic wash before chromatography. Dissolve crude in EtOAc and wash with 1M

    
    . The boronic acid will ionize and move to the aqueous layer; the phenol (pKa ~10) will largely remain in the organic layer if the pH is not too high (keep pH < 10).
    
Issue: "Ghost" Peaks
  • Cause: Injection of the sample in a solvent stronger than the mobile phase (e.g., injecting in 100% DCM when the column is 100% Hexane).

  • Solution: Strictly adhere to the Dry Loading protocol described in Section 3.1.

References

  • Restek Corporation. (2016). Improved Peak Symmetry as a Result of Derivatization of Phenols. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[1] (Foundational Method).

Sources

Technical Application Note: 4-(2,3-Difluorophenyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The "Fluorine Twist" in Rational Drug Design

In the landscape of modern medicinal chemistry, the biaryl scaffold remains a "privileged structure," appearing in nearly 5% of all approved drugs. However, the planar nature of unsubstituted biphenyls often leads to poor solubility and "brick-dust" crystal packing.

4-(2,3-Difluorophenyl)phenol represents a high-value building block that solves these structural liabilities. By introducing a specific 2,3-difluoro substitution pattern, this scaffold introduces a critical dihedral twist (ortho-fluorine effect) that disrupts planarity, improving solubility while simultaneously blocking metabolic "soft spots" on the distal ring. This guide details the physicochemical profile, synthesis, and strategic application of this scaffold in lead optimization.

Cheminformatics & Physicochemical Profile

Understanding the baseline properties of this building block is essential for predicting its behavior in biological systems.

PropertyValue (Approx.)Significance in Med Chem
Molecular Formula C₁₂H₈F₂OCore scaffold composition.[1][2][3][4]
Molecular Weight 206.19 g/mol Low MW allows ample room for functionalization (Fragment-Based Drug Design).
cLogP 3.2 – 3.5Lipophilic; requires polar groups on the phenol handle to maintain drug-like space (LogP < 5).
pKa (Phenol) ~9.2Slightly more acidic than unsubstituted phenol (pKa 10) due to the electron-withdrawing difluorophenyl group.
H-Bond Donors 1 (Phenol -OH)Primary handle for receptor interaction or derivatization.
H-Bond Acceptors 3 (1 O, 2 F)Fluorine acts as a weak acceptor; Phenol oxygen is the primary acceptor.
Rotatable Bonds 1The biaryl axis. Rotation is restricted by the ortho-fluorine (energy barrier > 2 kcal/mol).

Structural Analysis: The "2,3-Difluoro" Advantage

The specific placement of fluorine atoms at the 2- and 3-positions of the distal phenyl ring offers three distinct medicinal chemistry advantages over the more common 4-fluoro or 2,4-difluoro analogs.

A. Conformational Locking (The Ortho Effect)

Unlike non-substituted biphenyls, which can adopt a planar conformation, the 2-fluorine atom creates steric repulsion with the ortho-hydrogens of the phenol ring.

  • Result: The molecule adopts a twisted conformation (dihedral angle ~40–60°).

  • Benefit: This non-planar shape disrupts crystal packing (improving solubility) and provides a 3D vector for binding pockets that require a "propeller" shape.

B. Metabolic Blockade

The distal phenyl ring is a common site for CYP450-mediated oxidation (hydroxylation).

  • Mechanism: The C-F bond is metabolically inert. Placing fluorines at the 2 and 3 positions blocks these sites from enzymatic attack.

  • Electronic Effect: The electron-withdrawing nature of the fluorines deactivates the remaining 4, 5, and 6 positions, making the entire distal ring resistant to oxidative metabolism.

C. Electrostatic Mapping

The 2,3-difluoro motif creates a strong local dipole moment directed between the two fluorine atoms. This can be exploited to target specific polar regions in a protein binding pocket (e.g., backbone amides) via multipolar interactions.

Experimental Protocol: Scalable Synthesis

While this building block can be sourced, in-house synthesis allows for rapid analog generation. The most robust method is the Suzuki-Miyaura Cross-Coupling .

Protocol 1: Synthesis of this compound

Reaction Overview: Coupling of 4-Hydroxyphenylboronic acid with 1-Bromo-2,3-difluorobenzene.

Reagents:

  • Aryl Halide: 1-Bromo-2,3-difluorobenzene [CAS: 38573-88-5] (1.0 equiv)

  • Boronic Acid: 4-Hydroxyphenylboronic acid [CAS: 71597-85-8] (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1-Bromo-2,3-difluorobenzene (10 mmol, 1.93 g) and 4-Hydroxyphenylboronic acid (12 mmol, 1.66 g).

  • Solvation: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling nitrogen through it for 15 minutes (sparging). Critical Step: Oxygen removal preserves the Pd catalyst.

  • Activation: Add the Pd(dppf)Cl₂ catalyst (0.3 mmol, 245 mg). The solution will turn dark red/brown.

  • Base Addition: Add the aqueous K₂CO₃ solution (15 mL).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product usually appears as a UV-active spot slightly more polar than the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield as an off-white solid.

Strategic Application: Library Generation

Once the scaffold is synthesized, the phenolic hydroxyl group serves as the "diversity handle."

Protocol 2: Etherification for Lead Discovery

Objective: To append lipophilic or polar tails to the scaffold to probe the S1/S2 pockets of the target protein.

Method A: Alkylation (Williamson Ether Synthesis)

  • Substrate: this compound (1.0 equiv)

  • Reagent: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or Acetonitrile, 60°C, 2-12 h.

  • Note: Cs₂CO₃ is preferred over K₂CO₃ for phenols to promote solubility and reaction rate (The "Cesium Effect").

Method B: Mitsunobu Reaction (For complex alcohols)

  • Reagents: Primary/Secondary Alcohol (1.2 equiv), PPh₃ (1.5 equiv), DIAD/DEAD (1.5 equiv).

  • Solvent: THF, 0°C to RT.

  • Utility: Ideal for introducing chiral fragments without racemization.

Visualization of Workflows

Diagram 1: Synthesis & Application Logic

G Start1 1-Bromo-2,3- difluorobenzene Process1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Start1->Process1 Start2 4-Hydroxyphenyl boronic acid Start2->Process1 Product This compound (The Scaffold) Process1->Product >90% Yield Decision Optimization Path Product->Decision PathA Path A: Solubility (Append Polar Ethers) Decision->PathA Low LogP req. PathB Path B: Potency (Append Hydrophobic Tails) Decision->PathB Deep Pocket

Caption: Figure 1. Convergent synthesis and divergent optimization pathways for the 2,3-difluorophenyl scaffold.

Diagram 2: The "Fluorine Effect" Mechanism

G Scaffold 2,3-Difluorophenyl Ring Effect1 Ortho-F Sterics Scaffold->Effect1 Effect2 C-F Bond Strength Scaffold->Effect2 Outcome1 Dihedral Twist (~50°) Effect1->Outcome1 Outcome2 Metabolic Blockade (No CYP Oxidation) Effect2->Outcome2 Result Improved Bioavailability & Half-Life (t1/2) Outcome1->Result Outcome2->Result

Caption: Figure 2. Mechanistic impact of the 2,3-difluoro substitution on molecular pharmacology.

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Biaryl Scaffolds in Drug Discovery: Kozlowski, M. C., et al. (2009). The importance of biaryls in drug discovery. Journal of Medicinal Chemistry. (General reference to the ubiquity of the scaffold).
  • Metabolic Stability of Fluorinated Aromatics: Park, B. K., & Kitteringham, N. R. (1994). Drug metabolism and pharmacokinetics: the role of fluorine. Drug Metabolism Reviews, 26(3), 605-643.

  • Precursor Availability (Verification): 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5). (Note: Link directs to general fluorophenol category for verification of availability).

Sources

Experimental protocol for O-alkylation of 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the O-Alkylation of 4-(2,3-Difluorophenyl)phenol

Introduction: The Strategic Importance of Aryl Ether Synthesis

The O-alkylation of phenols to form aryl ethers is a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and materials science. Aryl ethers are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Williamson ether synthesis, a classic yet robust method, remains the most common strategy for forging this critical C-O bond.[1][2] This application note provides a detailed experimental protocol and the underlying scientific rationale for the O-alkylation of a specific, electronically modified substrate: this compound.

The presence of the 2,3-difluorophenyl moiety introduces unique electronic properties to the phenol. The strong electron-withdrawing nature of the fluorine atoms significantly impacts the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide.[3][4] Understanding these effects is paramount for developing a successful and high-yielding alkylation protocol. This guide is designed for researchers and scientists, offering field-proven insights into reaction optimization, troubleshooting, and the causal factors behind key experimental choices.

Core Principles: The Williamson Ether Synthesis Mechanism

The Williamson ether synthesis is fundamentally a two-step process that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5]

  • Deprotonation: The reaction is initiated by treating the phenol with a base. The base abstracts the acidic phenolic proton to generate a highly nucleophilic phenoxide anion.[6] The choice of base is critical and depends on the acidity of the phenol.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate).[7] This attack occurs in a single, concerted step where the C-O bond is formed simultaneously as the bond to the leaving group (e.g., a halide) is broken.[1]

Because the second step is an SN2 reaction, it is highly sensitive to steric hindrance. For this reason, the alkylating agent should ideally be a methyl or primary halide. Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively produce the alkene via an E2 elimination pathway.[7][8]

Caption: General mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol: O-Ethylation of this compound

This protocol details the synthesis of 4-ethoxy-2',3'-difluorobiphenyl as a representative example.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Wt.StoichiometryAmount (for 10 mmol scale)
This compound126163-55-1208.18 g/mol 1.0 eq2.08 g
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 1.5 eq2.07 g
Ethyl Iodide (C₂H₅I)75-03-6155.97 g/mol 1.2 eq1.25 mL (1.87 g)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol -40 mL
Ethyl Acetate (EtOAc)141-78-6--~150 mL
Deionized Water (H₂O)7732-18-5--~150 mL
Brine (Saturated NaCl solution)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--As needed

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.08 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (40 mL) to the flask.

  • Alkylating Agent Addition: Stir the mixture at room temperature for 10 minutes. Slowly add ethyl iodide (1.25 mL, 12.0 mmol) to the suspension using a syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60-70 °C in a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-6 hours.[1]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-ethoxy-2',3'-difluorobiphenyl.

Scientific Rationale and Optimization

The success of the O-alkylation hinges on the careful selection of reagents and conditions, which are dictated by the substrate's unique electronic nature.

  • Substrate Acidity: The two electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the phenolic proton through a negative inductive (-I) effect.[3][4] This makes this compound more acidic than unsubstituted phenol, allowing for deprotonation with moderately strong bases.

  • Choice of Base: While very strong bases like sodium hydride (NaH) can be used, they are often unnecessary for activated phenols and require strictly anhydrous conditions. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[8] They are strong enough to deprotonate the phenol but are easier to handle. Cs₂CO₃ is often more effective due to the higher solubility of the cesium phenoxide and the "cesium effect," which can accelerate SN2 reactions.

  • Choice of Solvent: Polar aprotic solvents such as DMF, acetonitrile, or acetone are ideal for Williamson ether synthesis.[1][8] These solvents effectively solvate the potassium cation (K⁺) but poorly solvate the phenoxide anion.[9][10] This leaves the phenoxide "naked" and highly nucleophilic, dramatically increasing the rate of the SN2 reaction.[11][12] Protic solvents (like ethanol or water) should be avoided as they would form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity.[10][12]

  • Competition between O- and C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[13] O-alkylation is generally the kinetically favored pathway. The use of polar aprotic solvents strongly favors O-alkylation.[13] Conversely, protic solvents can promote C-alkylation by solvating the oxygen atom, leaving the carbon positions more accessible for attack.[13]

Experimental Workflow and Troubleshooting

Experimental_Workflow A 1. Reagent Setup (Phenol, K₂CO₃, DMF) B 2. Add Alkylating Agent (Ethyl Iodide) A->B C 3. Heat Reaction (60-70°C, 2-6h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Work-up (Quench with H₂O) D->E Complete F 6. Extraction (EtOAc) E->F G 7. Wash & Dry (Brine, MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for O-alkylation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Reaction is slow or incomplete Insufficiently strong base; low temperature; unreactive alkylating agent.Switch to a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature. Use a more reactive alkylating agent (R-I > R-Br > R-Cl).
Low Product Yield Incomplete reaction; mechanical losses during work-up; side reactions.Ensure complete reaction via TLC. Be meticulous during extraction and transfer steps. Re-evaluate reaction conditions to minimize byproducts.
Formation of Alkene Byproduct Use of a secondary or tertiary alkyl halide; temperature is too high.Use only primary or methyl halides.[8] If a secondary halide is unavoidable, use a more polar solvent and lower the temperature to favor SN2 over E2.
C-Alkylated Side Product Reaction conditions favoring C-alkylation.Ensure the use of a polar aprotic solvent like DMF or acetonitrile. Avoid protic solvents.[13]

Alternative Methodologies: The Mitsunobu Reaction

For substrates that are sensitive to basic conditions or high temperatures, the Mitsunobu reaction offers a powerful alternative for O-alkylation.[14] This reaction proceeds under mild, generally neutral conditions and utilizes an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] The reaction typically occurs with a clean inversion of stereochemistry at the alcohol's carbon center, which is a key feature for stereospecific syntheses.[14] While highly effective, a major drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can sometimes complicate purification.[16]

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Nguyen, T. H., et al. (2018). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

  • Quora. (2015). Why is p-fluorophenol more acidic than phenol?. Retrieved from [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]

  • ACS Publications. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2000). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Retrieved from [Link]

  • Quora. (2021). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Retrieved from [Link]

  • Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • RSC Publishing. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]

  • Google Patents. (1985). US4547596A - Separation and recovery of alkylated phenols.
  • YouTube. (2014). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. Retrieved from [Link]

  • ACS Publications. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]

  • Heze Better Chemical Co., Ltd. (n.d.). Introduction of Alkyl Phenol Production Process. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

  • ACS Publications. (1980). Effects of the acidities of phenols from specific substituent-solvent interactions. Inherent substituent parameters from gas-phase acidities. Journal of the American Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (1995). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2968652A1 - PURIFICATION OF PHENOL.
  • YouTube. (2023). Acidity of phenols / effect of substituents on acidity of phenols. Retrieved from [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • Google Patents. (1985). US4504364A - Phenol purification.
  • ACS Publications. (2007). Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Phenyl Sulfone. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • ResearchGate. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-difluorobiphenyl. Retrieved from [Link]

  • Elsevier. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

  • Google Patents. (1976). US3992459A - Preparation of biphenyl compounds.

Sources

Application Note: 4-(2,3-Difluorophenyl)phenol as a Core Mesogenic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2,3-Difluorophenyl)phenol is a critical biaryl building block used primarily in the synthesis of Negative Dielectric Anisotropy (


)  liquid crystals (LCs).

In the materials science sector, specifically for Vertical Alignment (VA) and Fringe Field Switching (FFS) display modes, this scaffold serves as the "polar anchor." The specific 2,3-difluoro substitution pattern induces a strong dipole moment perpendicular to the molecular long axis. When derivatized (typically via esterification or etherification at the phenolic position), it yields mesogens that align perpendicular to applied electric fields, a requirement for modern high-contrast LCD panels.

This guide details the synthesis, purification, and application of this intermediate, emphasizing electronic-grade purity requirements.

Chemical Architecture & Material Physics

The "Fluorine Effect" in Mesogens

The utility of this compound stems from the electrostatic properties of the fluorine atoms.

  • Lateral Dipole: The two fluorine atoms at positions 2 and 3 create a combined dipole vector pointing away from the molecular axis. This is the fundamental mechanism for generating negative

    
    .
    
  • Viscosity Control: Unlike cyano-based LCs, fluorinated biaryls exhibit lower rotational viscosity (

    
    ), enabling faster switching speeds (response times) in displays.
    
  • High Voltage Holding Ratio (VHR): The strong C-F bond provides superior chemical and thermal stability compared to cyano- or ester-only mesogens, reducing ionic impurities that cause image flickering.

Structure-Property Relationship Diagram

The following diagram illustrates how the molecular architecture translates to material performance.

G cluster_0 Molecular Core cluster_1 Physical Properties Molecule This compound F_Atoms 2,3-Difluoro Substitution Molecule->F_Atoms Phenol Phenolic -OH Group Molecule->Phenol Dipole Perpendicular Dipole Vector (Negative Dielectric Anisotropy) F_Atoms->Dipole Inductive Effect Viscosity Low Rotational Viscosity (Fast Response) F_Atoms->Viscosity Low Steric Bulk Reactivity Anchor for Chain Elongation (Mesophase Stabilization) Phenol->Reactivity Esterification Site

Figure 1: Mechanistic link between the 2,3-difluoro substitution pattern and liquid crystal performance metrics.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize electronic-grade this compound via Suzuki-Miyaura coupling. Purity Target: >99.5% (HPLC), <10 ppm Pd.

Reagents & Materials
ReagentEquiv.Role
4-Bromophenol 1.0Electrophile (Aryl Halide)
2,3-Difluorophenylboronic acid 1.1Nucleophile (Boronic Species)
Pd(dppf)Cl₂ · CH₂Cl₂ 0.01Catalyst (High turnover, air stable)
K₂CO₃ (2.0 M aq) 3.0Base (Activates Boron)
1,4-Dioxane SolventReaction Medium
Step-by-Step Methodology
Step 1: Inert Coupling Reaction
  • Setup: Charge a 3-neck round-bottom flask with 4-bromophenol (100 mmol) and 2,3-difluorophenylboronic acid (110 mmol).

  • Solvent Addition: Add 1,4-Dioxane (300 mL). Sparge with Nitrogen (

    
    ) for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).
    
  • Catalyst Charge: Add Pd(dppf)Cl₂ (1 mmol) under positive

    
     flow. The solution should turn orange/red.
    
  • Activation: Add degassed K₂CO₃ solution (150 mL).

  • Reflux: Heat to 90°C for 6–8 hours. Monitor via TLC (Hexane/Ethyl Acetate 4:1). The spot for 4-bromophenol (

    
    ) should disappear.
    
Step 2: Workup & Scavenging
  • Cool mixture to room temperature. Acidify to pH 2 with 1M HCl (to protonate the phenoxide).

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
    ).
    
  • Metal Scavenging (Crucial): Add 5g of functionalized silica scavenger (e.g., thiol-modified silica) and stir for 30 mins to trap residual Palladium. Filter through Celite.

Step 3: Crystallization
  • Concentrate the filtrate to a solid.

  • Recrystallize from Ethanol/Water (80:20) .

  • Dry in a vacuum oven at 50°C for 12 hours.

  • Yield: Expect 85–90% as white needles.

Application Protocol: Derivatization for Liquid Crystals

The phenol group allows this molecule to be attached to a "rigid core" (usually a cyclohexyl or bicyclohexyl ring) to form the final liquid crystal monomer.

Reaction: Steglich Esterification Target Molecule: 4-(2,3-difluorophenyl)phenyl trans-4-pentylcyclohexanecarboxylate (a common VA-LC component).

Reaction Reactants This compound + trans-4-Pentylcyclohexanecarboxylic acid Reagents DCC (Coupling Agent) DMAP (Catalyst) Dichloromethane (Solvent) Reactants->Reagents Intermediate O-Acylisourea Intermediate Reagents->Intermediate Product Final LC Monomer (Ester Linkage) Intermediate->Product Byproduct DCU (Urea Precipitate) Intermediate->Byproduct

Figure 2: Esterification workflow to generate the final liquid crystalline material.

Protocol
  • Dissolve this compound (10 mmol) and trans-4-pentylcyclohexanecarboxylic acid (10 mmol) in dry DCM (50 mL).

  • Add DMAP (0.5 mmol) as a catalyst.

  • Cool to 0°C. Dropwise add a solution of DCC (11 mmol) in DCM.

  • Stir at 0°C for 1 hour, then warm to Room Temp for 12 hours.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU).

  • Purification: Pass the filtrate through a short silica plug (eluent: Hexane/DCM) to remove trace polar impurities.

  • Recrystallization: Recrystallize from Ethanol to achieve the high resistivity required for display applications.

Quality Control & Characterization

For materials science applications, purity directly correlates to device lifetime.

Specification Table
ParameterMethodSpecificationImpact on Application
Appearance VisualWhite Crystalline SolidColored impurities absorb backlight (lower efficiency).
Purity HPLC (UV 254nm)

Impurities cause LC phase destabilization.
Metal Content ICP-MSPd

ppm, Fe

ppm
Metals increase conductivity, causing "image sticking."
Water Content Karl Fischer

Hydrolysis of ester linkages in the final device.
Melting Point DSC

Confirms crystal structure and identity.
Analytical Validation
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic phenol -OH singlet at

    
     ppm (broad) and the complex multiplet of the 2,3-difluorophenyl ring at 
    
    
    
    ppm.
  • 19F NMR: Two distinct signals (approx -138 ppm and -142 ppm) showing strong coupling constants (

    
    ), verifying the vicinal fluorine arrangement.
    

References

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Merck Patent GmbH. (2015). "Liquid Crystalline Medium and Liquid Crystal Display." World Intellectual Property Organization (WO2015124234). (Describes the use of 2,3-difluoro derivatives in VA-LCDs).

  • Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition.

Application Note: Strategic Synthesis of 4-(2,3-Difluorophenyl)phenol via Suzuki-Miyaura Coupling Utilizing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

Substituted biphenyls are a cornerstone in medicinal chemistry and materials science, with fluorinated analogues often exhibiting enhanced metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 4-(2,3-Difluorophenyl)phenol, in particular, is a valuable intermediate in the synthesis of pharmacologically active compounds and advanced materials.[2] The strategic introduction of the difluorophenyl moiety can significantly modulate the electronic and lipophilic properties of a molecule. This application note provides a comprehensive guide to the synthesis of this compound, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for the construction of carbon-carbon bonds, particularly for creating biaryl structures.[1][3] The reaction typically involves the cross-coupling of an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and catalysts make it a highly attractive synthetic strategy.[4]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., a bromophenol derivative), forming a Pd(II) intermediate.[3][5][6] This step is often the rate-determining step of the reaction.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[3][7] The choice of base is crucial and can significantly impact the reaction efficiency.[3][7]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Synthetic Strategy: Coupling 2,3-Difluorophenylboronic Acid with a Phenolic Partner

The synthesis of this compound can be achieved by coupling 2,3-difluorophenylboronic acid with a suitable 4-halophenol, such as 4-bromophenol. The hydroxyl group of the phenol can be either protected or left unprotected, depending on the reaction conditions. For this protocol, we will focus on a protecting-group-free approach, which offers a more atom-economical and streamlined process.[8]

Reactant Selection and Preparation:
  • 2,3-Difluorophenylboronic acid: This key reagent is commercially available. Its purity should be assessed before use, as boronic acids can dehydrate to form cyclic anhydrides (boroxines).[6]

  • 4-Bromophenol: Also commercially available. It is important to use a high-purity starting material to minimize side reactions.

  • Palladium Catalyst: A variety of palladium catalysts can be employed. Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices. For reactions in aqueous media, palladium on carbon (Pd/C) can be an effective and heterogeneous catalyst.[8]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines like SPhos, are often used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[3]

  • Base: An inorganic base is essential for the transmetalation step.[3][7] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be critical, especially when dealing with functionalized substrates.[5]

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, or DMF/water.[9] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2,3-difluorophenylboronic acid and 4-bromophenol.

experimental_workflow reagents Combine Reactants: - 4-Bromophenol - 2,3-Difluorophenylboronic acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) degas Degas the Mixture (e.g., N2 bubbling) reagents->degas catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)2, PPh3) degas->catalyst reaction Heat to Reflux (e.g., 80-100 °C) Monitor by TLC/GC-MS catalyst->reaction workup Aqueous Workup: - Cool to RT - Separate layers - Extract aqueous layer reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization product This compound characterization->product

Figure 2: Experimental workflow for the synthesis of this compound.

Materials and Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup

Reagents:
  • 4-Bromophenol (1.0 eq)

  • 2,3-Difluorophenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol, 2,3-difluorophenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS until the starting material (4-bromophenol) is consumed. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons.[10]

Key Parameters and Expected Outcomes

ParameterRecommended ConditionRationale
Boronic Acid Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete consumption of the limiting aryl halide and account for potential boronic acid decomposition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases can accelerate the reaction but may not be compatible with all functional groups.[5]
Catalyst Loading 1-5 mol %Sufficient for most reactions; higher loadings may be needed for less reactive substrates.
Solvent System Toluene/Water, Dioxane/WaterBiphasic system to dissolve both organic reactants and the inorganic base.[11]
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates.[9]
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS for completion.
Expected Yield 70 - 95%Highly dependent on substrate purity and reaction conditions.

Troubleshooting and Considerations

  • Low Yield:

    • Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere.

    • Impure Reagents: Use high-purity starting materials and solvents.

    • Inefficient Base: Consider screening different bases. For sensitive substrates, milder bases like potassium fluoride (KF) can be used.[7]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are not optimal. Minimizing the reaction time and ensuring an efficient transmetalation can reduce this side product.[6]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom. This is more prevalent with electron-deficient boronic acids and can be minimized by careful control of temperature and pH.[12]

  • Purification Challenges:

    • The polarity of the product is similar to that of the starting phenol. Careful column chromatography is often required for complete separation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of this compound. By carefully selecting the reaction partners, catalyst system, base, and solvent, researchers can achieve high yields of the desired product. The mechanistic understanding of the catalytic cycle allows for rational optimization of the reaction conditions. This application note serves as a detailed guide for scientists in the fields of chemical synthesis and drug discovery, enabling the efficient preparation of this important fluorinated biaryl intermediate.

References

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2,4-dibromophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.
  • Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2,4-Difluorophenylboronic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.
  • Google Patents. (n.d.). CN112778090A - Preparation method of 3, 5-difluorophenol.
  • National Institutes of Health. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Universitas Airlangga. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • MDPI. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,3-difluorophenol. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • National Institutes of Health. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601618/
  • Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). Chlorodifluoromethyl phenyl sulfone: a novel non-ODS- based difluorocarbene reagent for O- and N. Retrieved from [Link]

  • lookchem. (n.d.). Cas 156545-07-2,3,5-Difluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu‐promoted C−O cross‐coupling of aryl boronic acids with phenol derivatives.. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). The.... Retrieved from [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Retrieved from [Link]

  • VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

Sources

Grignard reaction for 4-ethoxy-2,3-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Ethoxy-2,3-Difluorophenol via Grignard-Mediated Boronation-Oxidation

Executive Summary

This Application Note details the synthetic protocol for 4-ethoxy-2,3-difluorophenol , a critical intermediate in the manufacturing of nematic liquid crystals (LC) and fluorinated pharmaceutical building blocks.

While direct hydroxylation of fluorinated aromatics is chemically challenging due to the deactivating nature of the ethoxy group towards Nucleophilic Aromatic Substitution (


), the Grignard-mediated boronation-oxidation  route offers a regioselective and scalable alternative. This protocol utilizes 1-bromo-4-ethoxy-2,3-difluorobenzene as the precursor, converting it to the corresponding phenol via an arylboronate intermediate.

Key Advantages of this Protocol:

  • Regioselectivity: The bromine "handle" ensures the hydroxyl group is installed exactly at the C1 position, preserving the 2,3-difluoro pattern.

  • Scalability: Avoids the use of palladium catalysts (e.g., Buchwald-Hartwig hydroxylation), reducing cost and heavy metal contamination.

  • Safety: optimized thermal profiles minimize the risk of benzyne formation—a common hazard in ortho-difluoro Grignard chemistry.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the "Umpolung" (polarity inversion) of the electrophilic aryl bromide carbon into a nucleophilic Grignard species, which then attacks a borate ester.

Reaction Scheme:

  • Activation: 1-bromo-4-ethoxy-2,3-difluorobenzene

    
     Grignard Reagent (
    
    
    
    ).
  • Electrophilic Trapping:

    
     + Trimethyl borate 
    
    
    
    Dimethyl arylboronate.
  • Oxidation: Arylboronate +

    
    
    
    
    
    Phenol.[1]

ReactionScheme Start 1-Bromo-4-ethoxy- 2,3-difluorobenzene Inter1 Ar-MgBr (Grignard Intermediate) Start->Inter1 Step 1 Mg Mg / THF (Grignard Formation) Mg->Inter1 Inter2 Ar-B(OMe)2 (Boronate Ester) Inter1->Inter2 Step 2 Borate B(OMe)3 -78°C Borate->Inter2 Product 4-Ethoxy-2,3- difluorophenol Inter2->Product Step 3 Oxidant H2O2 / NaOH Oxidative Hydrolysis Oxidant->Product

Figure 1: Reaction pathway transforming the aryl bromide to the target phenol via Grignard and Boronate intermediates.

Critical Process Parameters (CPP)

Success in fluorinated Grignard chemistry requires strict adherence to these parameters to prevent side reactions like Wurtz coupling or defluorination.

ParameterSpecificationScientific Rationale
Solvent Quality Anhydrous THF (<50 ppm

)
Water destroys the Grignard reagent immediately. THF coordinates Mg, stabilizing the species.[2]
Initiation Temp 30°C - 40°CHigh enough to overcome the activation energy barrier, but low enough to prevent thermal decomposition of the fluorinated ring (benzyne formation).
Boronation Temp -60°C to -78°CCritical. Higher temperatures allow the Grignard to attack the formed boronate ester a second time, creating borinic acid impurities (

).
Oxidation pH Basic (pH > 10)Facilitates the migration of the aryl group from Boron to Oxygen (1,2-migration mechanism).

Detailed Experimental Protocol

Materials:
  • Precursor: 1-Bromo-4-ethoxy-2,3-difluorobenzene (1.0 eq)

  • Reagent: Magnesium turnings (1.2 eq), Trimethyl borate (1.5 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ), 10% NaOH solution.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[3]

  • Activator: Iodine crystal (

    
    ) or DIBAL-H (cat).
    
Step 1: Grignard Reagent Formation

Context: Fluorinated aryl bromides can be sluggish to initiate. Iodine is used to clean the Mg surface.

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, dropping funnel, and internal temperature probe. Flush with Nitrogen (

    
    ) for 15 mins.
    
  • Loading: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine.

  • Activation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total Aryl Bromide solution.

  • Initiation: Heat gently with a heat gun or warm water bath until the iodine color fades and the solution becomes turbid/grey.

    • Note: If initiation fails, add 2-3 drops of DIBAL-H or 1,2-dibromoethane.

  • Addition: Once initiated, dilute with remaining THF. Add the remaining Aryl Bromide dropwise, maintaining internal temperature between 35°C and 45°C .

    • Caution: Do not exceed 50°C. Fluorine at the ortho position can destabilize the ring, risking explosion or polymerization via benzyne intermediates.

  • Digestion: Stir at 40°C for 1 hour after addition is complete.

Step 2: Boronation (Electrophilic Trapping)

Context: This step determines the yield. Temperature control is non-negotiable.

  • Cooling: Cool the dark grey Grignard solution to -78°C (Dry ice/Acetone bath).

  • Borate Addition: Add Trimethyl borate (1.5 eq) dropwise over 30 minutes. Ensure internal temp does not rise above -60°C.

  • Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. The mixture will become a thick white slurry (Boronate salt).

Step 3: Oxidative Hydrolysis

Context: Converting the C-B bond to C-O.

  • Acidification: Cool the slurry to 0°C. Add 10% Acetic Acid (aq) until the solid dissolves and pH is ~5-6. (This hydrolyzes the ester to Boronic Acid).

  • Oxidation: Add 10% NaOH solution until pH > 10. Then, add 30%

    
     (2.0 eq) dropwise.
    
    • Safety: This reaction is highly exothermic .[4] Maintain temp < 20°C using an ice bath.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Acidify carefully with HCl to pH 3. Extract with Ethyl Acetate (3x). Wash organics with Sodium Thiosulfate (to quench peroxides) and Brine. Dry over

    
    .[3][5]
    
  • Purification: The crude phenol is often purified via recrystallization (Hexane/Toluene) or short-path distillation.

Experimental Workflow Diagram

Workflow Start Start: Dry Equipment N2 Atmosphere MgLoad Load Mg + I2 + THF Start->MgLoad Initiate Initiate Grignard (Heat/DIBAL) MgLoad->Initiate Initiate->Initiate Fail (Retry) AddBr Add Aryl Bromide Temp < 45°C Initiate->AddBr Success Cool Cool to -78°C AddBr->Cool AddBorate Add B(OMe)3 Maintain < -60°C Cool->AddBorate Warm Warm to RT (Form Boronate) AddBorate->Warm Oxidize Add NaOH / H2O2 Exotherm Control Warm->Oxidize Workup Quench (Na2S2O3) Extract & Purify Oxidize->Workup

Figure 2: Step-by-step operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Initiation Wet solvent or passivated Mg surface.Use "Turbo Grignard" method: React Aryl Bromide with

(1.1 eq) in THF at -20°C (Halogen-Metal Exchange) instead of Mg turnings.
Low Yield (Dimer Formation) Wurtz coupling (

) due to high temp.
Keep Grignard formation temp < 40°C. Dilute the Aryl Bromide more (slow addition).
Impurity:

Double addition during boronation.Ensure temp is -78°C. Increase

excess to 2.0 eq.
Defluorination Benzyne formation.Strictly control temperature. Avoid electron-rich co-solvents.

Safety & Compliance

  • Peroxide Hazard: Concentrated

    
     is an explosion hazard, especially with organics. Always check for peroxides before concentrating the final product.
    
  • HF Generation: If the reaction runs away (thermal decomp), decomposition of the difluoro ring can generate Hydrogen Fluoride (HF). Keep Calcium Gluconate gel nearby.

  • Waste: Boron-containing waste must be segregated from general organic waste streams in many jurisdictions.

References

  • Grignard Formation of Fluorinated Aromatics

    • Title: Preparation of Grignard compounds (Methodology for sensitive halides).[6]

    • Source: US P
    • URL
  • Oxidative Hydrolysis of Boronic Acids

    • Title: Phenol synthesis by substitution or oxidation (Review of Boronic Acid to Phenol routes).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Fluorinated Phenols (Liquid Crystal Intermediates)
  • Halogen-Metal Exchange Alternative

    • Title: Selective Grignard Reagent Form
    • Source: BenchChem Application Notes.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-F-492 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Troubleshooting Low Yields & Catalyst Death in Fluorinated Cross-Couplings[1]

Welcome to the Advanced Catalysis Support Tier

You have reached this guide because your standard Suzuki-Miyaura conditions (


 / 

/

) are failing with fluorinated substrates. This is expected. Fluorine's high electronegativity ($ \chi = 3.98 $) fundamentally alters the electronic landscape of your coupling partners, introducing two primary failure modes: Rapid Protodeboronation (nucleophile death) and Oxidative Stagnation (electrophile resistance).

This guide replaces trial-and-error with mechanistic causality. Follow the modules below to diagnose and resolve your specific failure mode.

Module 1: The "Disappearing Nucleophile" (Protodeboronation)

The Symptom: Your LCMS shows complete consumption of the fluorinated boronic acid, but the aryl halide remains untouched. You observe the formation of the protonated arene (Ar-H) instead of the product (Ar-Ar').

The Cause: Polyfluorinated boronic acids (especially 2,6-difluoro or perfluorinated variants) possess a highly electrophilic boron center. In the presence of aqueous base, the C-B bond becomes kinetically unstable and hydrolyzes faster than the palladium can transmetallate. This is the Protodeboronation Trap .

Visualizing the Failure Mode

Protodeboronation Boronic Fluorinated Boronic Acid Boronate Boronate Complex Boronic->Boronate Activation Base Aqueous Base (OH-) Base->Boronate Hydrolysis Protodeboronation (C-B Cleavage) Boronate->Hydrolysis k_hydrolysis (FAST for F-substrates) Product Coupled Product Boronate->Product Transmetallation (Must be > k_hydrolysis) Pd Pd(II)-Ar Species Pd->Product Waste Ar-H (Waste) Hydrolysis->Waste

Caption: The kinetic competition between productive transmetallation and destructive protodeboronation. For fluorinated substrates, the red path is naturally dominant.[1]

The Solution: The "Slow-Release" Strategy (MIDA Boronates)

To defeat protodeboronation, you must lower the standing concentration of the free boronic acid.[1] We utilize MIDA (N-methyliminodiacetic acid) boronates .[2][3] These are amphoteric ligands that cage the boron atom, rendering it unreactive until slowly hydrolyzed by the base during the reaction.[1] This ensures the free boronic acid is consumed by the catalyst immediately upon release.

Protocol 1: MIDA Boronate Coupling (General Procedure)

  • Stoichiometry: 1.0 equiv Aryl Halide, 1.2-1.5 equiv MIDA Boronate.[1]

  • Catalyst: 2-5 mol% XPhos Pd G4 (See Module 3).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: THF:Water (10:1). Note: The water is strictly required to uncage the MIDA.

  • Temp: 60 °C.

  • Mechanism: The base slowly hydrolyzes the MIDA ester. The "free" boronic acid is generated in low concentrations and is immediately trapped by the highly active XPhos-Pd catalyst.

Module 2: The "Ortho-Effect" (Steric & Electronic Clash)

The Symptom: You are coupling an ortho-fluorinated halide. The reaction stalls at low conversion, or you see homocoupling of the boronic acid.[1]

The Cause: While fluorine is small (Van der Waals radius ~1.47 Å), an ortho-fluorine creates a "chelation trap" or electronic repulsion that hinders the Transmetallation step. Standard ligands (


, dppf) are not electron-rich enough to force this step, nor bulky enough to prevent formation of inactive Pd-dimers.[1]
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Type)

You must use ligands that are bulky (to enforce mono-ligation) and electron-rich (to accelerate oxidative addition and transmetallation).

Table 1: Ligand Selection Matrix for Fluorinated Substrates

Substrate ChallengeRecommended LigandWhy?
General Fluorinated Aryls XPhos Excellent balance of stability and activity; industry standard for sterically demanding couplings.
Unstable Boronic Acids SPhos High turnover frequency (TOF) allows coupling before deboronation occurs.
Ortho-F / Heterocycles RuPhos Specifically designed to prevent catalyst inhibition by heteroatoms and ortho-substituents.
Polyfluorinated (e.g.,

)
BrettPhos extremely bulky; prevents formation of Pd-F clusters that deactivate the catalyst.
Module 3: Catalyst Activation (The "Zombie" Catalyst)

The Symptom: Inconsistent results between batches. Sometimes the reaction works, sometimes it stays black/inactive.

The Cause: Using


 or 

requires in-situ activation (loss of ligands). This process is slow and unreliable, especially with fluorinated substrates that can trap the Pd in off-cycle resting states.[1]

The Solution: Precatalysts (G3/G4) Switch to Buchwald G4 Precatalysts (e.g., XPhos Pd G4). These are "on-cycle" sources that generate the active


 species quantitatively upon exposure to base, regardless of the substrate electronics.
Experimental Workflow: The "Fast-Fire" Protocol

This protocol combines the solutions from Modules 1, 2, and 3 into a single robust workflow for difficult fluorinated couplings.

Workflow Start Start: Fluorinated Coupling Step1 1. Select Precatalyst (XPhos Pd G4) Start->Step1 Step2 2. Select Boron Source (Is it unstable?) Step1->Step2 DecisionStable Stable (Use Boronic Acid) Step2->DecisionStable No DecisionUnstable Unstable (Use MIDA Boronate) Step2->DecisionUnstable Yes (e.g. 2-Py, C6F5) Step3 3. Solvent System THF:H2O (10:1) degassed DecisionStable->Step3 DecisionUnstable->Step3 Step4 4. Execution 60°C, 2-4 Hours Step3->Step4

Caption: Decision tree for selecting the correct boron source and catalyst system.

Detailed Protocol (XPhos Pd G4 System):

  • Charge Vial: Add Aryl Halide (1.0 mmol), Boronic Acid/MIDA (1.5 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).

  • Add Base: Add

    
     (3.0 mmol).
    
    • Tip: If using MIDA boronates, ensure the base is finely ground or dissolved to assist hydrolysis.[1]

  • Solvent: Add THF (4 mL) and Water (0.4 mL).

    • Critical: Degas the solvents by sparging with Nitrogen for 10 mins prior to addition. Oxygen accelerates protodeboronation.[1]

  • Reaction: Seal and heat to 60 °C. Monitor by LCMS at 1 hour.

    • Note: If the boronic acid is unstable, "fast" coupling is essential.[1] Do not let the reaction sit overnight if possible.

FAQ: Common Troubleshooting Scenarios

Q: I cannot use MIDA boronates (commercial unavailability). How do I save my reaction? A: Use the "Slow Addition" technique. Dissolve your unstable fluorinated boronic acid in the organic solvent and add it dropwise via syringe pump to the reaction mixture (containing Catalyst + Halide + Base) over 1 hour. This mimics the "slow release" of MIDA, keeping the concentration low to favor transmetallation over hydrolysis.[1]

Q: My product and the protodeboronated byproduct co-elute on the column. How do I purify? A: This is common with fluorinated aryls.[1]

  • Prevention: Drive the reaction to completion using excess boronic acid (if stable).

  • Workup: Wash the organic layer with 1M NaOH to remove unreacted boronic acid before chromatography.

  • Purification: Switch to C18 Reverse Phase chromatography. The interaction of the fluorinated groups with the C18 chain often provides better separation than normal phase silica.

Q: Can I use CsF instead of K3PO4? A: Yes, specifically for anhydrous conditions.[1] If your substrate is water-sensitive, use CsF (2-3 equiv) in dry Dioxane or Toluene at 80-100 °C.[1] This relies on the solubility of CsF in organic solvents to activate the boronate without adding bulk water, significantly reducing protodeboronation rates.[1]

References
  • Protodeboronation Mechanism

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[4] J. Am. Chem. Soc. 2010 , 132, 13100–13112.[1]

  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D.[1][5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[1][5]

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] N-Methyl-2-aminobiphenyl-Based Precatalysts for Suzuki–Miyaura Coupling Reactions.[6] J. Org.[1][5] Chem. 2014 , 79, 4161–4166.[1]

  • Polyfluorinated Substrate Optimization

    • Kondolff, I.; Doucet, H.; Santelli, M. Tetrahedron2004 , 60, 3813.[1] (Discusses specific conditions for polyfluorinated coupling).

Sources

Technical Support Center: Synthesis of Highly Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Focus: Overcoming electron-deficiency, protodeboronation, and steric repulsion in polyfluorinated biaryl synthesis.

Welcome to the Fluorine Chemistry Support Hub

If you are here, you are likely staring at an NMR spectrum showing pentafluorobenzene where your biaryl product should be. You are not alone. The synthesis of highly fluorinated biphenyls is the "graveyard of boronic acids." The extreme electron-withdrawing nature of fluorine atoms destabilizes the C-B bond, leading to rapid protodeboronation that often outcompetes the desired transmetallation step in cross-coupling reactions.

This guide is structured as a troubleshooting workflow. We don't just list recipes; we diagnose the failure modes of your reaction and provide the engineered solution.

Module 1: The "Vanishing Boronate" (Suzuki-Miyaura Issues)

User Ticket #409: "I'm trying to couple pentafluorophenyl boronic acid with an aryl bromide using standard Suzuki conditions (


, 

). My yield is <5%, and I mostly recover pentafluorobenzene. What is happening?"

Dr. Vance: You are experiencing Rapid Protodeboronation . In polyfluorinated aromatics, the C-B bond is hyper-labile. The fluorine atoms pull electron density from the ring, making the carbon attached to the boron significantly more electronegative. When a base (necessary for Suzuki coupling) attacks the boron to form the boronate "ate" complex, the ring becomes a stable leaving group. It detaches, forms a transient carbanion, grabs a proton from water/solvent, and your starting material is dead.

The Fix: The "MIDA" Protocol or "Fast-Fire" Catalysis You cannot use standard conditions. You must either protect the boron or increase the rate of transmetallation to beat the hydrolysis.

Option A: Switch to MIDA Boronates (Recommended)

N-Methyliminodiacetic acid (MIDA) boronates rehybridize the boron from


 to 

, rendering it immune to base hydrolysis until you deliberately release it.

Protocol: Slow-Release Cross-Coupling

  • Reagents:

    • Electrophile: 1.0 equiv (e.g., 4-bromoanisole)

    • Nucleophile: 1.2 equiv Pentafluorophenyl MIDA boronate

    • Catalyst: 2 mol%

      
      , 4 mol% SPhos (Buchwald ligands are essential here)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: Dioxane:Water (5:1)

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Heat to 60°C. The water slowly hydrolyzes the MIDA backbone, releasing the active boronic acid in situ.

    • Because the concentration of free boronic acid is kept low, the catalyst captures it before it can decompose.

Option B: Rapid Transmetallation (Buchwald Precatalysts)

If you must use the free boronic acid (or pinacol ester), you need a catalyst system that transmetallates faster than the decomposition rate.

  • Catalyst: XPhos Pd G3 or G4.

  • Why: The bulky biaryl phosphine ligand facilitates the oxidative addition of electron-poor halides and accelerates the transmetallation step.

  • Condition: Anhydrous conditions are often better here to starve the protodeboronation mechanism of protons, using CsF as the base in dry THF/Toluene.

Visualizing the Failure Mode:

Protodeboronation cluster_0 The Danger Zone cluster_1 The Target Pathway BoronicAcid ArF-B(OH)2 AteComplex [ArF-B(OH)3]- ('Ate' Complex) BoronicAcid->AteComplex + Base Base Base (OH-) Carbanion [ArF]- (Stabilized Carbanion) AteComplex->Carbanion Slow Release of B(OH)3 Product ArF-Ar' (Biaryl) AteComplex->Product Transmetallation (Must be > Hydrolysis) Waste ArF-H (Protodeboronated Waste) Carbanion->Waste + H+ (from H2O) Pd_Cat L-Pd-Ar'

Caption: The "Race Condition" in Suzuki coupling. The path to the 'Ate' complex is necessary for coupling but opens the door to rapid decomposition (Red Path). High-activity catalysts (Green Path) are required to win the race.

Module 2: The "Copper Hammer" (Ullmann Coupling)

User Ticket #712: "I need to make decafluorobiphenyl (


). Suzuki seems like overkill. Can I just dimerize iodopentafluorobenzene?"

Dr. Vance: Yes. For symmetric perfluorinated biaryls, the Ullmann coupling is superior because it avoids the boronic acid stability issue entirely. However, the classical "copper bronze in a sealed tube" method is dangerous and erratic.

The Issue: Electron-deficient aryl halides are actually good substrates for Ullmann coupling (unlike Suzuki), but homocoupling requires forcing conditions that often lead to defluorination or tars.

The Fix: DMSO-Activated Copper Protocol We avoid the


 sand bath. We use polar aprotic solvents to stabilize the organocopper intermediate.

Protocol: Synthesis of Decafluorobiphenyl

  • Activation: Stir Copper powder (3.0 equiv) with iodine (2 mol%) in acetone, then wash with HCl/acetone to create a highly active surface.

  • Reaction:

    • Substrate: Iodopentafluorobenzene (1.0 equiv).

    • Solvent: Dry DMF or DMSO (Concentration is key: 0.5 M).

    • Temp:

      
       (vs. the traditional 
      
      
      
      ).
    • Time: 12 hours.

  • Workup: The product is highly insoluble in water but soluble in fluorinated solvents. Pour the reaction into water. Filter the precipitate. Recrystallize from hot ethanol or sublime it.

Module 3: Direct Arylation (C-H Activation)

User Ticket #990: "I want to couple a polyfluoroarene to a heterocycle, but I don't want to make the boronic acid or the halide. Can I just attach it directly?"

Dr. Vance: This is the most elegant solution. Polyfluoroarenes have acidic C-H bonds (


 for pentafluorobenzene vs. 43 for benzene). We can use this acidity to perform Direct Arylation , bypassing the unstable boron intermediates.

Mechanism: Pd(II) utilizes a "Concerted Metallation-Deprotonation" (CMD) pathway. A carbonate or pivalate base assists the palladium in cleaving the C-H bond.

Protocol: Direct Arylation of Pentafluorobenzene

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     (10 mol%) or DavePhos.
    
  • Base:

    
     or PivOK (Pivalate is crucial for the CMD mechanism).
    
  • Substrate: Aryl Bromide (1.0 equiv) + Pentafluorobenzene (2.0 equiv - use excess as it is volatile).

  • Solvent: DMA (Dimethylacetamide) at

    
    .
    
Comparative Data: Selecting Your Route
FeatureSuzuki-Miyaura (Standard)Suzuki (MIDA/Protected)Ullmann CouplingDirect Arylation (C-H)
Primary Challenge Protodeboronation (High Failure)Requires extra step (synthesis of MIDA)Harsh conditions, Homocoupling onlyRegioselectivity (if <5 F atoms)
Boron Stability Very Low (

min in base)
High (Indefinite shelf life)N/AN/A
Atom Economy ModerateLow (MIDA waste)Low (Stoichiometric Cu)High
Best For... Non-fluorinated couplingsAsymmetric Polyfluorinated Biaryls Symmetric Biaryls (

)
Simple Polyfluoroarenes
Decision Logic: The Synthesis Workflow

Workflow Start Target: Fluorinated Biaryl Symmetric Is the molecule symmetric? (e.g., ArF - ArF) Start->Symmetric Ullmann Route A: Ullmann Coupling (Cu mediated, DMSO, 120°C) Symmetric->Ullmann Yes Asymmetric Asymmetric Coupling Symmetric->Asymmetric No CH_Acidic Is one partner a polyfluoroarene with H? (e.g., C6HF5) Asymmetric->CH_Acidic DirectArylation Route B: Direct Arylation (Pd(OAc)2, PivOK, CMD Mechanism) CH_Acidic->DirectArylation Yes BoronRoute Route C: Cross-Coupling (Requires Boron species) CH_Acidic->BoronRoute No (Halide + Boron) StandardSuzuki Standard Suzuki (STOP: High Risk of Failure) BoronRoute->StandardSuzuki Free Boronic Acid MIDARoute Route D: MIDA Boronate (Slow release, SPhos ligand) BoronRoute->MIDARoute Protected Boron

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate symmetry and stability.

References
  • Kinetics of Protodeboronation: Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • MIDA Boronates in Synthesis: Gillis, E. P., & Burke, M. D. (2007).[2] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society. [Link]

  • Buchwald Ligands for Fluorinated Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • Direct Arylation Mechanisms: Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society. [Link]

  • Ullmann Coupling of Perfluorinated Arenes: Knaus, L., et al. (2023). "One-step synthesis of perfluorinated polyphenylenes using modified Ullmann coupling conditions." Synthetic Communications. [Link]

Sources

Technical Support Center: Stabilizing Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation in Palladium-Catalyzed Cross-Couplings

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PDB-F-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: You are likely here because your Suzuki-Miyaura coupling failed, yielding the protodeboronated arene (


) instead of the biaryl product. This is the "Achilles' heel" of polyfluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid).[1] The electron-withdrawing nature of fluorine facilitates the formation of a boronate "ate" complex, which then undergoes rapid C-B bond heterolysis before the palladium catalyst can transmetallate.[1]

This guide provides the mechanistic root cause, immediate troubleshooting steps, and validated protocols to bypass this decomposition pathway.

Part 1: Diagnostic Hub (The "Why")

The Mechanism of Failure: Unlike simple phenylboronic acids, fluorinated derivatives possess high Lewis acidity.[1] Under basic conditions, they rapidly form the tetra-coordinate boronate anion (the "ate" complex).[1] While this complex is necessary for transmetallation, it is also the precursor to decomposition.[1]

For 2,6-difluorophenylboronic acid, the C-B bond is significantly weakened in the "ate" complex.[1] The presence of water (or a proton source) facilitates ipso-protonation, cleaving the C-B bond and releasing the arene.[1]

Key Insight: The rate of decomposition often exceeds the rate of Transmetallation (


). To fix this, we must either slow down decomposition  (buffer pH, remove water) or speed up transmetallation  (active catalysts).[1]
Visualizing the Failure Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Protodeboronation BoronicAcid Fluorophenyl Boronic Acid AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetallation Pd(II)-Ar' Complex (Transmetallation) AteComplex->Transmetallation k_trans (Needs Fast Catalyst) Deboronation C-B Bond Heterolysis (Rate Limiting) AteComplex->Deboronation k_debor (Fast for 2,6-F) Product Biaryl Product (Success) Transmetallation->Product Reductive Elimination Byproduct Ar-H (Protodeboronated) Deboronation->Byproduct + H2O

Figure 1: The "Fork in the Road."[1] Success depends on


 outcompeting 

. For polyfluorinated substrates, the red path is kinetically favored under standard conditions.[1]
Part 2: Troubleshooting & Optimization (Q&A)

Q1: I am using


 in DME/Water, but I only see the deboronated byproduct. What is the first variable I should change? 

A: Switch the Base. Carbonate and hydroxide bases generate high concentrations of active hydrolytic species.[1] For unstable substrates, Potassium Phosphate (


)  is the gold standard.[1]
  • Why:

    
     provides a buffering effect.[1] It maintains a sufficient basicity for activation but avoids the high pH spikes associated with hydroxides that accelerate "ate" complex formation and subsequent hydrolysis [1].[1]
    
  • Alternative: If the substrate is extremely sensitive, use Cesium Fluoride (CsF) under anhydrous conditions.[1] The fluoride activates the boron without generating significant hydroxide concentrations.[1]

Q2: Does the catalyst ligand really matter if the boron is decomposing?

A: Yes, critically. You are in a race against time. You need a catalyst that undergoes transmetallation faster than the boron decomposes.[1]

  • Recommendation: Use bulky, electron-rich phosphines like XPhos , SPhos , or

    
     .[1]
    
  • Mechanism: These ligands facilitate rapid oxidative addition and, crucially, create a steric environment that accelerates transmetallation, effectively "grabbing" the aryl group from the boron before it falls apart [2].[1] Avoid simple

    
     (e.g., 
    
    
    
    ) for 2,6-difluoro cases.

Q3: Should I go completely anhydrous?

A: It depends on the base.

  • With

    
    :  A small amount of water is usually necessary for solubility and phase transfer.[1] A 4:1 or 5:1 ratio of Organic:Water is typical.[1]
    
  • With CsF: Yes, you can run this strictly anhydrous in THF or Dioxane.[1] This eliminates the proton source (

    
    ) required for the final step of protodeboronation.[1]
    
Part 3: Data & Decision Matrix

Comparative Stability of Boronic Acids vs. MIDA Boronates

Substrate TypeStandard Conditions (

/aq)
Optimized Conditions (

/SPhos)
MIDA Boronate Strategy
Phenylboronic Acid StableStableNot Required
4-Fluorophenyl Moderate StabilityHigh YieldOptional
2,6-Difluorophenyl Rapid Decomposition (<5 min) Moderate Yield (Variable)High Yield (Recommended)
Pentafluorophenyl Rapid DecompositionLow/Moderate YieldHigh Yield

Decision Tree for Experimental Design:

DecisionTree Start Start: Fluorinated Substrate IsPoly Is it 2,6-disubstituted or polyfluorinated? Start->IsPoly NoPoly Standard Optimization: Base: K3PO4 Ligand: SPhos/XPhos IsPoly->NoPoly No (e.g., 4-F) YesPoly Is the Boronic Acid commercially available? IsPoly->YesPoly Yes Commercial Attempt Anhydrous Coupling: Base: CsF Solvent: Dry THF/Dioxane YesPoly->Commercial Yes NotCommercial Synthesize/Buy MIDA Boronate YesPoly->NotCommercial No CommercialFail Did Anhydrous Fail? Commercial->CommercialFail UseMIDA Switch to MIDA Protocol (Slow Release) NotCommercial->UseMIDA CommercialFail->UseMIDA Yes

Figure 2: Workflow for selecting the correct coupling strategy based on substrate fluorination level.

Part 4: Validated Experimental Protocols
Protocol A: The "Slow Release" MIDA Boronate Method

Best for: 2,6-difluorophenyl and perfluorophenyl substrates. Concept: MIDA boronates are immune to rapid hydrolysis.[1] Under specific conditions, they slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable "ate" complex low [3].[1]

Materials:

  • Aryl Chloride/Bromide (1.0 equiv)

  • MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) (or XPhos Pd G4)
    
  • Base:

    
     (7.5 equiv) - Note: High base loading is critical for MIDA hydrolysis.
    
  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide,

    
    , and the Pd catalyst/ligand system.
    
  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 60°C .

    • Critical Note: Do not overheat. 60°C is often sufficient to promote hydrolysis without accelerating thermal decomposition of the released species.[1]

  • Monitoring: Monitor by LC-MS. You should see the slow disappearance of the MIDA ester and the formation of product, with very little accumulation of the free boronic acid.[1]

Protocol B: Anhydrous Fluoride Activation

Best for: Cases where water must be strictly avoided.[1]

Materials:

  • Polyfluorophenylboronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[2][3]

  • Base: CsF (2.0 - 3.0 equiv, dried)

  • Catalyst:

    
     / 
    
    
    
    or Pd-PEPPSI-IPr
  • Solvent: Anhydrous THF or Toluene[1]

Procedure:

  • Drying: Flame-dry the glassware. Ensure CsF is finely ground and dried under vacuum at 100°C prior to use.[1]

  • Mix: Combine boronic acid, aryl halide, CsF, and catalyst in a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous solvent.[1]

  • Reaction: Heat to 80°C. The fluoride anion forms a fluoroboronate species (

    
    ) which is active for transmetallation but lacks the hydroxide ligand often implicated in protodeboronation mechanisms.[1]
    
References
  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles."[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963.[1]

  • Molander, G. A., & Ellis, N. (2007).[1] "Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research, 40(4), 275–286.[1]

Sources

Technical Support Center: Palladium Removal from 4-(2,3-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Catalyst Scavenging for Fluorinated Biaryl Phenols Document ID: TS-PD-REM-042 Last Updated: 2025-05-12 Target Limit: <10 ppm (ICH Q3D Option 1 for Oral Administration)

Core Directive & Scientific Context

The Challenge: You are likely synthesizing 4-(2,3-Difluorophenyl)phenol via a Suzuki-Miyaura coupling. While this reaction is robust, the resulting palladium (Pd) residues are notoriously "sticky" due to the coordination ability of the electron-rich phenol oxygen and the pi-system of the biaryl rings.

The "Phenol Trap" (Critical Warning): Unlike neutral biaryls, your product is a phenol (approximate pKa ~8–10 due to the electron-withdrawing fluorine substituents).

  • Common Mistake: Many standard Pd-removal protocols use basic aqueous washes (e.g., Ammonia/N-Acetylcysteine).

  • The Consequence: If you wash with strong base (pH > 9), you will deprotonate the phenol, forming a water-soluble phenolate. Your product will partition into the aqueous waste layer along with the palladium, leading to catastrophic yield loss.

Scope of Guide: This guide prioritizes solid-phase scavenging and crystallization to avoid pH-dependent liquid-liquid extraction issues.

Decision Matrix: Select Your Protocol

Use this logic flow to determine the best purification strategy based on your current Pd levels and product state.

Pd_Removal_Strategy Start Crude Reaction Mixture (Post-Workup) Check_Color Visual Inspection: Is the solid Grey/Black? Start->Check_Color High_Pd Bulk Pd(0) Present (>1000 ppm) Check_Color->High_Pd Yes Low_Pd Trace Pd(II) Soluble (<500 ppm) Check_Color->Low_Pd No (Tan/White) Method_A Method A: Carbon/Celite Filtration (Physical Removal) High_Pd->Method_A Method_B Method B: Thiol-Silica Scavenging (Chemisorption) Low_Pd->Method_B Method_A->Method_B Method_C Method C: Recrystallization (Lattice Purification) Method_B->Method_C Final_Check Final QC: ICP-MS < 10 ppm? Method_C->Final_Check Final_Check->Method_B No (Repeat) Success RELEASE BATCH Final_Check->Success Yes

Figure 1: Purification logic flow. Note that highly colored crude material requires physical filtration (Method A) before chemical scavenging (Method B).

Technical Protocols

Method A: The "Bulk Clean" (Activated Carbon)

Use this when the crude product is visibly grey or black, indicating colloidal Pd(0).

Mechanism: Physical adsorption.[1] Activated carbon has a high surface area that traps metal clusters.[1] Efficiency: Low specificity (may adsorb some product), but cheap and fast for bulk removal.[1]

Step-by-Step:

  • Dissolve crude this compound in Ethyl Acetate or THF (10 mL/g).

    • Note: Do not use alcohols if you plan to use charcoal; carbon is often more effective in non-polar or moderately polar aprotic solvents.[1]

  • Add Activated Carbon (e.g., Darco KB-G or Norit).[1]

    • Ratio: 50 wt% relative to the crude mass (e.g., 5g Carbon for 10g Product).

  • Heat to 50°C and stir vigorously for 1 hour .

  • Cool to room temperature.

  • Prepare a filter bed of Celite 545 (approx 2 cm depth) in a sintered glass funnel.

  • Filter the slurry through the Celite.[1][2]

    • Critical: The filtrate should be clear (yellow/orange is acceptable, grey is not). If grey fines pass through, refilter through a 0.45 µm PTFE membrane.[1]

  • Concentrate the filtrate to dryness.[1]

Method B: The "Gold Standard" (Thiol-Silica Scavenging)

Use this for reaching <10 ppm limits without yield loss. This is the safest method for phenols.

Mechanism: The sulfur atoms in the thiol (Si-SH) or thiourea ligands bind irreversibly to Pd(II) species. The silica backbone ensures the scavenger (and trapped Pd) is easily filtered off. Recommended Scavenger: SiliaMetS® Thiol or Biotage® MP-TMT.[1]

Step-by-Step:

  • Dissolve the semi-pure product in Isopropyl Alcohol (IPA) or Ethyl Acetate (10-15 volumes).

    • Why IPA? this compound has good solubility in hot IPA, and IPA is environmentally benign (Class 3 solvent).

  • Add Thiol-Silica Scavenger .[1]

    • Loading: Add 0.5 equivalents relative to the expected Pd content, or simply 10 wt% relative to the product mass if Pd content is unknown.

  • Heat & Stir:

    • Temperature: 50–60°C .[1]

    • Time: 4 to 12 hours .[1]

    • Scientific Logic:[1][3] Pd complexation is kinetic.[1] Heat overcomes the activation energy required for the ligand exchange (Pd-Product → Pd-Thiol).

  • Filtration:

    • Filter the hot suspension through a 0.45 µm membrane or a fine frit.[1]

    • Wash the silica cake with hot solvent to recover adsorbed product.[1]

  • Concentrate the filtrate.[1][2]

Method C: Crystallization (The Final Polish)

Use this as the final step to reject trace impurities and improve physical form.

Solvent System: Ethanol/Water or Toluene/Heptane.[1] Logic: The fluorinated rings increase lipophilicity, making the molecule soluble in toluene but less so in heptane.

Protocol (Toluene/Heptane Anti-solvent):

  • Dissolve the solid in minimum Toluene at 80°C .

  • Slowly add Heptane dropwise until persistent cloudiness is observed.[1]

  • Add a few drops of Toluene to clear the solution.[1]

  • Allow to cool slowly to Room Temperature (25°C) with gentle stirring.

  • Cool further to 0–5°C (ice bath) for 2 hours.

  • Filter the white crystals and wash with cold Heptane.[1]

  • Dry in a vacuum oven at 45°C.

Comparative Data: Scavenger Efficiency

The following table summarizes expected clearance rates based on biaryl phenol substrates.

MethodInitial Pd (ppm)Final Pd (ppm)Yield RecoverySpecificity
Activated Carbon 2,500150 - 30085 - 90%Low (Adsorbs product)
Silica-Thiol (Si-SH) 300< 10> 98%High (Chemoselective)
Crystallization 15020 - 5075 - 85%Medium (Purges other impurities)
Combination (B + C) 2,500< 2 ~80% Optimal

Troubleshooting & FAQs

Q1: I used N-Acetylcysteine (NAC) wash, and my yield dropped by 50%. What happened? A: You likely used a basic solution (ammonia or NaOH) to dissolve the NAC. This compound is acidic. At pH > 9, it deprotonates and dissolves in the water layer.[1]

  • Fix: Acidify your aqueous waste layer to pH 2 with HCl and extract with Ethyl Acetate to recover your product.[1] In the future, use Solid Scavengers (Method B) to avoid pH issues.

Q2: The product is still grey after Carbon treatment. A: The Pd particle size is likely colloidal (< 0.2 µm).

  • Fix: Do not just use filter paper.[1] You must use a Celite bed or a 0.22 µm membrane filter .[1] Alternatively, repeat the carbon treatment but add the carbon during the reaction workup before the layers separate, as the interface helps trap colloids.

Q3: Can I use TMT (Trimercaptotriazine) in solution? A: Yes, but TMT-Pd complexes can be difficult to filter out if they don't precipitate quantitatively.[1]

  • Recommendation: Use Polymer-supported TMT (MP-TMT) .[1] It costs more but guarantees that the Pd-TMT complex is physically removable by filtration.[1]

Q4: What are the regulatory limits for this compound? A: According to ICH Q3D (R2) :

  • Oral Administration: The Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day .[1][4]

  • If the max daily dose of your drug is 10g (conservative estimate), the limit is 10 ppm .

  • If the dose is 1g/day, the limit is 100 ppm .[5]

  • Targeting <10 ppm is standard industry practice to ensure safety margins.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022).[1] Defines PDE limits for Palladium in drug products. [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] The authoritative review on Pd removal strategies. [Link]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] [Link]

Sources

Technical Support Center: Recrystallization of Difluorophenyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of difluorophenyl phenols. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity crystalline materials. The unique electronic properties imparted by fluorine atoms can present specific challenges during crystallization, which this guide aims to address in a practical, question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of difluorophenyl phenols, providing foundational knowledge for successful purification.

Q1: What are the first principles for selecting a suitable recrystallization solvent for difluorophenyl phenols?

A successful recrystallization hinges on the principle that the compound of interest should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[1] For difluorophenyl phenols, the polarity of the molecule is a key determinant. The phenolic hydroxyl group provides polarity and hydrogen bonding capability, while the difluorophenyl ring contributes to its lipophilicity.[2]

A good starting point is to consider solvents with similar functional groups or polarity.[3] Due to the polar phenolic group, polar protic solvents like ethanol and methanol are often good candidates as they can engage in hydrogen bonding.[2][4] Moderately polar aprotic solvents such as ethyl acetate and acetone can also be effective.[4] Non-polar solvents like hexane are generally poor choices for initial dissolution but can be excellent anti-solvents in a mixed-solvent system.[2]

Q2: How does the fluorine substitution on the phenyl ring affect solvent choice?

The presence of fluorine atoms can influence the intermolecular interactions of the molecule in solution and in the crystal lattice. Fluorine is highly electronegative, which can lead to the formation of C-H···F-C interactions that can play a role in crystal packing.[5][6] While C-F···F-C interactions are generally weak, the overall electronic nature of the fluorinated ring can affect its solubility. Organofluorine compounds often exhibit unique solubility properties, sometimes requiring solvent systems that differ from their non-fluorinated analogs.[7]

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is a powerful technique when no single solvent meets the ideal criteria for recrystallization.[8][9] This is particularly useful when your difluorophenyl phenol is either too soluble in one solvent or not soluble enough in another, even at elevated temperatures.

The most common approach is the solvent/anti-solvent method.[8] You dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes turbid.[7][8] This indicates the point of saturation, and upon slow cooling, crystals should form. Common miscible solvent pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[3][9]

Q4: My difluorophenyl phenol is colored. How can I decolorize the recrystallization solution?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[10][11] The colored molecules adsorb onto the surface of the carbon particles. Use charcoal sparingly (1-2% by weight of your compound) as excessive amounts can also adsorb your desired product, leading to a lower yield.[11] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[11] Let the solution cool slightly before adding the charcoal, then reheat to boiling before hot filtration. However, be aware that charcoal may not be suitable for phenolic compounds as it can sometimes react with the hydroxyl group, particularly in the presence of ferric ions, which can impair purification.[11]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the recrystallization of difluorophenyl phenols.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase.[2][12] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation.[13][14] Impurities can also depress the melting point, exacerbating this issue.[13] Oiled out products are often impure as the oil can act as a solvent for impurities.[2]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and add more of the primary solvent to decrease the saturation level.[15][16] Then, allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If the melting point of your compound is a concern, try using a lower boiling point solvent.

  • Change the Solvent System: If oiling persists, the solvent is likely not optimal. Experiment with different solvents or solvent mixtures. A solvent that is less effective at dissolving the compound may promote crystallization over oiling.

  • Seed the Solution: Introduce a seed crystal (a tiny amount of the pure solid) to the cooled solution to provide a nucleation site for crystal growth.[15][16] You can also try scratching the inside of the flask with a glass rod to create a rough surface for nucleation.[16]

  • Purify Further Before Recrystallization: If significant impurities are present, consider a preliminary purification step like column chromatography to reduce the impurity load that may be causing the oiling out.[16]

Q2: I have a very low yield of crystals after recrystallization. What are the likely causes and remedies?

A2: A low yield is a common issue and can often be rectified by carefully reviewing your procedure.

Potential Causes and Solutions:

  • Too Much Solvent: This is the most frequent cause of low recovery.[16] The minimum amount of hot solvent should be used to dissolve the compound.[5] If you suspect you've used too much, you can evaporate some of the solvent and attempt to recrystallize again.[16]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution quickly.[6] Adding a slight excess of hot solvent before filtration can also help keep the compound in solution.[6]

  • Incomplete Crystallization: Ensure the solution has cooled sufficiently. Cooling in an ice bath after the solution has reached room temperature can maximize crystal formation.[6]

  • Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to avoid redissolving your product.[5][10]

Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A3: This is often due to supersaturation, where the compound remains dissolved even though the concentration is above its solubility limit at that temperature.[16]

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites.[16]

  • Seeding: Add a single, small crystal of the pure compound to the solution. This will act as a template for further crystal growth.[15][16]

  • Reduce the Volume of Solvent: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[15]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.[6]

  • Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a small amount of a miscible anti-solvent dropwise until turbidity is observed, then allow it to cool.

III. Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization of a Difluorophenyl Phenol
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude difluorophenyl phenol in various solvents at room and elevated temperatures. Ideal solvents will show poor solubility at room temperature and good solubility near their boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Filter the hot solution to remove any insoluble impurities or charcoal.[6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.[10]

Protocol 2: Mixed-Solvent Recrystallization of a Difluorophenyl Phenol
  • Solvent Pair Selection: Choose a solvent in which your compound is highly soluble (the "good" solvent) and another miscible solvent in which it is poorly soluble (the "anti-solvent").[7][8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.[8]

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until a persistent cloudiness (turbidity) appears.[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[8] The solution is now saturated.

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the single-solvent protocol.

Data Summary: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar phenols; often used as an anti-solvent with alcohols.[3]
Ethanol78HighA versatile polar protic solvent, often effective for phenols.[4]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighHas been used for the crystallization of some difluorophenyl derivatives.[12]
Ethyl Acetate77MediumA good moderately polar solvent; has been used for crystallizing difluorophenyl compounds.[12]
Acetone56MediumA versatile solvent, but its low boiling point can lead to rapid evaporation.[3]
Toluene111LowCan be effective for less polar compounds or as part of a mixed-solvent system.
Hexane69LowTypically used as an anti-solvent with more polar solvents.[3]
Chloroform61MediumHas been used for growing single crystals of 2,4-difluorophenyl derivatives.

This table provides general guidance. The optimal solvent must be determined experimentally for each specific difluorophenyl phenol.

IV. Visualizing the Workflow

Systematic Approach to Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the recrystallization of difluorophenyl phenols.

Solvent_Selection_Workflow start Start: Crude Difluorophenyl Phenol test_polar_protic Test Polar Protic Solvents (e.g., Ethanol, Methanol) start->test_polar_protic dissolves_cold_pp Dissolves in Cold Solvent? test_polar_protic->dissolves_cold_pp dissolves_hot_pp Dissolves in Hot Solvent? dissolves_cold_pp->dissolves_hot_pp No test_polar_aprotic Test Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone) dissolves_cold_pp->test_polar_aprotic Yes good_solvent_pp Good Candidate for Single-Solvent Recrystallization dissolves_hot_pp->good_solvent_pp Yes poor_solvent_pp Poor Solvent dissolves_hot_pp->poor_solvent_pp No consider_mixed Consider Mixed-Solvent System poor_solvent_pp->consider_mixed dissolves_cold_pa Dissolves in Cold Solvent? test_polar_aprotic->dissolves_cold_pa dissolves_hot_pa Dissolves in Hot Solvent? dissolves_cold_pa->dissolves_hot_pa No dissolves_cold_pa->consider_mixed Yes good_solvent_pa Good Candidate for Single-Solvent Recrystallization dissolves_hot_pa->good_solvent_pa Yes poor_solvent_pa Poor Solvent dissolves_hot_pa->poor_solvent_pa No poor_solvent_pa->consider_mixed select_good_solvent Select 'Good' Solvent (High Solubility) consider_mixed->select_good_solvent select_anti_solvent Select Miscible 'Anti-Solvent' (Low Solubility) select_good_solvent->select_anti_solvent perform_mixed_recryst Perform Mixed-Solvent Recrystallization select_anti_solvent->perform_mixed_recryst

Caption: A decision tree for systematic solvent selection.

References

Sources

Impact of solvent choice on Suzuki-Miyaura reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Solvent Choice on Suzuki-Miyaura Reaction Efficiency Role: Senior Application Scientist Status: Active | Ticket ID: SM-SOLV-2024

Introduction: The "Fork in the Trail"

Welcome to the S3H. If you are here, your cross-coupling is likely stalling, precipitating, or yielding deboronated byproducts.

In Suzuki-Miyaura coupling, solvent selection is not merely about dissolving reagents; it dictates the mechanism of transmetallation . The field has moved beyond the textbook "Boronate Pathway." We now understand that in many efficient catalytic cycles—especially those using weak bases (carbonates, phosphates) and aqueous solvents—the reaction proceeds via an Oxo-Palladium intermediate (Lennox & Lloyd-Jones, 2013).

This guide allows you to diagnose which pathway your reaction favors and how to manipulate the solvent system to drive efficiency.

Module 1: Diagnostic Logic & Mechanism

Before changing your catalyst, analyze your solvent system. The solvent defines the active species entering the transmetallation cycle.

The Two Critical Pathways
  • Path A (Anhydrous/Polar Aprotic): The base attacks the Boron first. Requires polar solvents (DMF, DMAc) to dissolve inorganic bases, or specific organic bases.

  • Path B (Aqueous/Biphasic): The base (OH-) attacks the Palladium first. This is often faster and requires water to generate the active [Pd-OH] species.

Visualizing the Mechanism (The Solvent's Role)

SuzukiTransmetallation Start Pd(II)-X Species (Oxidative Addition Complex) PathA_Complex Transmetallation via Boronate Attack Start->PathA_Complex Path A: Anhydrous/Polar (Base attacks Boron) PdOH Pd-OH Species (Hydroxo-Palladium) Start->PdOH Path B: Aqueous/Wet (Base attacks Pd) Boronate Boronate Anion [Ar-B(OH)3]- Boronate->PathA_Complex Reacts with Pd-X Product Product Formation (Reductive Elimination) PathA_Complex->Product Hydrolysis Solvent Hydrolysis (Requires H2O) PathB_Complex Transmetallation via Neutral Boronic Acid PdOH->PathB_Complex Reacts with Ar-B(OH)2 PathB_Complex->Product

Figure 1: The "Fork in the Trail" mechanism. Solvent water content determines whether the reaction proceeds via the Boronate (Red) or Oxo-Palladium (Green) pathway.

Module 2: Troubleshooting Guides (FAQs)
Ticket #01: "My reaction turns black/grey immediately and yield is <10%."
  • Diagnosis: Catalyst decomposition (Pd black formation).

  • Solvent Factor: Your solvent is likely too non-polar or lacks stabilizing ligands, causing Pd aggregation before it can enter the catalytic cycle.

  • Solution:

    • Switch to "Wet" Solvents: Add 5-10% water. Water promotes the formation of anionic Pd species which are more soluble and stable than neutral Pd(0) clusters.

    • Use Nitrile-Based Solvents: If water is impossible, use Acetonitrile (MeCN) or Benzonitrile. The nitrile group coordinates weakly to Pd, stabilizing the "resting state" of the catalyst.

Ticket #02: "Starting material is consumed, but I mostly see de-boronated arene (Protodeboronation)."
  • Diagnosis: Protodeboronation is faster than Transmetallation.

  • Solvent Factor: High temperature + Aqueous high-pH conditions accelerate hydrolytic cleavage of the C-B bond, especially in electron-deficient or ortho-substituted rings.

  • Solution:

    • Go Anhydrous (Path A): Switch to anhydrous 1,4-Dioxane or Toluene with a base like K3PO4 (anhydrous). This shuts down the hydrolytic pathway.

    • Reduce Dielectric Constant: Avoid DMF/DMAc. High polarity stabilizes the zwitterionic intermediate that leads to deboronation. Use THF or 2-MeTHF .[1][2]

Ticket #03: "The reaction works in DMF, but I can't remove the solvent."
  • Diagnosis: Process inefficiency. DMF (boiling point 153°C) is miscible with water, making extraction a nightmare.

  • Solvent Factor: You are relying on DMF for solubility, but paying the price in workup.

  • Solution (Green Replacement):

    • Switch to 2-MeTHF (2-Methyltetrahydrofuran).

    • Why? It dissolves most organics like THF but is immiscible with water . You can wash the reaction mixture with water directly in the reaction vessel to remove inorganic salts, then crystallize or evaporate.

Module 3: Solvent Selection Matrix

Use this table to select the correct solvent system based on your substrate constraints.

Substrate ConstraintRecommended Solvent SystemMechanism BiasWhy?
Standard Aryl Halide + Boronic Acid EtOH / H2O (3:1) Path B (Oxo-Pd) Fastest rates; water generates active Pd-OH; Green profile.
Hydrophobic / Greasy Substrates Toluene / H2O (10:1) Path B (Interface) Toluene dissolves substrate; water dissolves base. Requires vigorous stirring.
Acid-Sensitive / Labile Boronates Anhydrous 1,4-Dioxane Path A (Boronate) Avoids hydrolysis; Dioxane coordinates Pd to prevent "blacking out."
Process Scale-up (Green) 2-MeTHF / H2O Path B Bi-phasic; easy phase separation; higher boiling point (80°C) than THF (66°C) for faster kinetics.
Heterocycles (Pyridines/Pyrimidines) n-Butanol Path B High solubility for polar heterocycles; high boiling point (117°C) drives difficult couplings.
Module 4: Standardized Protocols
Protocol A: The "Green & Fast" Screen (Recommended Start)

Best for: Discovery chemistry, standard substrates, rapid optimization.

  • Reagents: Aryl halide (1.0 equiv), Boronic acid (1.2 equiv), K2CO3 (2.0 equiv).

  • Catalyst: Pd(dppf)Cl2 (2 mol%) or Pd(OAc)2/SPhos.

  • Solvent: Ethanol/Water (3:1 v/v) .

    • Note: Do not use pure ethanol; the base will not dissolve sufficiently.

  • Process:

    • Degas solvents by sparging with N2 for 10 mins (Oxygen + Alcohol = Oxidative homocoupling).

    • Heat to 50°C. Monitor at 1 hour.

  • Validation: If conversion < 20% after 1 hour, switch to Protocol B.

Protocol B: The "Anhydrous/Difficult" Screen

Best for: Protodeboronation-prone substrates, bulky electrophiles.

  • Reagents: Aryl halide (1.0 equiv), Boronic acid (1.5 equiv), K3PO4 (finely ground, 3.0 equiv).

  • Catalyst: Pd2(dba)3 / XPhos (or other bulky phosphine).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Process:

    • Strict inert atmosphere (Glovebox or Schlenk line).

    • Heat to 90-100°C.

    • Troubleshooting: If conversion is low, add 1 drop of water per 5mL solvent. This "kickstarts" the catalytic cycle without causing bulk hydrolysis.

Module 5: Advanced Workflow Visualization
Decision Tree: Optimizing Solvent for Yield

SolventOptimization Start Start: Low Yield CheckSM Check Starting Material Start->CheckSM SM_Gone SM Consumed CheckSM->SM_Gone SM_Left SM Remains (Stalled) CheckSM->SM_Left Proto Byproduct: De-boronated Arene? SM_Gone->Proto DrySolvent Action: Switch to Anhydrous Dioxane (Stop Hydrolysis) Proto->DrySolvent Yes Homo Byproduct: Homocoupling? Proto->Homo No Degas Action: Degas Solvent (Remove O2) Homo->Degas Yes Color Reaction Color: Black Precipitate? SM_Left->Color Stab Action: Use MeCN or add Ligand Color->Stab Yes (Pd Aggregation) Solubility Action: Add H2O or use 2-MeTHF Color->Solubility No (Base Insolubility)

Figure 2: Diagnostic flowchart for solvent-related yield issues.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[3] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[3]

  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Science, 332(6028), 426-428.

  • Pfizer Solvent Selection Guide (via Green Chemistry).[4] Alfonsi, K., et al. (2008).[4] Green chemistry tools to influence a medicinal chemistry and research chemistry based organization.[1][4][5][6] Green Chemistry, 10, 31-36.[4]

  • GSK Solvent Selection Guide . Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[7] Green Chemistry, 13, 854-862.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369–1379.

Sources

Technical Support Center: Stability & Handling of 4-(2,3-Difluorophenyl)phenol

[1]

Document ID: TSC-FLCM-2024-01 Compound: 4-(2,3-Difluorophenyl)phenol (CAS: 143566-98-3 / Generic Isomer Class) Classification: Fluorinated Liquid Crystal Monomer (FLCM) / Biaryl Intermediate[1]

Introduction

Welcome to the technical support guide for This compound . This compound is a critical mesogenic core used in the synthesis of negative dielectric anisotropy liquid crystals and a versatile scaffold in medicinal chemistry.

While the biphenyl core offers thermal robustness, the specific combination of an electron-rich phenolic ring and an electron-deficient 2,3-difluoro ring creates unique stability challenges.[1] This guide addresses the three most common failure modes: Oxidative Coupling , Base-Induced Defluorination , and Photolytic Degradation .[1]

Module 1: Oxidative Instability (The "Pinking" Effect)

Issue: The reaction mixture or isolated solid turns pink, red, or brown upon exposure to air or mild bases.[1] Mechanism: Like many phenols, this compound is susceptible to Single Electron Transfer (SET) oxidation.[1] The 2,3-difluorophenyl group is electron-withdrawing, but the phenolic ring remains electron-rich.[1] In the presence of oxygen and trace metals (often residual Pd from Suzuki synthesis), the phenolate ion oxidizes to a phenoxyl radical, leading to dimerization (diphenoquinones).[1]

Troubleshooting Guide: oxidative Discoloration
ObservationProbable CauseCorrective Action
Pink/Red Solution Phenoxyl radical formation due to trace O₂ + Base.Immediate: Acidify to pH < 6 to quench phenolate. Prevention: Sparge solvents with Ar/N₂ for 20 mins before adding base.
Brown Precipitate Formation of polymeric diphenoquinones (irreversible).Purification: Recrystallize from Ethanol/Water with a pinch of Sodium Dithionite (reducing agent).
Darkening on Storage Auto-oxidation in solid state.Store under Argon at 4°C. Shield from light.
Pathway Visualization

OxidationPathwayStartThis compoundAnionPhenolate AnionStart->Anion-H+BaseBase (Deprotonation)Base->AnionRadicalPhenoxyl RadicalAnion->RadicalO₂ / Trace MetalQuinoneDiphenoquinone(Red/Brown Impurity)Radical->QuinoneDimerization

Figure 1: Mechanism of oxidative degradation leading to color impurities.[1]

Module 2: Chemical Stability Under Reaction Conditions

Issue: Lower than expected yields during alkylation (ether synthesis) or cross-coupling, often accompanied by defluorinated side products.[1]

The Fluorine Effect

The 2,3-difluoro substitution pattern creates a "push-pull" electronic system.[1]

  • Acidity: The electron-withdrawing nature of the fluorinated ring increases the acidity of the phenol (pKa ≈ 9.0–9.5) compared to unsubstituted biphenyl-4-ol.[1] Consequence: You need milder bases than expected.

  • Nucleophilic Attack (SNAr): The 2,3-difluoro ring is activated.[1] Under harsh conditions (high T, strong alkoxides), nucleophiles can attack the C-F bond, leading to defluorination.[1]

Protocol Optimization: O-Alkylation (Williamson Ether Synthesis)

Standard Fail: Using KOH/NaOH in DMF at 100°C (Risk of SNAr on the fluoro-ring). Optimized Protocol:

  • Solvent: Acetonitrile or Acetone (Avoid HMPA/DMSO if possible to reduce SNAr rates).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Temperature: Keep below 80°C.

  • Additives: If reactivity is low, use 18-Crown-6 rather than increasing temperature.

FAQ: Reaction Conditions

Q: Can I use Sodium Hydride (NaH) to deprotonate? A: Yes, but use caution.[1] NaH is a strong base. Ensure the reaction is kept at 0°C during addition. Excess NaH at high temperatures can promote ortho-metallation or attack the fluorinated ring.

Q: I see a "spot-to-spot" conversion on TLC, but the product yield is low. Where is it? A: Check for Sublimation . Fluorinated biphenyls have high vapor pressures. If you are drying the product on a high-vacuum line or rotovap at high temp, you might be subliming your product into the trap.[1]

  • Fix: Dry at ambient temperature or use a gentle stream of nitrogen.

Module 3: Photostability & Environmental Fate

Issue: Degradation of the compound during storage or use in optical devices. Context: As a Fluorinated Liquid Crystal Monomer (FLCM), this molecule is sensitive to UV light.[1][2]

Degradation Mechanism

Under UV irradiation (λ < 300 nm), the C-F bond can undergo homolytic cleavage or hydrolysis, releasing fluoride ions (

1
Handling Recommendations
  • Lab Lighting: Use amber glassware for long-term storage or reactions running longer than 12 hours.[1]

  • TLC Monitoring: Minimize exposure to short-wave UV (254 nm) during reaction monitoring. If the spot turns brown under the UV lamp, the compound is photodegrading on the silica.[1]

Summary: Troubleshooting Workflow

Use this decision tree to diagnose stability issues in your current experiment.

TroubleshootingTreeStartIdentify IssueColorColor Change(Pink/Brown)Start->ColorYieldLow Yield / Missing MassStart->YieldPurityNew Impurities(NMR/HPLC)Start->PurityOxidationOxidative CouplingColor->OxidationAir ExposureSublimationSublimation LossYield->SublimationHigh Vac DryingDefluorinationSNAr / DefluorinationPurity->DefluorinationStrong Base/High TSol1Add Antioxidant (BHT)Degas SolventsOxidation->Sol1Sol2Lower Drying TempCheck Cold TrapSublimation->Sol2Sol3Switch to K2CO3Reduce Temp <80°CDefluorination->Sol3

Figure 2: Diagnostic workflow for stability issues.[1]

References

  • Synthesis & Cross-Coupling Context

    • Suzuki-Miyaura Coupling: The standard method for synthesizing this compound involves the coupling of 2,3-difluorophenylboronic acid with 4-bromophenol (or vice versa).[1]

    • Source: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]

  • Fluorinated Liquid Crystal Monomers (FLCM)

    • Photolytic Degradation:[1] Recent studies highlight the degradation of FLCMs (specifically fluorinated biphenyls) under UV irradiation, leading to defluorination and toxicity.[1]

    • Source: Li, H., et al. (2024).[1][3] Aquatic photolysis of high-risk fluorinated liquid crystal monomers: Kinetics, toxicity evaluation, and mechanisms. Water Research.

  • Phenol Oxidation Mechanisms

    • General Mechanism:[1][4] Phenols are prone to oxidation to quinones via phenoxyl radicals, particularly in basic media.[1]

    • Source: "Phenol Derivatives." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] [1]

  • Defluorination Risks

    • SNAr Reactivity: Polyfluorinated aromatics can undergo nucleophilic aromatic substitution under forcing conditions.
    • Source: Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing. (Contextual reference on reactivity of polyfluoroarenes).

Technical Support Center: Overcoming Poor Solubility of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Solubility Optimization for Organofluorine Compounds

Introduction: The "Brick Dust" vs. "Grease" Paradox

Welcome to the technical support hub for organofluorine chemistry. If you are here, you are likely facing one of two distinct problems:

  • The "Brick Dust" Effect: Your lightly fluorinated aromatic heterocycle (common in medicinal chemistry) creates a crystal lattice so stable it refuses to dissolve in DCM, MeOH, or DMSO.

  • The "Fluorous" Effect: Your perfluorinated intermediate (common in materials/agrochemicals) is both hydrophobic and lipophobic, forming a third phase that oils out of organic solvents.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Module 1: The "Magic" Solvents (HFIP & TFE)

Issue: Intermediate is insoluble in standard polar aprotic solvents (DMSO, DMF) and non-polar solvents (DCM, Toluene). Diagnosis: Strong intermolecular hydrogen bonding or π-stacking enhanced by fluorine's electronegativity is preventing solvation.

The Solution: Fluorinated Alcohols

Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are not just solvents; they are aggregate disruptors .

  • Mechanism: HFIP is a potent hydrogen bond donor (HBD) with high ionizing power but low nucleophilicity. It disrupts the strong lattice energy of fluorinated solids by enveloping the fluorine atoms in a tight solvation shell, effectively "chaperoning" the molecule into solution.

  • Safety Warning: HFIP is corrosive to eyes/lungs and volatile (bp 58°C). Handle in a fume hood.

Troubleshooting Protocol: The Solubility Ladder

Follow this step-by-step to find the minimum solvation requirement.

StepSolvent SystemTarget ClassProcedure
1 DCM + MeOH (9:1) Lightly FluorinatedStandard check. If cloudy, proceed to Step 2.
2 TFE (Pure) Amides/PeptidesAdd TFE dropwise. If soluble, TFE can often replace DCM in reactions.
3 HFIP (Pure) "Brick Dust" AromaticsThe "Nuclear Option." Dissolves almost all aggregated fluorinated heterocycles.
4 HFIP + Co-solvent Labile substratesDissolve in min. vol. HFIP, then dilute with DCM or Toluene (up to 90%).

Pro-Tip: HFIP is acidic (


).[1] If your compound is acid-sensitive, buffer the HFIP with a small amount of triethylamine (TEA) before dissolving your compound.

Module 2: Purification via Fluorous Solid Phase Extraction (FSPE)

Issue: You cannot separate your fluorinated product from non-fluorinated impurities using standard silica flash chromatography. Diagnosis: The fluorine content is insufficient to alter


 significantly on normal phase silica, or the compound streaks due to poor solubility.
The Solution: Fluorous Solid Phase Extraction (FSPE)

FSPE uses silica bonded with perfluorooctylethylsilyl groups (


).[2] It operates on a "fluorophilic" retention mechanism—retaining fluorinated molecules while non-fluorinated organics wash through.[3]
Experimental Protocol: FSPE Workflow

Prerequisite: Your compound must have a "fluorous tag" or significant fluorine content (e.g., a perfluoroalkyl chain).

  • Conditioning: Wash the FSPE cartridge with MeOH (fluorophilic) followed by MeOH:H₂O (80:20) (fluorophobic).[3]

  • Loading: Dissolve crude mixture in a minimum volume of DMF or MeOH . Load onto the cartridge.

  • Fluorophobic Wash (Elute Impurities):

    • Elute with MeOH:H₂O (80:20) .[2]

    • Result: Non-fluorinated organic impurities elute. Fluorinated product sticks to the silica.

  • Fluorophilic Elution (Elute Product):

    • Elute with 100% MeOH or Acetone .

    • Result: The fluorinated product releases from the stationary phase.

Visual Workflow: FSPE Separation Logic

FSPE_Workflow Start Crude Mixture (F-Product + Impurities) Load Load on Fluorous Silica (Solvent: DMF) Start->Load Wash Wash: MeOH/H2O (80:20) Load->Wash Elute1 Eluate 1: Non-Fluorinated Impurities Wash->Elute1 Fluorophobic Phase Switch Switch Solvent: 100% MeOH Wash->Switch Retained on Column Elute2 Eluate 2: Purified Fluorinated Product Switch->Elute2 Fluorophilic Phase

Caption: Logical flow for separating fluorinated compounds using Fluorous Solid Phase Extraction (FSPE).

Module 3: Analytics (NMR Troubleshooting)

Issue: No signal in NMR, broad peaks, or compound crashes out of the NMR tube. Diagnosis: Standard deuterated solvents (


, DMSO-

) lack the solvation power to break fluorine-induced aggregates, leading to rapid relaxation (broadening) or precipitation.
The Solution: Reactive & High-Temp Solvents
ScenarioRecommended Solvent SystemRationale
General Insolubility TFE-

or HFIP-

Breaks H-bond networks. Note: HFIP-

is expensive; use as a co-solvent (5-10%) with

if possible.
Aggregation/Broad Peaks DMSO-

at 100°C
Heat disrupts lattice energy. Ensure your tube is rated for high temperature.
Acid Sensitive

(Acetonitrile-

)
Aprotic and polar, often works better than DMSO for polyfluorinated aromatics.
"Grease" (Perfluorinated)

+ Freon-113
(or pure

)
"Like dissolves like." Use hexafluorobenzene (

) as a co-solvent to solubilize perfluorinated chains.

Critical Note on Chemical Shifts: HFIP is a strong H-bond donor. Expect significant chemical shift changes (up to 1-2 ppm for protons near H-bond acceptors) compared to


. Always report the solvent mix used.

Module 4: Synthesis (Reaction Optimization)

Issue: Reaction stalls because the fluorinated starting material is a "brick" at the bottom of the flask. Diagnosis: Heterogeneous reaction kinetics are too slow.

The Solution: Fluorous Biphasic Catalysis (FBC)

Instead of forcing solubility, engineer the phases.

  • Solid-Liquid Transfer: Use a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB). The lipophilic quaternary ammonium pulls the anionic reagent into the organic phase to react with the insoluble fluorinated substrate.

  • Solvent Switching:

    • Replace Acetonitrile with Trifluorotoluene (PhCF₃) .

    • Why? PhCF₃ (BTF - Benzotrifluoride) acts as a hybrid solvent. It dissolves standard organics and fluorinated compounds better than DCM, and it has a higher boiling point (102°C) allowing for higher kinetic energy input.

Decision Tree: Solvent Selection for Synthesis

Solvent_Selection Start Substrate Solubility? Check1 Perfluorinated Chain? Start->Check1 Check2 Aromatic/Heterocycle? Check1->Check2 No Solv1 Fluorous Solvents (Perfluorohexane, FC-72) Check1->Solv1 Yes (>6 F atoms) Solv2 Hybrid Solvent (PhCF3 / Trifluorotoluene) Check2->Solv2 General Solubility Solv3 H-Bond Disruptor (HFIP or TFE) Check2->Solv3 High MP Solid

Caption: Decision matrix for selecting the optimal reaction solvent based on fluorination type.

FAQs: Frequently Asked Questions

Q: Can I rotovap HFIP? A: Yes, but be careful. HFIP boils at 58°C but forms strong azeotropes with water and other solvents. It is also expensive. We recommend trapping it in a cold trap (liquid nitrogen) for recovery and re-use if purity allows.

Q: My compound dissolved in HFIP, but crashed out when I added water. Why? A: This is the "Fluorous Effect" in action. HFIP is miscible with water, but your fluorinated compound is likely hydrophobic. By adding water, you increased the polarity of the bulk solvent beyond the compound's tolerance. Fix: Use FSPE (Module 2) to exploit this precipitation for purification.

Q: Is Trifluorotoluene (PhCF3) a direct replacement for DCM? A: In many cases, yes, and it is greener. However, PhCF3 is less polar than DCM. You may need to heat the reaction slightly higher (PhCF3 bp: 102°C vs DCM bp: 40°C) to achieve similar rates.

References

  • Shukla, R. K., et al. "Fluorous Solid-Phase Extraction (F-SPE) for the Purification of Organic Compounds." Journal of Fluorine Chemistry, 2002.

  • Colomer, I., et al. "Hexafluoroisopropanol as a highly versatile solvent." Chemical Reviews, 2017.

  • Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations." Synlett, 2001.

  • Sigma-Aldrich Technical Bulletin. "Solvents for NMR Spectroscopy."

  • Gladysz, J. A., & Curran, D. P. "Handbook of Fluorous Chemistry." Wiley-VCH, 2004. (Standard Reference Text).

Sources

Validation & Comparative

Comparative Analysis of Fluorinated Biphenyl Isomers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 2-fluorobiphenyl (ortho) , 3-fluorobiphenyl (meta) , and 4-fluorobiphenyl (para) . While all three isomers share the same molecular formula (


), their distinct electronic and steric profiles drive divergent physicochemical behaviors and metabolic fates.

Key Takeaway:

  • 4-Fluorobiphenyl is the preferred bioisostere for maximizing metabolic stability by blocking the highly reactive para-position.

  • 2-Fluorobiphenyl induces a significant dihedral twist ("Ortho Effect"), altering receptor binding geometry and solubility profiles.

  • 3-Fluorobiphenyl offers a unique electronic compromise, primarily exerting inductive electron withdrawal without the resonance donation seen in the para-isomer.

Structural & Electronic Landscape

The "Ortho Effect" and Dihedral Geometry

The most critical structural differentiator among these isomers is the dihedral angle between the two phenyl rings.

  • 4-Fluorobiphenyl & 3-Fluorobiphenyl: These isomers adopt a twisted conformation in solution similar to unsubstituted biphenyl (

    
    ), balancing 
    
    
    
    -conjugation with steric repulsion between ortho-hydrogens.
  • 2-Fluorobiphenyl: The introduction of a fluorine atom at the ortho position creates significant steric clash with the ortho-hydrogen of the adjacent ring. This forces the molecule into a more twisted geometry (dihedral angle

    
    ), disrupting planarity and reducing 
    
    
    
    -orbital overlap between the rings.
Electronic Modulation (Hammett Constants)

Fluorine exerts two opposing effects: strong inductive electron withdrawal (


) and weak resonance electron donation (

). The net effect depends on position:
IsomerPositionHammett

Electronic Impact on Distal Ring
4-Fluoro Para

Minimal Deactivation: Resonance donation partially cancels inductive withdrawal.
3-Fluoro Meta

Strong Deactivation: Purely inductive withdrawal; no resonance overlap.
2-Fluoro Ortho

(complex)
Steric/Electronic Hybrid: Strong local dipole; field effects dominate over resonance.
Structural Logic Diagram

G cluster_0 Steric & Electronic Drivers Ortho 2-Fluorobiphenyl (Ortho) Effect_O High Dihedral Twist (~60°) Reduced Conjugation Ortho->Effect_O Steric Clash (F vs H) Meta 3-Fluorobiphenyl (Meta) Effect_M Pure Inductive Effect (σm ≈ 0.34) Electron Deficient Ring Meta->Effect_M No Resonance Path Para 4-Fluorobiphenyl (Para) Effect_P Resonance/Inductive Balance (σp ≈ 0.06) Metabolic Blockade Para->Effect_P p-orbital Overlap

Figure 1: Causal relationships between fluorine position and resulting structural/electronic properties.

Physicochemical Performance

The following data summarizes the key physical properties relevant to formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 1: Comparative Physicochemical Data
Property2-Fluorobiphenyl3-Fluorobiphenyl4-Fluorobiphenyl
CAS Number 321-60-82367-22-8324-74-3
Physical State (RT) SolidLiquid / Low-melt SolidSolid
Melting Point 71–74 °C28–29 °C75–79 °C
Boiling Point ~248 °C~248 °C254 °C
LogP (Exp.) 4.05 ± 0.24.11 ± 0.24.15 ± 0.2
Solubility (Water) InsolubleInsolubleInsoluble
Electronic Character Electron-poor (Local)Electron-poor (Distal)Neutral/Balanced

Analysis:

  • Crystal Packing: 3-Fluorobiphenyl exhibits a significantly lower melting point (~29°C) compared to its isomers. The meta-substitution disrupts the efficient "herringbone" crystal packing seen in the more symmetrical para-isomer (MP ~75°C) and the compact ortho-isomer.

  • Lipophilicity (LogP): All isomers are highly lipophilic (LogP > 4.0). However, 2-fluorobiphenyl often shows slightly lower experimental LogP values. This is attributed to its higher twisted character, which exposes a larger solvent-accessible surface area relative to its volume, altering water structure differently than the planar conformers.

Metabolic Stability & Toxicology[1][2]

Fluorination is primarily employed to block metabolic "soft spots." In biphenyl systems, the primary route of metabolism is Cytochrome P450-mediated hydroxylation , which overwhelmingly favors the para-position (4-position) due to its high electron density and accessibility.

Metabolic Fate Analysis
  • 4-Fluorobiphenyl: The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 to cleave. By occupying the para-position, it effectively blocks the primary metabolic pathway, forcing the enzyme to attack the less reactive ortho/meta positions or the other ring. This significantly extends half-life (

    
    ).[1]
    
  • 2-Fluorobiphenyl: Blocks ortho-hydroxylation but leaves the highly reactive para-position open. It provides only marginal stability improvements over unsubstituted biphenyl.

  • 3-Fluorobiphenyl: Similar to the ortho-isomer, the vulnerable para-position remains exposed.

Metabolic Pathway Diagram

Metabolism cluster_protection Fluorine Blockade Strategy Substrate Biphenyl Scaffold CYP CYP450 Oxidation Substrate->CYP Route_Para Para-Hydroxylation (Major Pathway) CYP->Route_Para Fast Route_Ortho Ortho-Hydroxylation (Minor Pathway) CYP->Route_Ortho Slow Block_4F 4-F Isomer: BLOCKS Major Pathway (High Stability) Block_2F 2-F Isomer: Blocks Minor Pathway (Low Stability)

Figure 2: Impact of fluorine position on blocking CYP450 metabolic pathways.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of specific fluorinated biphenyl isomers is best achieved via Suzuki-Miyaura cross-coupling . This protocol ensures high regioselectivity and yield.

Reagents & Materials
  • Aryl Halide: 1-Bromo-2-fluorobenzene (for 2-F), 1-Bromo-3-fluorobenzene (for 3-F), or 1-Bromo-4-fluorobenzene (for 4-F).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Preparation: In a generic reaction vial equipped with a magnetic stir bar, dissolve the chosen fluorinated aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

  • Activation: Add the base

    
      (2.0 mmol) dissolved in minimal water (1 mL).
    
  • Catalysis: Add

    
      (0.05 mmol) under an inert atmosphere (
    
    
    
    or Ar). Note: Oxygen exclusion is critical to prevent homocoupling.
  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Checkpoint: 2-Fluorobiphenyl synthesis may require longer reaction times (12h+) due to steric hindrance at the oxidative addition step.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography using 100% Hexanes to isolate the pure fluorinated biphenyl.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling.Link

  • PubChem. (2025).[2][3][4] 4-Fluorobiphenyl Compound Summary. National Library of Medicine.[4] Link

  • Sigma-Aldrich. (2025). 2-Fluorobiphenyl Product Specification & Properties.Link

  • Bhattarai, P., et al. (2026).[5] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[5] Link

  • ChemicalBook. (2022). 3-Fluorobiphenyl Properties and Melting Point Data.[6]Link

Sources

Technical Comparison Guide: Synthesis of 4-(2,3-Difluorophenyl)phenol vs. 4-(2,4-Difluorophenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the synthesis and properties of two regioisomeric biaryls: 4-(2,3-difluorophenyl)phenol and 4-(2,4-difluorophenyl)phenol . Both compounds are critical intermediates in the development of liquid crystals (LCs) for display technologies and bioactive scaffolds in medicinal chemistry (e.g., analogs of the NSAID Diflunisal).

While chemically similar, the positional isomerism of the fluorine atoms significantly alters the steric landscape and electronic properties of the phenyl ring, leading to distinct synthetic challenges. This guide analyzes these differences, proposing optimized protocols and providing a mechanistic rationale for catalyst selection.

Key Findings
  • 4-(2,4-Difluorophenyl)phenol: Synthetically accessible via standard Suzuki-Miyaura conditions. The 2,4-substitution pattern minimizes steric clash at the biaryl axis.

  • This compound: Requires optimized catalytic systems. The "buttressing effect" of the adjacent fluorine atoms (positions 2 and 3) increases steric hindrance at the coupling site, often necessitating electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to achieve high yields.

Retrosynthetic & Mechanistic Analysis

The primary route for both targets is the Suzuki-Miyaura Cross-Coupling of 4-halophenols (or their protected ethers) with the corresponding difluorophenylboronic acids.

Steric Landscape: The Buttressing Effect

The most critical differentiator is the spatial arrangement of the fluorine atoms.

  • 2,4-Difluoro Isomer: The fluorine at the C4 position is remote from the reaction center (C1). The C2 fluorine exerts some steric influence (ortho-effect), but the C3 position is open, allowing the biaryl bond to rotate with moderate freedom.

  • 2,3-Difluoro Isomer: The fluorine at C3 is immediately adjacent to the C2 fluorine. This creates a buttressing effect , where the C3-F physically pushes the C2-F closer to the biaryl axis. This increases the effective van der Waals radius of the ortho-substituent, significantly hindering the reductive elimination step in the catalytic cycle.

Electronic Profiling
  • Nucleophilicity of Boronic Acids: Both difluorophenyl rings are electron-deficient due to the high electronegativity of fluorine. This reduces the nucleophilicity of the arylboronic acid during the transmetallation step compared to non-fluorinated phenylboronic acids.

    • 2,4-Pattern: The C4-F exerts a strong inductive withdrawing effect (-I) and a resonance donating effect (+R) para to the boron.

    • 2,3-Pattern: The C3-F exerts a strong inductive withdrawing effect (-I) meta to the boron, with no resonance compensation.

    • Impact: The 2,3-difluorophenylboronic acid is typically less nucleophilic and more sterically hindered, making it the more challenging coupling partner.

Visualization of Pathways[1]

The following diagram illustrates the parallel synthesis pathways and the steric "clash" zones.

G cluster_inputs Starting Materials cluster_catalysis Catalytic Cycle Challenges cluster_products Target Biaryls SM1 4-Bromophenol (Electrophile) CatA Standard Pd(0) (e.g., Pd(PPh3)4) Low Steric Strain SM1->CatA CatB Active Pd(0) (e.g., Pd-SPhos) High Steric Strain (Buttressing Effect) SM1->CatB SM2A 2,4-Difluorophenyl- boronic Acid SM2A->CatA Fast Transmetallation SM2B 2,3-Difluorophenyl- boronic Acid SM2B->CatB Slow Transmetallation ProdA 4-(2,4-Difluorophenyl)phenol (High Yield >90%) CatA->ProdA Facile Reductive Elimination ProdB This compound (Moderate Yield ~70-80%) CatB->ProdB Hindered Reductive Elimination

Caption: Comparative reaction pathways showing the necessity for specialized catalysis in the 2,3-difluoro system due to steric buttressing.

Experimental Protocols

Synthesis of 4-(2,4-Difluorophenyl)phenol (Standard Protocol)

Based on the optimized synthesis of Diflunisal intermediates.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1)

Procedure:

  • Setup: Charge a round-bottom flask with 4-bromophenol (173 mg, 1.0 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol) under nitrogen.

  • Addition: Add 2,4-difluorophenylboronic acid (190 mg, 1.2 mmol) dissolved in Toluene (4 mL) and Ethanol (1 mL).

  • Activation: Add aqueous K2CO3 (2M, 1 mL).

  • Reaction: Reflux at 85-90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT. Acidify with 1M HCl to pH ~4. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85-92%.

Synthesis of this compound (Sterically Optimized)

Modified protocol to overcome ortho-ortho steric clash.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 2,3-Difluorophenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd-XPhos G2.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)2 and SPhos in Dioxane for 10 mins to form the active catalytic species (or use pre-catalyst).

  • Setup: Add 4-bromophenol (1.0 mmol), 2,3-difluorophenylboronic acid (1.5 mmol, excess required due to lower stability/reactivity), and K3PO4 (3.0 mmol) to the reaction vessel.

  • Reaction: Heat to 100°C (higher temp required) for 12-18 hours.

  • Workup: Similar to 4.1, but ensure thorough washing to remove phosphine oxides.

  • Expected Yield: 70-80% (Yield drops significantly with standard Pd(PPh3)4).

Comparative Performance Data

The following table summarizes the expected performance metrics based on experimental precedents for ortho-fluorinated biaryls.

Metric4-(2,4-Difluorophenyl)phenolThis compound
Reaction Kinetics Fast (4-6 hours)Slow (12-18 hours)
Catalyst Requirement Standard (Pd(PPh3)4)Specialized (Pd-SPhos/XPhos)
Steric Hindrance Moderate (Single ortho-F)High (Buttressed ortho-F)
Typical Yield 85 - 95%65 - 80%
Purification Standard Crystallization/ColumnRequires careful separation from homocoupled byproducts
Physical State Crystalline Solid (mp ~155°C as ester*)Crystalline Solid

*Note: Free phenols typically melt lower than their ester derivatives. 4,4'-difluorobiphenyl melts at 88-89°C [1].

References

  • Organic Syntheses Procedure: 4,4'-Difluorobiphenyl. Org. Synth.1938 , 18, 20. Link

  • Synthesis of Diflunisal (2,4-difluoro analog): ACS Omega2023 . Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. Link

  • Buttressing Effect in Fluorinated Aromatics: J. Org. Chem.2014 .[1][2] Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group. Link

  • Suzuki Coupling of Sterically Hindered Aryls: Chem. Rev.2002 .[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Link

Sources

Technical Guide: Comparative HPLC Retention of 4-(2,3-Difluorophenyl)phenol on C18 vs. Biphenyl Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chromatographic behavior of 4-(2,3-Difluorophenyl)phenol on Octadecyl (C18) versus Biphenyl stationary phases. While C18 remains the industry standard for hydrophobicity-based separations, it often lacks the selectivity required for structurally rigid, electron-deficient aromatics.

Key Finding: The Biphenyl stationary phase provides superior retention and orthogonal selectivity for this compound compared to C18, primarily driven by


 interactions. However, this selectivity is solvent-dependent : Methanol enhances the 

mechanism, whereas Acetonitrile suppresses it.[1]

Mechanistic Basis: The Science of Selectivity

To optimize the separation of this compound, one must understand the molecular interactions at play. The analyte features two distinct rings: a phenolic ring (electron-rich, H-bond donor) and a 2,3-difluorophenyl ring (electron-deficient due to the high electronegativity of fluorine).

Interaction Profiles
FeatureC18 (Octadecyl)Biphenyl
Primary Force Hydrophobic Interaction (London Dispersion)Hydrophobic Interaction +

Stacking
Ligand Character Alkyl chain (Non-polar)Two phenyl rings (Aromatic,

-basic)
Analyte Interaction Partitions based on logP (Lipophilicity).Fluorine atoms on the analyte withdraw electron density, creating a

-acidic
ring. This attracts strongly to the

-basic
Biphenyl ligand.[2]
Steric Selectivity Low (Flexible chains)High (Rigid planar recognition)
The Solvent Effect (Critical)
  • Methanol (MeOH): Protic solvent with no

    
    -electrons.[2] It allows the analyte and stationary phase to interact freely via 
    
    
    
    stacking.[2]
  • Acetonitrile (MeCN): Contains a triple bond (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) with its own 
    
    
    
    -electron cloud.[2][3] MeCN competes with the analyte for the stationary phase's active sites, effectively "turning off" the unique biphenyl selectivity and making the column behave more like a standard C18.

Visualization: Interaction Mechanisms[2]

The following diagram illustrates the differential retention mechanisms.

G cluster_C18 C18 Column Interaction cluster_Biphenyl Biphenyl Column Interaction Analyte This compound (Electron Deficient Ring) Interaction_1 Hydrophobic Partitioning Analyte->Interaction_1 Weak Interaction_2 Hydrophobic Partitioning Analyte->Interaction_2 Interaction_3 Pi-Pi Stacking (Specific) Analyte->Interaction_3 Strong (in MeOH) C18_Phase C18 Ligand (Alkyl Chain) Interaction_1->C18_Phase Bi_Phase Biphenyl Ligand (Pi-Basic) Interaction_2->Bi_Phase Interaction_3->Bi_Phase

Caption: Comparison of interaction forces. C18 relies solely on hydrophobicity, while Biphenyl adds specific Pi-Pi interactions.

Experimental Protocol

This protocol is designed to be self-validating. If the retention shift described in Step 4 is not observed, check the mobile phase composition or column integrity.

Materials
  • Analyte: 1 mg/mL this compound in Methanol.

  • Columns:

    • Column A: C18 (e.g., 100 Å, 3.5 µm, 150 x 4.6 mm).

    • Column B: Biphenyl (e.g., 100 Å, 2.6 µm or 3.5 µm, 150 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B1: Methanol (MeOH) + 0.1% Formic Acid.[2]

  • Mobile Phase B2: Acetonitrile (MeCN) + 0.1% Formic Acid.[2]

Instrument Settings[2]
  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Temperature: 30°C (Control is vital;

    
     interactions are exothermic and decrease as temperature rises).[2]
    
  • Detection: UV @ 254 nm.[2][5]

Workflow
  • Equilibration: Flush columns with 100% B for 10 minutes, then equilibrate at initial gradient conditions for 15 minutes.

  • Experiment 1 (C18 Baseline): Run a generic gradient (50-100% B over 10 min) using MeOH on the C18 column. Record Retention Time (

    
    ).
    
  • Experiment 2 (Biphenyl Enhanced): Run the exact same gradient using MeOH on the Biphenyl column.

    • Expectation:

      
       should increase significantly compared to C18 due to 
      
      
      
      engagement.[2]
  • Experiment 3 (Mechanism Validation): Run the same gradient on the Biphenyl column using MeCN .

    • Expectation:

      
       will decrease compared to Exp 2, as MeCN disrupts the 
      
      
      
      interaction.

Comparative Data Analysis

The following table summarizes typical performance metrics for fluorinated aromatics under these conditions.

ParameterC18 (MeOH)Biphenyl (MeOH)Biphenyl (MeCN)
Retention Factor (

)
3.25.8 3.5
Selectivity (

) vs Impurities
1.05 (Poor)1.25 (Excellent) 1.10 (Moderate)
Peak Shape (Tailing Factor) 1.11.01.1
Mechanism HydrophobicHydrophobic +

Hydrophobic (Dominated)

Interpretation:

  • On C18, the fluorine atoms primarily contribute to polarity, slightly reducing retention compared to a non-fluorinated analog.

  • On Biphenyl (with MeOH), the fluorine atoms act as "hooks" for the stationary phase. The retention factor (

    
    ) nearly doubles.[2] This is the "Biphenyl Shift." 
    
  • Switching to MeCN on the Biphenyl column reverts the performance to near-C18 levels, proving the mechanism is

    
    -driven.
    

Method Development Decision Tree

Use this logic flow to determine when to deploy the Biphenyl phase for your specific assay.

DecisionTree Start Start: Separation of This compound Q1 Is C18 Resolution > 1.5? Start->Q1 Result_C18 Use C18 (Standard Protocol) Q1->Result_C18 Yes Q2 Are impurities aromatic or isomeric? Q1->Q2 No Q2->Result_C18 No (Try C8/Phenyl-Hexyl) Action_Bi Switch to Biphenyl Column Q2->Action_Bi Yes Q3 Select Organic Modifier Action_Bi->Q3 Result_MeOH Use Methanol (Max Selectivity) Q3->Result_MeOH Need Pi-Pi Retention Result_MeCN Use Acetonitrile (Speed/Lower Pressure) Q3->Result_MeCN Need Speed Only

Caption: Workflow for selecting the optimal column and solvent system.

References

  • Restek Corporation. "The Biphenyl Stationary Phase: A Review of the Retention Mechanism."[2] Chromatography Today. Link

  • Phenomenex. "Impact of Methanol and Acetonitrile on Separations Based on Pi-Pi Interactions." Technical Note TN-1225.[2] Link

  • Croes, K. et al. "Retention behavior of fluorinated aromatics in reversed-phase liquid chromatography."[2] Journal of Chromatography A, Vol. 1098, 2005.[2] Link

  • Nacalai Tesque. "Comparison of Biphenyl and other aromatic stationary phases." Cosmosil Technical Guide. Link

Sources

Suzuki vs. Negishi: The Fluorinated Frontier in Oligophenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki vs. Negishi Coupling for Synthesizing Fluorinated Oligophenyls Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The "Fluorine Effect"

Synthesizing fluorinated oligophenyls—critical motifs in liquid crystals, organic photovoltaics (OPV), and metabolically stable pharmaceuticals—presents a unique paradox. While the Suzuki-Miyaura reaction is the industry standard for biaryl coupling due to its operational simplicity, it frequently fails when applied to polyfluorinated substrates (e.g., pentafluorophenyl groups). The culprit is not catalyst deactivation, but the substrate itself.

In contrast, the Negishi coupling, often sidelined due to the moisture sensitivity of organozinc reagents, emerges as the superior methodology for highly fluorinated systems. This guide dissects the mechanistic divergence between these two pathways, providing the evidence-based protocols required to navigate the "fluorine effect."

Mechanistic Deep Dive: Why Standard Rules Fail

The Suzuki Trap: Protodeboronation

In standard Suzuki couplings, the boronic acid is activated by a base to form a boronate species, which undergoes transmetallation. However, electron-withdrawing fluorine atoms significantly increase the acidity of the aryl ring.

  • The Failure Mode: Polyfluorinated boronic acids (e.g.,

    
    ) undergo rapid protodeboronation  under basic conditions. The C-B bond cleaves hydrolytically before transmetallation can occur, yielding the hydro-deboronated side product (
    
    
    
    ) instead of the biaryl.
  • The Aggravator: Common bases like

    
     or 
    
    
    
    in aqueous media accelerate this decomposition.
The Negishi Advantage: The Zinc Anchor

Organozinc reagents (


) possess a covalent C-Zn bond that is remarkably stable to the electronic perturbations caused by fluorine atoms.
  • The Stability: Unlike the empty p-orbital of boron that invites nucleophilic attack (and subsequent hydrolysis), the organozinc species resists protonolysis in the absence of acidic protons.

  • The Reactivity: Fluorinated organozincs are highly reactive nucleophiles, often requiring less forcing conditions than their boronic acid counterparts, thereby preserving sensitive functional groups.

Visualization: The Divergent Pathways

G cluster_suzuki Suzuki Pathway (High Risk) cluster_negishi Negishi Pathway (High Stability) B_Acid Ar-F Boronic Acid Boronate Boronate Species (Activated) B_Acid->Boronate + Base Proto Protodeboronation (Ar-F-H) Boronate->Proto Fast Hydrolysis (Major Side Rxn) Pd_S Pd(II) Intermediate Boronate->Pd_S Transmetallation (Slow) Prod_S Biaryl Product Pd_S->Prod_S Red. Elim. Zn_Reag Ar-F Organozinc Pd_N Pd(II) Intermediate Zn_Reag->Pd_N Transmetallation (Fast & Robust) Prod_N Biaryl Product Pd_N->Prod_N Red. Elim.

Figure 1: Mechanistic comparison highlighting the protodeboronation bottleneck in Suzuki coupling of fluorinated aryls versus the direct transmetallation of Negishi reagents.[2]

Performance Analysis: Head-to-Head

The following data compares the performance of Suzuki and Negishi couplings specifically for the synthesis of perfluorobiphenyl and related oligomers.

FeatureSuzuki-MiyauraNegishi Coupling
Primary Challenge Rapid Protodeboronation of

Moisture sensitivity of

Reagent Stability Low (in reaction mixture).

decomposes >50% within minutes in aq. base.
High (in reaction mixture).

is stable in THF at reflux.
Typical Yield (

)
< 10% (Standard conditions)60-80% (Specialized Ag2O conditions)85-98% (Standard conditions)
Atom Economy Moderate (requires base, often excess boronic acid)High (1:1 stoichiometry often sufficient)
Scale-up Potential Limited by cost of specialized bases (Ag2O, CsF)Excellent (Zinc is cheap; LiCl solubilization aids scale)
Catalyst Requirement High loads (3-5 mol%) often neededLow loads (<1 mol%) feasible with Buchwald ligands

Experimental Protocols: Validated Workflows

Protocol A: The "Silver Bullet" Suzuki Method

Best for: When you must use boronic acids (e.g., late-stage functionalization) and can tolerate higher costs.

Rationale: Standard aqueous bases kill the catalyst cycle for fluorinated substrates. This protocol uses Silver(I) Oxide (


)  as a base and halide scavenger. The silver promotes transmetallation via a "silver effect" while maintaining a neutral pH that suppresses protodeboronation.

Reagents:

  • Pentafluorophenylboronic acid (1.2 equiv)

  • Aryl Iodide (1.0 equiv)

  • 
     (2 mol%) / 
    
    
    
    or
    
    
    (8 mol%)
  • 
     (1.0 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: Anhydrous DME (Dimethoxyethane)

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under argon.

  • Loading: Add

    
    , Ligand, 
    
    
    
    ,
    
    
    , and the boronic acid.
  • Solvation: Add the aryl iodide and anhydrous DME via syringe.

  • Reaction: Seal and heat to 80°C for 4-12 hours.

    • Note: The mixture will turn black as metallic silver precipitates.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via flash chromatography.

Protocol B: The High-Fidelity Negishi Method

Best for: Building fluorinated scaffolds from scratch, polymerization, and maximum yield.

Rationale: This protocol utilizes Knochel-type zinc reagent preparation (LiCl-mediated), which solubilizes the organozinc and enhances the rate of transmetallation.

Reagents:

  • Bromopentafluorobenzene (1.0 equiv)

  • 
     (Turbo Grignard) (1.1 equiv)
    
  • 
     or 
    
    
    
    (1.2 equiv)
  • Coupling Partner: Aryl Iodide/Bromide (0.8 equiv relative to Zn reagent)

  • Catalyst:

    
     or 
    
    
    
    (1 mol%)
  • Solvent: Anhydrous THF

Step-by-Step:

  • Zincation (In-situ):

    • In a dry flask under argon, dissolve bromopentafluorobenzene in THF.

    • Cool to -20°C. Dropwise add

      
      . Stir for 30 mins (Magnesium-Halogen exchange).
      
    • Add a solution of dry

      
       in THF. Warm to RT. You now have 
      
      
      
      .
  • Coupling:

    • In a separate flask, dissolve the aryl halide and Pd catalyst in THF.

    • Transfer the organozinc solution via cannula into the catalyst/halide mixture.

  • Reaction: Stir at RT or mild heat (40-50°C). Conversion is usually complete within 1-3 hours.

  • Workup: Quench with dilute HCl (to dissolve Zn salts), extract with ether, and purify.

Decision Matrix: Choosing the Right Tool

Use this logic flow to determine the optimal coupling strategy for your specific fluorinated target.

DecisionTree Start Target: Fluorinated Oligophenyl Q1 Is the nucleophile (Ar-M) polyfluorinated (e.g., >3 F atoms)? Start->Q1 Suzuki_Std Standard Suzuki (Aq. Base, Pd(PPh3)4) Q1->Suzuki_Std No (Mono/Di-F) Q2 Can you use anhydrous conditions & handle organometallics? Q1->Q2 Yes (Poly-F) Negishi RECOMMENDED: Negishi Coupling (High Yield, Stable Intermediates) Q2->Negishi Yes Suzuki_Mod ALTERNATIVE: Modified Suzuki (Ag2O/CsF/DME) Q2->Suzuki_Mod No (Strictly limit to Boronic Acids)

Figure 2: Decision tree for selecting coupling methodology based on substrate fluorination level and experimental constraints.

References

  • Korenaga, T. et al. (2005).[3] "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Organic Letters. Describes the Ag2O/CsF protocol essential for preventing protodeboronation. [Link]

  • Milne, J. E.[4] & Buchwald, S. L. (2004).[4] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[5] Journal of the American Chemical Society. Establishes the use of SPhos/XPhos ligands for hindered Negishi couplings. [Link]

  • Cox, P. A. et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. Provides the mechanistic basis for boronic acid instability. [Link]

  • Xu, G. et al. (2018). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters." Molecules. Discusses alternative electrophiles and the stability of pentafluorophenyl groups. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 4-(2,3-Difluorophenyl)phenol: A DFT-Based Structural and Electronic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. These characteristics fundamentally dictate its reactivity, intermolecular interactions, and, ultimately, its biological activity. In this comprehensive technical guide, we delve into the computational analysis of 4-(2,3-Difluorophenyl)phenol, a fluorinated biphenyl derivative of interest in medicinal chemistry due to the prevalence of the phenol moiety in pharmaceuticals.[1]

This guide is designed not as a rigid template but as an in-depth exploration, empowering you with the rationale behind the chosen computational strategies. We will employ Density Functional Theory (DFT), a robust and widely-used quantum chemical method, to elucidate the structural and electronic landscape of this molecule. Furthermore, we will critically compare the DFT approach with other computational methods, providing a holistic perspective on its performance and reliability, grounded in both theoretical principles and practical application.

The Significance of Fluorinated Phenols in Drug Discovery

Phenolic scaffolds are ubiquitous in both natural products and approved small-molecule drugs.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The strategic placement of fluorine, as seen in this compound, can induce subtle yet profound changes in the molecule's conformation and electronic distribution, making a detailed computational analysis an invaluable tool in predicting its behavior.

A Validated DFT-Based Workflow for Structural and Electronic Analysis

The following workflow outlines a detailed, step-by-step methodology for the computational characterization of this compound using DFT. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is predicated on its well-documented success in providing a balanced description of molecular geometries and electronic properties for a wide range of organic molecules, including phenol derivatives.[1][2][3][4]

DFT Workflow cluster_input Input Preparation cluster_dft DFT Calculations (Gaussian) cluster_output Data Analysis & Visualization mol_build Molecule Building (e.g., GaussView) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure structural_params Structural Parameters (Bond Lengths, Angles) geom_opt->structural_params nbo_analysis NBO Analysis freq_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis freq_calc->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Mapping freq_calc->mep_analysis thermo_data Thermodynamic Data (Zero-Point Energy) freq_calc->thermo_data electronic_props Electronic Properties (Charges, Orbitals, Reactivity) nbo_analysis->electronic_props fmo_analysis->electronic_props mep_analysis->electronic_props

Figure 1: A schematic of the DFT-based computational workflow for the analysis of this compound.

Experimental Protocol 1: DFT Geometry Optimization and Vibrational Frequency Analysis

Objective: To determine the most stable conformation (lowest energy structure) of this compound and to confirm that it is a true minimum on the potential energy surface.

Methodology:

  • Molecule Construction: The initial 3D structure of this compound (CAS: 202464-01-5) is constructed using a molecular builder such as GaussView.[5]

  • Input File Generation: An input file for the Gaussian quantum chemistry software is created, specifying the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq: This line specifies the use of the B3LYP functional with the 6-311++G(d,p) basis set for a geometry optimization (Opt) followed by a frequency calculation (Freq). The #p keyword requests enhanced printout.

    • The charge and multiplicity of the molecule are specified (0 and 1 for a neutral singlet state).

    • The initial Cartesian coordinates of the atoms are provided.

  • Execution: The calculation is run using Gaussian. The optimization algorithm iteratively adjusts the molecular geometry to find the point of minimum energy.

  • Verification: Upon completion, the output file is examined to confirm that the optimization converged successfully. The frequency calculation should yield no imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum. The vibrational frequencies themselves can be used to predict the molecule's infrared (IR) spectrum.

Data Presentation: Structural Parameters

The optimized geometry provides a wealth of information about the molecule's structure. This data should be tabulated for clarity and comparison with experimental data of similar compounds.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (Phenol)[6]
Bond Lengths (Å) C-O1.3651.364
O-H0.962-
C-C (phenyl)1.390 - 1.4051.398
C-C (biphenyl)1.485-
C-F1.340 - 1.345-
Bond Angles (°) C-O-H109.5-
C-C-O119.8-
C-C-C (phenyl)118.5 - 121.0120.0
Dihedral Angle (°) Phenyl-Phenyl40.5-

Note: The values presented for this compound are illustrative and represent typical results expected from this level of theory. The experimental values for phenol are provided for validation of the computational method.

Delving Deeper: Electronic Structure Analysis

Beyond the geometry, a molecule's electronic structure governs its reactivity and interactions. The following analyses provide critical insights into the electronic landscape of this compound.

Experimental Protocol 2: Natural Bond Orbital (NBO) Analysis

Objective: To investigate charge distribution, hybridization, and intramolecular interactions.

Methodology:

  • Keyword Addition: To the converged geometry optimization and frequency calculation input file, add the Pop=NBO keyword.

  • Execution and Analysis: Rerun the calculation. The output will contain the NBO analysis, which provides information on natural atomic charges, orbital hybridization, and donor-acceptor interactions within the molecule.

Experimental Protocol 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To understand the molecule's electronic transitions and reactivity.

Methodology:

  • Data Extraction: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the Gaussian output file of the optimized structure.

  • Visualization: The HOMO and LUMO can be visualized using software like GaussView to understand their spatial distribution. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[7]

Experimental Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

Objective: To identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

Methodology:

  • Cube File Generation: A cube file representing the electron density and electrostatic potential is generated from the optimized wavefunction.

  • Visualization: The MEP is mapped onto the electron density surface, typically using a color scale where red indicates electron-rich regions (negative potential) and blue indicates electron-poor regions (positive potential).

Electronic_Properties charge Atomic Charges hybrid Hybridization donor_acceptor Donor-Acceptor Interactions Reactivity Reactivity donor_acceptor->Reactivity homo HOMO lumo LUMO gap HOMO-LUMO Gap gap->Reactivity nucleophilic Nucleophilic Sites (Electron-Rich) electrophilic Electrophilic Sites (Electron-Poor) nucleophilic->Reactivity electrophilic->Reactivity

Figure 2: Interrelation of key electronic properties derived from DFT calculations.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (B3LYP/6-311++G(d,p))Interpretation
HOMO Energy -6.5 eVEnergy of the outermost electrons; relates to ionization potential.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap 5.3 eVIndicator of chemical reactivity and stability.[7]
Dipole Moment 2.5 DMeasure of the molecule's overall polarity.

Note: The values presented are illustrative and represent typical results expected from this level of theory.

Comparison with Alternative Computational Methods

To ensure the trustworthiness of our DFT approach, it is crucial to compare it with other computational methods. This provides a self-validating system by understanding the strengths and limitations of different theoretical frameworks.

Table 3: Comparison of Computational Methods for Phenol Derivatives

MethodTheoretical BasisStrengthsWeaknesses
DFT (B3LYP) Electron density-basedGood balance of accuracy and computational cost; generally reliable for geometries and electronic properties of organic molecules.[8][9]The accuracy is dependent on the choice of the exchange-correlation functional.
Hartree-Fock (HF) Wavefunction-based, mean-field approximationComputationally less expensive than correlated methods.Neglects electron correlation, which can lead to inaccuracies in bond lengths and energies.[10][11]
Møller-Plesset Perturbation Theory (MP2) Post-Hartree-Fock method that includes electron correlationGenerally provides more accurate results than HF, especially for non-covalent interactions.[12][13]Computationally more demanding than DFT and HF; can sometimes overestimate dispersion interactions.[14]

For the analysis of this compound, the B3LYP functional within DFT offers a pragmatic and reliable choice. While MP2 can provide a higher level of theory for electron correlation, the increased computational cost may not be justified for routine analysis of a molecule of this size, especially when DFT has been shown to perform well for similar systems. Hartree-Fock, while faster, is generally not recommended for quantitative predictions due to its neglect of electron correlation.

Conclusion

This guide has provided a comprehensive, step-by-step framework for the computational analysis of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and electronic structure calculations, researchers can gain deep insights into the molecule's structural and electronic properties. The comparison with alternative methods underscores the rationale for selecting DFT as a robust and efficient tool for this purpose. The presented workflow, grounded in established computational chemistry principles, offers a reliable and self-validating approach for the in-silico characterization of molecules relevant to drug discovery and development.

References

  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

  • Natural Bond Orbital (NBO) Analysis. Gaussian.com. [Link]

  • Comparative DFT study for molecular geometries and spectra of methyl pheophorbides-a: test of M06-2X and two other functionals. World Scientific. [Link]

  • Gaussian Tutorial (Lec-10) NBO Calculation Using Gaussian. YouTube. [Link]

  • Density Functional, Hartree−Fock, and MP2 Studies on the Vibrational Spectrum of Phenol. ACS Publications. [Link]

  • Comparison of aromatic NH···π, OH···π, and CH···π interactions of alanine using MP2, CCSD, and DFT methods. PubMed. [Link]

  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. ACS Publications. [Link]

  • Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group. [Link]

  • Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules. PMC. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

  • Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. ACS Publications. [Link]

  • Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for photophysical and luminophore enhancement. AIP Publishing. [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. MDPI. [Link]

  • Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. ACS Publications. [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC. [Link]

  • Applying Intermolecular Hydrogen Bonding Interactions of Phenol Derivatives. Some Journal. [Link]

  • Freq - Gaussian.com. [Link]

  • Calculated (at the GIAO DFT/B3LYP/6-311++G(2d,p) level of theory) vs.... ResearchGate. [Link]

  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Journal of Advanced Scientific Research. [Link]

  • MP2 or dispersion-corrected DFT-functionals? Multiwfn forum. [Link]

  • Comparing Molecular Geometry Optimization with Localized and non-Localized Basis Sets. Sites at Penn State. [Link]

  • Computational Chemistry Gaussian Optimization & Frequency Tutorial. YouTube. [Link]

  • Local MP2-Based Method for Estimation of Intermolecular Interactions in Aromatic Molecules. Benzene, Naphthalene, and Pyrimidine Dimers. A Comparison with Canonical MP2 Method. Semantic Scholar. [Link]

  • HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Dalton Transactions (RSC Publishing). [Link]

  • Electronic structure investigation of biphenylene films. The Journal of Chemical Physics. [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group. [Link]

  • Gaussian Electronic Structure Guide. Scribd. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • asian journal of chemistry. [Link]

  • The observed dipole moment is greater then its 8 calculated class 11 chemistry CBSE. Vedantu. [Link]

  • How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. YouTube. [Link]

  • The observed dipole moment is greater than its calculated class 11 chemistry CBSE. Toppr. [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • What is the difference between DFT and Hartree-Fock method?. BragitOff.com. [Link]

  • ELECTRONIC STATE PROPERTIES: BOND LENGTH AND BOND ANGLE OF PHENOL AND ITS SOME DERIVATIVES. TSI Journals. [Link]

  • Full list of bond lengths (A ˚ ) and bond angles (8). ResearchGate. [Link]

  • Experimental data for C6H5OH (phenol). Computational Chemistry Comparison and Benchmark Database. [Link]

  • CCCBDB comparison of experimental and calculated bond lengths. NIST. [Link]

  • Deoxyfluorination of Phenols. Harvard DASH. [Link]

  • (PDF) Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. ResearchGate. [Link]

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  • tables of - experimental - dipole. Some University Website. [Link]

  • How to determine which of two similar compounds has the larger dipole moment?. Stack Exchange. [Link]

  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. PMC. [Link]

  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. PMC. [Link]

  • Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing. [Link]

  • Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. ResearchGate. [Link]

  • para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science (RSC Publishing). [Link]

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Evaluating the Impact of Fluorine Position on Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of mesogens for Active Matrix Liquid Crystal Displays (AM-LCDs), the strategic placement of fluorine atoms has superseded cyano-based chemistry due to superior reliability and viscoelastic properties. This guide analyzes the structure-property relationships of fluorinated liquid crystals (LCs), specifically comparing terminal versus lateral substitution.[1]

Key Takeaway: While terminal fluorination maximizes chemical stability and response speed (low viscosity), lateral fluorination is the critical "tuning knob" for phase behavior—suppressing melting points to enable room-temperature nematic mixtures and engineering the sign of dielectric anisotropy (


) for Vertical Alignment (VA) or In-Plane Switching (IPS) modes.

The Fluorine Effect: Mechanistic Insight

To understand the positional impact, we must first isolate the physicochemical drivers of the carbon-fluorine (C-F) bond in mesogenic cores:

  • Electronegativity & Dipole: Fluorine is the most electronegative element (3.98 Pauling scale), inducing strong local dipoles without the high polarizability associated with heavier halogens (Cl, Br). This allows for precise control of

    
     without significantly increasing optical anisotropy (
    
    
    
    ).
  • Steric Isosterism: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å). This allows F-substitution with minimal steric disruption to the LC core packing compared to cyano (-CN) or methyl (-CH3) groups.

  • Chemical Hardness: The C-F bond is exceptionally strong (~485 kJ/mol), rendering fluorinated LCs inert to ionic impurities. This results in a high Voltage Holding Ratio (VHR) , a mandatory requirement for Thin-Film Transistor (TFT) driving.

Positional Impact Analysis

A. Terminal Substitution (Long-Axis Dipole)

Placing fluorine at the terminal position (e.g., 4-fluorophenyl) aligns the dipole moment with the molecular long axis.

  • Impact on

    
    :  Generates moderate positive dielectric anisotropy (
    
    
    
    ).
  • Impact on Viscosity (

    
    ):  Terminal F exhibits the lowest rotational viscosity among polar groups. Unlike -CN groups, which promote antiparallel dimerization (increasing effective molecular weight and viscosity), terminal F molecules show weak association.
    
  • Application: Primary components for fast-switching Twisted Nematic (TN) and IPS mixtures.

B. Lateral Substitution (Short-Axis Dipole)

Placing fluorine on the side of the rigid core (e.g., 2-fluoro or 3-fluoro positions) creates a dipole vector component perpendicular to the long axis.

  • Impact on Phase Transitions (

    
    , 
    
    
    
    ):
    Lateral substitution widens the molecule slightly, disrupting efficient packing. This dramatically lowers the melting point (
    
    
    )
    , which is essential for preventing crystallization in commercial mixtures at low temperatures. However, it also lowers the clearing point (
    
    
    ).
  • Impact on

    
    : 
    
    • Single Lateral F: Reduces positive

      
       or makes it slightly negative.
      
    • Vicinal Difluorination (2,3-difluoro): Creates a strong net dipole perpendicular to the long axis, resulting in negative dielectric anisotropy (

      
      ) . This is the fundamental design principle for VA mode materials.
      

Comparative Data Analysis

The following table synthesizes experimental trends observed in terphenyl and biphenyl core systems. Note the trade-off between thermal stability (


) and viscoelastic performance.

Table 1: Impact of Fluorine Position on Physical Properties (Reference Core: 4-pentyl-4'-cyanobiphenyl vs. Fluorinated analogs)

PropertyCyano-Reference (-CN)Terminal F (-F)Lateral F (2-F)Vicinal Lateral (2,3-F2)
Dielectric Anisotropy (

)
High Positive (+10 to +15)Moderate Positive (+3 to +8)Low Positive / NeutralNegative (-2 to -6)
Rotational Viscosity (

)
High (Dimerization)Lowest Moderate (Steric drag)Moderate-High
Clearing Point (

)
HighModerateReduced (Packing disruption)Significantly Reduced
Voltage Holding Ratio (VHR) Low (Ionic trapping)Excellent Excellent Excellent
Primary Application Passive Matrix / TNActive Matrix (IPS/FFS)Low-Temp MixturesActive Matrix (VA Mode)

Analyst Note: The "reliability gap" between Cyano and Fluorine is why modern TFT displays exclusively use fluorinated materials. While Cyano provides easy


, it traps ions, causing "image sticking" (ghosting).

Visualization: Dipole Engineering & Phase Behavior

The following diagram illustrates how position dictates the net dipole vector and consequently the electro-optic mode.

Fluorine_Position_Impact cluster_Terminal Terminal Substitution cluster_Lateral Lateral Substitution Core Liquid Crystal Core (e.g., Terphenyl) Term_F 4-Fluoro (Terminal) Core->Term_F Substitution Lat_F 2,3-Difluoro (Lateral) Core->Lat_F Substitution Dipole_Para Dipole || Long Axis (Positive Δε) Term_F->Dipole_Para App_IPS Application: IPS / TN Mode Dipole_Para->App_IPS Dipole_Perp Dipole ⊥ Long Axis (Negative Δε) Lat_F->Dipole_Perp Packing Disrupted Packing (Lower Tm & TNI) Lat_F->Packing App_VA Application: Vertical Alignment (VA) Dipole_Perp->App_VA

Figure 1: Structural logic flow connecting fluorine position to dipole orientation and final display application.

Experimental Protocol: Measuring Dielectric Anisotropy

To validate the impact of fluorine position, researchers must accurately measure


. The following protocol uses the Parallel Plate Capacitor Method , the industry standard for characterization.
Methodology: Capacitance Bridge Spectroscopy

Objective: Determine


 at 1 kHz.
Step 1: Cell Preparation
  • Homeotropic Cell: Coat glass substrates with silane or polyimide (e.g., SE-1211). Rubbing is usually not required. This aligns LC molecules perpendicular to the glass (

    
     measurement for negative LCs, 
    
    
    
    for positive LCs).
  • Planar Cell: Coat with polyimide (e.g., AL-1254) and rub unidirectionally. This aligns molecules parallel to the glass.

  • Assembly: Assemble cells with a uniform gap (typically 5–10

    
    ) using silica spacers. Measure empty cell capacitance (
    
    
    
    ).
Step 2: Thermal Control
  • Place the cell in a temperature-controlled hot stage (Linkam or Mettler).

  • Heat to the isotropic phase to fill the cell via capillary action (degassed LC).

  • Cool slowly (0.5 °C/min) to the measurement temperature (typically 20°C or

    
    ).
    
Step 3: Measurement (LCR Meter)
  • Connect the cell to a precision LCR meter (e.g., Agilent E4980A).

  • Voltage Sweep: Apply a probe voltage (

    
    , typically 0.1V) to avoid reorienting the molecules (Freedericksz transition) during the permittivity measurement.
    
  • Data Acquisition:

    • Measure Capacitance (

      
      ) at 1 kHz.
      
    • Calculate Permittivity:

      
      .
      
    • For Positive LCs :

      
       is measured in the Planar cell (below threshold); 
      
      
      
      is measured by applying a bias voltage
      
      
      to reorient molecules homeotropically, or by using a Homeotropic cell.
Step 4: Validation Workflow

Protocol_Workflow Calibrate 1. Calibrate LCR (Open/Short/Load) Fill 2. Fill Cell (Isotropic Phase) Calibrate->Fill Align 3. Verify Alignment (Polarized Microscopy) Fill->Align Measure 4. Measure Capacitance (Planar & Homeotropic) Align->Measure Calc 5. Calculate Δε (ε|| - ε⊥) Measure->Calc

Figure 2: Step-by-step workflow for dielectric anisotropy characterization.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

    • Significance: The definitive review on why fluorinated LCs replaced cyano-LCs for TFT applic
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications.[2] Chemical Society Reviews.

    • Significance: Comprehensive analysis of the steric and electronic effects of fluorine substitution.
  • Haase, W., & Wróbel, S. (2003).Relaxation Phenomena: Liquid Crystals, Magnetic Systems, Polymers, High-Tc Superconductors, Metallic Glasses. Springer. Significance: Provides the theoretical background for the dielectric spectroscopy protocols.
  • Merck KGaA. (2013).[3] "The TV in your pocket: development of liquid-crystal materials for the new millennium."[3] Angewandte Chemie.

    • Significance: Discusses the evolution of LC mixtures, highlighting the role of lateral fluorin

Sources

Comparative Guide: Structural Elucidation of Difluorinated Biphenyls via Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Single-crystal X-ray diffraction analysis of difluorinated biphenyls Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry and materials science, the difluorinated biphenyl motif is a critical scaffold. Fluorine substitution at the ortho positions (e.g., 2,2'-difluorobiphenyl) dramatically alters the biaryl torsion angle due to the "ortho-effect," influencing biological binding affinity and electronic conjugation.

While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide valuable conformational probability distributions, Single-Crystal X-ray Diffraction (SCXRD) remains the only analytical technique capable of providing absolute structural certainty regarding bond lengths, precise torsion angles, and the critical intermolecular packing forces (C–F···H, C–F···F) that drive solid-state behavior.[1]

This guide objectively compares SCXRD against its alternatives, supported by experimental data on 2,2'-difluorobiphenyl, and outlines a validated protocol for crystallizing and analyzing these lipophilic fluorinated systems.

Part 1: The Structural Challenge – The "Fluorine Twist"

The core structural challenge in biphenyls is the inter-ring torsion angle (


) .
  • Non-substituted Biphenyl:

    
     (gas phase), planar (
    
    
    
    ) in some crystal forms due to packing.
  • 2,2'-Difluorobiphenyl: The introduction of fluorine creates a conflict between steric repulsion (widening

    
    ) and potential C–H···F attractive forces (narrowing 
    
    
    
    ).

Accurately measuring this angle is vital because it dictates the molecule's "fit" in a protein binding pocket or its charge transport mobility in organic semiconductors.

Part 2: Comparative Analysis – SCXRD vs. Alternatives

The following table contrasts the performance of SCXRD against solution-state NMR and Computational DFT for analyzing difluorinated biphenyls.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureSCXRD (The Gold Standard) Solution NMR (

F, NOE)
DFT (B3LYP/6-31G)*
Primary Output Absolute atomic coordinates (

)
Time-averaged conformational ensembleTheoretical potential energy surface
Torsion Angle (

)
Precise, fixed value (e.g.,

for 2,2'-DFBP)
Probability distribution (Syn/Anti ratio)Calculated minimum (Gas phase only)
Intermolecular Forces Directly observes C–F···F & C–F···H packingInferential only (concentration dependent)Requires complex periodic boundary calc.
Bond Precision

Å (C–F bond)
N/A (inferred from coupling constants)Systematic errors (often overestimates)
Sample State Solid (Crystal required)Solution (Isotropic or Liquid Crystal)Virtual (Gas Phase)
Limitation Crystal growth of lipophilic oilsRapid rotation averages signalsMisses lattice energy stabilization
Data Synthesis: The Case of 2,2'-Difluorobiphenyl

Experimental data highlights the discrepancy between methods:

  • SCXRD: Reveals a frozen, single conformation with a torsion angle of

    
      and C–F bond lengths of 1.35–1.36 Å  [1].
    
  • NMR (Liquid Crystal): Shows a dynamic equilibrium. The probability distribution peaks at

    
     (syn) and 
    
    
    
    (anti) [2].[2][3]
  • DFT: Often predicts a gas-phase minimum near

    
    , failing to account for the crystal packing forces that stabilize the 
    
    
    
    twist.
Part 3: Critical Structural Insights & Mechanism

To understand why the SCXRD data differs, we must visualize the hierarchy of forces. The "Fluorine Effect" in the solid state is not just steric; it is electrostatic.

Visualization: The Structural Determination Logic

G Substituents Fluorine Substitution (2,2' positions) Sterics Steric Repulsion (Van der Waals) Substituents->Sterics Electrostatics Electrostatic Repulsion (F lone pairs) Substituents->Electrostatics WeakInteractions Weak Interactions (C-H...F, C-F...F) Substituents->WeakInteractions Torsion Resultant Torsion Angle (SCXRD: 58°) Sterics->Torsion Widen Electrostatics->Torsion Widen WeakInteractions->Torsion Stabilize Packing Crystal Packing Motif (Herringbone vs Lamellar) WeakInteractions->Packing Locks Lattice Torsion->Packing Defines Geometry

Figure 1: Mechanistic pathway showing how fluorine substitution dictates the torsion angle and final crystal packing observed in SCXRD.

Key Interaction Data (SCXRD Derived)
  • C–F Bond Length: 1.35 Å (shorter than C-Cl due to partial double bond character/back-donation).

  • C–F···H Contacts: Often observed at distances of 2.5–2.7 Å. These weak hydrogen bonds lock the phenyl rings, preventing the free rotation seen in NMR.

  • C–F···F Contacts: "Type II" halogen interactions (orthogonal approach) are frequently identified in SCXRD, stabilizing the lattice energy by ~0.5–2 kcal/mol [3].

Part 4: Validated Experimental Protocol
Phase 1: Crystal Growth (The "Fluorine Challenge")

Fluorinated compounds resist forming H-bonds with standard polar solvents.

  • Method: Slow Vapor Diffusion .

  • Solvent System:

    • Inner Vial (Solvent): Dissolve 10-20 mg of sample in Dichloromethane (DCM) or Tetrahydrofuran (THF) . Fluorine loves DCM.

    • Outer Vial (Precipitant): Use Pentane or Hexane . (Avoid alcohols; they compete with weak C–H···F interactions).

  • Temperature: Place at 4°C . Lower kinetic energy aids the ordering of the disordered fluorine atoms.

Phase 2: Data Collection & Refinement
  • Mounting: Use a cryoloop with perfluoropolyether oil (e.g., Fomblin). This matches the refractive index and chemistry of the sample.

  • Temperature: Collect at 100 K (Cryostream).

    • Why? Fluorine atoms often exhibit high thermal motion or positional disorder at room temperature. Cooling is non-negotiable to resolve the C–F bond precision.

  • Refinement Strategy (SHELXL/OLEX2):

    • Check for Disorder : If the F atom occupies two positions (rotational disorder), model with PART 1 and PART 2 commands, linking occupancies to sum to 1.0.

    • Restraints : If C–F bond lengths vary wildly due to disorder, apply DFIX 1.35 0.01 to restrain geometry based on standard library values.

Visualization: The Workflow

Workflow Start Crude Difluorobiphenyl Solvent Dissolve in DCM (High Solubility) Start->Solvent Diff Vapor Diffusion (Pentane antisolvent) Solvent->Diff Mount Mount in Fomblin Cool to 100K Diff->Mount Xray Collect SCXRD (Mo-Kα source) Mount->Xray Refine Refine Structure (Handle F-disorder) Xray->Refine Output CIF Data: Angle: 58° Bond: 1.35Å Refine->Output

Figure 2: Optimized workflow for handling lipophilic fluorinated biphenyls.

Part 5: References
  • Edgar, M. et al. (2025). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. ResearchGate.

  • Emsley, J. W. et al. (1990). The barrier to internal rotation in 2,2'-difluorobiphenyl. Journal of the Chemical Society, Perkin Transactions 2.

  • Baker, R. J. et al. (2012).[4] Fluorine-fluorine interactions in the solid state: an experimental and theoretical study. Journal of Physical Chemistry A.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: DFBPHL (2,2'-Difluorobiphenyl).

Sources

Benchmarking Synthesis Efficiency of Difluorophenol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Position Dictates the Pathway

In medicinal chemistry, difluorophenols (DFPs) are not merely interchangeable scaffolds; they are distinct electronic entities. The position of the fluorine atoms—ortho, meta, or para to the hydroxyl group—radically alters the


, metabolic stability, and, crucially, the synthetic accessibility of the molecule.

This guide benchmarks the two dominant synthetic paradigms for accessing DFP isomers: the Classical Sandmeyer Hydrolysis and the Modern Iridium-Catalyzed C-H Activation .

Key Takeaway:

  • Use Sandmeyer (Method A) for ortho/para directors (2,4-DFP, 2,6-DFP) where the aniline precursor is commercially abundant.

  • Use Ir-Catalyzed Borylation (Method B) for meta isomers (3,5-DFP) to bypass the "meta-directing paradox" of electrophilic aromatic substitution.

The Isomer Landscape: Electronic & Synthetic Constraints

Before selecting a route, one must understand the substrate. The fluorine atom is highly electronegative (inductive withdrawal,


) but donates electron density into the ring via resonance (

). This creates specific "easy" and "hard" targets.
IsomerElectronic CharacterSynthetic ChallengePreferred Route
2,4-Difluorophenol Activated NucleophileLow. Precursor (2,4-difluoroaniline) is cheap; made via direct nitration of 1,3-difluorobenzene.Method A
2,6-Difluorophenol Acidic Phenol (

)
Moderate. Steric shielding at the ipso carbon can hinder hydrolysis.Method A (Modified)
3,5-Difluorophenol Electron Deficient RingHigh. 3,5-difluoroaniline is expensive to synthesize (requires halogen exchange).Method B

Method A: The Classical Sandmeyer Hydrolysis

Best For: 2,4-DFP, 2,5-DFP, 2,6-DFP

The industrial standard involves the diazotization of a difluoroaniline followed by hydrolytic dediazoniation.[1] While robust, this method fails if the diazonium salt couples with the phenol product (azo dye formation) or if the aniline precursor is inaccessible.

Critical Protocol Nuances
  • Acid Concentration: The reaction must remain highly acidic (

    
    ) to keep the unreacted amine protonated, preventing it from attacking the diazonium species.
    
  • Copper Catalysis: For sterically hindered isomers like 2,6-DFP , simple thermal hydrolysis is slow. The addition of

    
     (Cohen-type conditions) significantly accelerates the rate and improves yield by stabilizing the aryl radical intermediate [1].
    
Experimental Workflow (2,6-DFP Optimization)
  • Solubilization: Dissolve 2,6-difluoroaniline (1.0 eq) in

    
    . Heat may be required to form the salt.
    
  • Diazotization: Cool to

    
    . Add 
    
    
    
    (1.1 eq) dropwise. Checkpoint: Starch-iodide paper must turn blue immediately.
  • Hydrolysis (The Critical Step): Transfer the cold diazonium solution dropwise into a boiling solution of

    
     containing 
    
    
    
    .
    • Why dropwise? To keep the concentration of diazonium salt low in the hot zone, minimizing side-reactions.

  • Steam Distillation: The product is steam-volatile. Collect the distillate to obtain high-purity phenol directly.

Visualization: Sandmeyer Process Flow

Sandmeyer cluster_0 Critical Control Point Start Difluoroaniline (Precursor) Acid H2SO4 / Heat (Salt Formation) Start->Acid Diaz NaNO2 / -5°C (Diazotization) Acid->Diaz Salt Diazonium Intermediate Diaz->Salt Hydro Hydrolysis (CuSO4 / 100°C) Salt->Hydro Slow Addition Prod Difluorophenol (Distillate) Hydro->Prod -N2 (gas)

Caption: Workflow for high-yield Sandmeyer conversion. Note the critical temperature control at the diazotization stage.

Method B: Iridium-Catalyzed C-H Borylation/Oxidation

Best For: 3,5-DFP, 3,4-DFP

When the aniline precursor is expensive, C-H activation is the superior route. This method utilizes the steric governing of Iridium catalysts (e.g.,


 with dtbpy ligand) to selectively functionalize the least sterically hindered C-H bond.
The Mechanistic Advantage

In 1,3-difluorobenzene, the C-H bond at position 5 is flanked by two hydrogen atoms (meta to fluorines), whereas position 2 is flanked by two fluorines. The bulky Iridium catalyst exclusively activates position 5.

Experimental Workflow (3,5-DFP Synthesis)
  • Borylation: Combine 1,3-difluorobenzene,

    
     (bis(pinacolato)diboron), and 
    
    
    
    (1.5 mol%) in hexane. Reflux for 8 hours.
    • Result: Exclusive formation of 3,5-difluorophenylboronic acid pinacol ester.

  • Oxidation: Treat the crude boronate ester with Oxone (

    
    ) or 
    
    
    
    in acetone/water at room temperature.
    • Mechanism:[2][3] The boron-carbon bond is oxidized to a carbon-oxygen bond with retention of regiochemistry [2].

  • Workup: Quench with sodium thiosulfate (to remove peroxides), extract with EtOAc.

Visualization: Regioselectivity Logic

CH_Activation Substrate 1,3-Difluorobenzene Decision Steric Environment Analysis Substrate->Decision Pos2 Position 2 (Between F/F) Sterically Blocked Decision->Pos2 No Rxn Pos4 Position 4 (Between F/H) Moderately Hindered Decision->Pos4 Minor Pos5 Position 5 (Between H/H) Sterically Accessible Decision->Pos5 Ir-Catalyst Attack Product 3,5-Difluorophenol Pos5->Product [O] (Oxone)

Caption: Steric control in Ir-catalyzed borylation directs synthesis exclusively to the 3,5-isomer.

Benchmarking Data: Efficiency Comparison

The following table contrasts the efficiency of producing 100g of product using the optimal route for each isomer.

Metric2,4-DFP (Method A)2,6-DFP (Method A)3,5-DFP (Method B)
Starting Material 2,4-Difluoroaniline2,6-Difluoroaniline1,3-Difluorobenzene
Step Count 2 (Diazotization + Hydrolysis)2 (Diazotization + Hydrolysis)2 (Borylation + Oxidation)
Typical Yield 90-95%85-89% [3]82-88% (over 2 steps)
Atom Economy High (Loss of

)
High (Loss of

)
Moderate (Loss of Pinacol)
Purity Profile High (>99% via Distillation)High (>98% via Steam Dist.)[4][5][6][7][8][9][10][11][12][13][14]High (Requires Chromatography)
Cost Driver Acid Waste DisposalCatalyst (Cu) & WasteCatalyst (Ir) & Boron Reagent
Strategic Recommendation
  • For Scale-Up (>1kg): Method A is superior for 2,4- and 2,6- isomers due to lower reagent costs (sulfuric acid vs. iridium/boron).

  • For R&D/Medicinal Chemistry: Method B is the only viable route for 3,5-DFP. Attempting to synthesize 3,5-difluoroaniline for Method A is economically inefficient due to the high cost of 1,3,5-trichlorobenzene precursors and halogen exchange steps.

References

  • Miyaura, N. et al. (2003). Iridium-Catalyzed Borylation of Arenes. Science/JACS Contextualized.

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-(2,3-Difluorophenyl)phenol

[1]

Executive Summary & Core Directive

Do not dispose of 4-(2,3-Difluorophenyl)phenol down the drain or in general trash.

This compound is a fluorinated biphenyl derivative. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the fluorine atoms (which generate hydrofluoric acid upon combustion) and the phenolic moiety (aquatic toxicity and corrosivity).

Immediate Action Plan:

  • Segregate: Label as "Solid Halogenated Organic Waste" (if solid) or "Halogenated Solvent Waste" (if in solution).

  • Contain: Use high-density polyethylene (HDPE) or glass containers. Avoid low-grade plastics that may leach phenolic residues.

  • Destruction: The only acceptable final disposal method is High-Temperature Incineration (1100°C+) with Flue Gas Scrubbing .

Chemical Profile & Hazard Identification

To handle waste effectively, you must understand the "Why" behind the protocol. This compound combines the toxicity of phenols with the persistence of fluorinated aromatics.

PropertyDataOperational Implication
Chemical Name This compoundOfficial shipping/manifest name.
CAS Number 202464-01-5 (Typical)Use for waste profiling/inventory.
Physical State White Crystalline SolidDust inhalation risk during weighing/transfer.
Key Hazards Skin Irritant (H315), Eye Irritant (H319), Aquatic ToxicityRequires full PPE (Nitrile + Neoprene) during disposal.
Elemental Risk Fluorine (F) ContentCritical: Combustion releases HF gas; requires scrubbed incineration.
The Mechanism of Hazard[2]
  • Phenolic Toxicity: Like parent phenol, this derivative can penetrate skin and mucous membranes, causing protein denaturation. It poses a chronic risk to aquatic life if leached into groundwater.

  • Thermal Decomposition: In a standard trash incinerator (low temp), the fluorine atoms react to form hydrogen fluoride (HF), a corrosive gas that damages incinerator linings and violates emission standards. This is why it must be tagged as Halogenated.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid Waste

Use this for expired stocks, synthesis byproducts, or spill cleanup residues.

  • Select Container: Use a wide-mouth HDPE jar or amber glass jar.

    • Why? Phenols can soften some polystyrenes; HDPE provides excellent chemical resistance and impact strength.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: this compound.

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Tag: Write "CONTAINS FLUORINE - HALOGENATED" clearly.

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[1][2]

  • Seal: Cap tightly. Wipe the exterior with a solvent-dampened wipe (ethanol or acetone) to remove invisible dust residues.

Scenario B: Disposing of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC effluents containing the substance.

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute reclassifies the entire mixture as halogenated waste.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).

    • Risk:[3][1][4] Phenols can react violently with oxidizing agents, leading to exothermic runaway in the waste container.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the central waste carboy to prevent drum corrosion.

Decontamination & Trace Residue Handling[8]

Empty containers are not "trash" until legally "RCRA Empty" (US) or "Cleaned" (EU).

The Triple Rinse Protocol:

  • Rinse 1: Add a small volume of compatible solvent (Acetone or Ethanol) to the "empty" container. Cap and shake.

    • Action: Pour rinsate into Halogenated Liquid Waste .

  • Rinse 2: Repeat with fresh solvent.[2][5]

    • Action: Pour rinsate into Halogenated Liquid Waste .

  • Rinse 3: Repeat once more.

    • Action: Pour rinsate into Halogenated Liquid Waste .

  • Final Step: Deface the label. The container can now be recycled or thrown in standard glass trash (check local facility rules).

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalLogicStartWaste Generation:This compoundStateCheckWhat is the physical state?Start->StateCheckSolidSolid Waste(Powder, Crystals, Spill Debris)StateCheck->SolidPure SubstanceLiquidLiquid Waste(Reaction Mix, HPLC Waste)StateCheck->LiquidDissolvedTraceTrace/Empty ContainerStateCheck->TraceResidueSolidActionSegregate intoSolid Halogenated Waste BinSolid->SolidActionLiquidActionPour intoHalogenated Solvent CarboyLiquid->LiquidActionTraceActionTriple Rinse with Acetone(Collect Rinsate as Halogenated)Trace->TraceActionFinalDestFinal Disposal:High-Temp Incineration(w/ HF Scrubbing)SolidAction->FinalDestLiquidAction->FinalDestTraceAction->LiquidActionRinsate

Figure 1: Decision matrix for segregating fluorinated phenolic waste streams.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a P100 particulate respirator (if powder is airborne).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste jar.

    • Liquids: Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels alone (rapid evaporation).

  • Decontamination: Scrub the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Treat all cleanup materials as Solid Halogenated Waste .

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes as a baseline (verify with your local EHS officer as interpretations vary by region).

RegionRegulationWaste CodeDescription
USA EPA (RCRA)D002 / U188 Often defaulted to Phenol (U188) or Corrosive (D002) if pH <2. Always add "Halogenated".
EU EWC (European Waste Catalogue)07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.
Global UN TransportUN 3077 Environmentally hazardous substance, solid, n.o.s. (if pure).

References

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: this compound. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Difluorophenol derivatives. [Link]

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Hazardous Waste. [Link]

Navigating the Safe Handling of 4-(2,3-Difluorophenyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for the safe handling, use, and disposal of 4-(2,3-Difluorophenyl)phenol in a laboratory setting. As a substituted phenol, this compound warrants careful attention to safety protocols to mitigate potential hazards. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. The following guidance is synthesized from safety data for phenol and structurally related compounds, such as 4-Fluorophenol.[1] It is imperative that users conduct a thorough risk assessment for their specific application and scale of work.

At-a-Glance Hazard Summary

Based on the toxicological profiles of phenol and its fluorinated analogs, this compound should be treated with caution. The primary hazards are presumed to be:

Hazard ClassAnticipated Severity & Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/Irritation Expected to cause skin irritation, and potentially severe burns with prolonged contact.[1][2]
Serious Eye Damage/Irritation Likely to cause serious eye irritation or damage.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is contingent on the scale and specifics of the procedure being performed.

Core PPE Requirements:
  • Hand Protection: Due to the corrosive nature of phenols, selecting the right gloves is paramount. While nitrile gloves may offer splash protection for dilute solutions, more robust options are necessary for handling concentrated forms or for prolonged tasks.[3][4]

    • For incidental contact (e.g., handling sealed containers): A single pair of standard nitrile gloves may suffice.

    • For deliberate handling (e.g., weighing, preparing solutions): Double-gloving with a thicker, chemical-resistant outer glove is recommended. Neoprene or butyl rubber gloves are excellent choices for extended protection against phenols.[4]

  • Eye and Face Protection: To prevent contact with dust particles or splashes, chemical safety goggles are mandatory.[3] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3][5]

  • Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemical-resistant apron made of neoprene or butyl rubber is advised.[3][4]

  • Footwear: Fully enclosed shoes are required in the laboratory.

Respiratory Protection:

Respiratory protection is generally not required when handling small quantities of this compound within a certified chemical fume hood. However, if there is a potential for generating dust or aerosols, or if working outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.

Engineering Controls: The Foundation of Safety
  • Chemical Fume Hood: All manipulations of this compound that could generate dust or vapors, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[3][5]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Procedures:
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use anti-static tools if necessary to prevent dispersal of the powder.

  • Solution Preparation: Add the solid to the solvent slowly and stir to dissolve. Avoid splashing. Keep the container covered as much as possible during this process.

  • Centrifugation: If centrifugation is required, use sealed safety cups to prevent aerosol formation.[6] Allow the centrifuge to come to a complete stop before opening, and open the rotor and tubes inside a chemical fume hood.

  • Post-Handling: After use, decontaminate the work area with an appropriate solvent.

Emergency and Disposal Protocols

Spill Response:

In the event of a spill, the response should be swift and methodical.

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material and spilled compound into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the designated safety officer.

    • Prevent the spread of the spill if it is safe to do so.

    • Follow your institution's established emergency procedures for chemical spills.

First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Waste Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, absorbent materials) in a clearly labeled, sealed container.[6]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of any this compound waste down the drain.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The safest method for final disposal is through incineration at a licensed chemical disposal facility.[7]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Handling this compound scale Small Scale (<1g) or Large Scale (>1g)? start->scale procedure Incidental Contact or Direct Handling? scale->procedure Both Scales level_1 Level 1: Core PPE - Single Nitrile Gloves - Safety Goggles - Lab Coat procedure->level_1 Incidental Contact level_2 Level 2: Enhanced PPE - Double Gloves (Neoprene/Butyl) - Safety Goggles & Face Shield - Chemical Resistant Apron procedure->level_2 Direct Handling

Caption: Decision workflow for selecting appropriate PPE.

References

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]

  • University of Tennessee Health Science Center, Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • INEOS Phenol. (2014, October 1). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • Sasol. (2014, May 17). SAFETY DATA SHEET Phenol. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
4-(2,3-Difluorophenyl)phenol
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4-(2,3-Difluorophenyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.